molecular formula C20H22O9 B15595817 Afzelechin 3-O-xyloside

Afzelechin 3-O-xyloside

Cat. No.: B15595817
M. Wt: 406.4 g/mol
InChI Key: PNKDYHXWXNUKQK-LKERMYKISA-N
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Description

Afzelechin 3-O-xyloside is a useful research compound. Its molecular formula is C20H22O9 and its molecular weight is 406.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H22O9

Molecular Weight

406.4 g/mol

IUPAC Name

(2S,3R,4S,5R)-2-[[(2R,3S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl]oxy]oxane-3,4,5-triol

InChI

InChI=1S/C20H22O9/c21-10-3-1-9(2-4-10)19-16(29-20-18(26)17(25)14(24)8-27-20)7-12-13(23)5-11(22)6-15(12)28-19/h1-6,14,16-26H,7-8H2/t14-,16+,17+,18-,19-,20+/m1/s1

InChI Key

PNKDYHXWXNUKQK-LKERMYKISA-N

Origin of Product

United States

Foundational & Exploratory

Afzelechin 3-O-xyloside: A Technical Guide to Its Natural Sources, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Afzelechin 3-O-xyloside is a flavan-3-ol (B1228485) glycoside, a class of polyphenolic compounds known for their diverse biological activities. This technical guide provides a comprehensive overview of the current knowledge regarding the natural sources, occurrence, and potential significance of this compound. While research on this specific glycoside is nascent, this document consolidates the available information and presents it in a structured format, including data on its known natural source, generalized experimental protocols for its isolation, and an exploration of its potential biological activities based on related compounds. This guide aims to serve as a foundational resource for researchers and professionals in the fields of phytochemistry, pharmacology, and drug development who are interested in the therapeutic potential of afzelechin derivatives.

Natural Sources and Occurrence

Currently, the only definitively identified natural source of this compound is the bark of Cassipourea gerrardii, a plant belonging to the Rhizophoraceae family.[1] Phytochemical investigations of the Cassipourea genus have revealed a rich diversity of flavonoids and other phenolic compounds, suggesting that other species within this genus may also be potential sources of afzelechin glycosides.[2][3][4][5] While the aglycone, afzelechin, is more widely distributed in the plant kingdom, the specific xyloside conjugate appears to be less common.

Table 1: Known Natural Source of this compound

Compound NamePlant SpeciesFamilyPlant PartReference
This compoundCassipourea gerrardiiRhizophoraceaeBark[1]

Quantitative data on the concentration or yield of this compound in Cassipourea gerrardii is not currently available in published literature.

Experimental Protocols: Extraction, Isolation, and Characterization

While a specific, detailed experimental protocol for the isolation of this compound has not been published, a general methodology for the extraction and purification of flavonoid glycosides from plant bark can be adapted and optimized.

General Extraction and Fractionation Workflow

The following workflow outlines a standard approach for the extraction and fractionation of flavonoid glycosides from plant bark.

Extraction_Workflow Start Dried and Powdered Bark of Cassipourea gerrardii Extraction Maceration or Soxhlet Extraction (e.g., with 80% Methanol or Ethanol) Start->Extraction Filtration Filtration and Concentration (Rotary Evaporation) Extraction->Filtration Crude_Extract Crude Hydroalcoholic Extract Filtration->Crude_Extract Liquid_Liquid Liquid-Liquid Partitioning Crude_Extract->Liquid_Liquid Fractions Sequential extraction with solvents of increasing polarity (e.g., n-hexane, Chloroform, Ethyl Acetate, n-butanol) Liquid_Liquid->Fractions EtOAc_Fraction Ethyl Acetate Fraction (Typically rich in flavonoid glycosides) Fractions->EtOAc_Fraction Biosynthesis_Pathway Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaroyl_CoA p-Coumaroyl-CoA Cinnamic_Acid->p_Coumaroyl_CoA C4H, 4CL Naringenin_Chalcone Naringenin Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone CHS Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Afzelechin Afzelechin Dihydrokaempferol->Afzelechin DFR, ANS Afzelechin_Xyloside This compound Afzelechin->Afzelechin_Xyloside UGT UDP-glycosyltransferase (Xylosyltransferase) UDP_Xylose UDP-Xylose UDP_Xylose->Afzelechin_Xyloside Signaling_Pathway cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates and leads to degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocation Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) Afzelechin_Xyloside This compound Afzelechin_Xyloside->IKK Inhibition (Predicted)

References

The Biosynthesis of Afzelechin 3-O-xyloside in Plants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Afzelechin 3-O-xyloside, a glycosylated flavan-3-ol, is a plant secondary metabolite with potential applications in the pharmaceutical and nutraceutical industries. Understanding its biosynthesis is crucial for metabolic engineering and production optimization. This technical guide provides a comprehensive overview of the known and putative steps in the this compound biosynthesis pathway in plants. It details the enzymatic reactions leading to the formation of the afzelechin aglycone and outlines a systematic experimental approach for the identification and characterization of the candidate UDP-xylosyltransferase responsible for the final glycosylation step. This document is intended for researchers, scientists, and drug development professionals engaged in the study of flavonoid metabolism and natural product biosynthesis.

Introduction to this compound

Flavonoids are a diverse class of plant secondary metabolites with a wide range of biological activities. Among them, flavan-3-ols, such as afzelechin, are known for their antioxidant and potential health-promoting properties. Glycosylation, the attachment of sugar moieties to the flavonoid core, significantly impacts their solubility, stability, and bioavailability. This compound is a specific glycoside of afzelechin where a xylose sugar is attached at the 3-hydroxyl position. While the biosynthesis of the afzelechin aglycone is relatively well-understood, the specific enzyme responsible for its xylosylation remains to be definitively characterized in many plant species. This guide elucidates the established pathway to afzelechin and provides a detailed roadmap for the discovery and functional analysis of the candidate xylosyltransferase.

The Biosynthesis Pathway of Afzelechin

The biosynthesis of afzelechin begins with the general phenylpropanoid pathway, leading to the formation of p-coumaroyl-CoA. This precursor enters the flavonoid biosynthesis pathway, and through a series of enzymatic reactions, is converted to afzelechin. The key enzymes involved in the later stages of this pathway are Flavanone (B1672756) 3-hydroxylase (F3H), Dihydroflavonol 4-reductase (DFR), and Leucoanthocyanidin reductase (LAR).

The conversion of the flavanone naringenin (B18129) to afzelechin proceeds as follows:

  • Naringenin to Dihydrokaempferol (B1209521) (DHK): Naringenin is hydroxylated at the 3-position of the C-ring by Flavanone 3-hydroxylase (F3H) , an Fe²⁺/2-oxoglutarate-dependent dioxygenase, to produce dihydrokaempferol.

  • Dihydrokaempferol to Leucopelargonidin (B191709): Dihydroflavonol 4-reductase (DFR) , an NADPH-dependent enzyme, reduces the 4-keto group of dihydrokaempferol to a hydroxyl group, yielding leucopelargonidin.

  • Leucopelargonidin to Afzelechin: Finally, Leucoanthocyanidin reductase (LAR) , also an NADPH-dependent enzyme, reduces the 4-hydroxyl group and introduces a hydrogen at the 4-position of leucopelargonidin to form (+)-afzelechin.[1]

Afzelechin_Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis p-Coumaroyl-CoA p-Coumaroyl-CoA Naringenin Naringenin p-Coumaroyl-CoA->Naringenin CHS, CHI DHK Dihydrokaempferol Naringenin->DHK F3H Leucopelargonidin Leucopelargonidin DHK->Leucopelargonidin DFR Afzelechin Afzelechin Leucopelargonidin->Afzelechin LAR

Figure 1: Biosynthesis pathway of Afzelechin from p-Coumaroyl-CoA.

The Final Step: Xylosylation of Afzelechin

The formation of this compound from afzelechin is catalyzed by a putative UDP-xylosyltransferase (UXT). This enzyme belongs to the large family of UDP-dependent glycosyltransferases (UGTs), which utilize UDP-sugars as activated donor substrates to glycosylate a wide range of acceptor molecules.[2] The reaction is as follows:

Afzelechin + UDP-xylose → this compound + UDP

To date, a specific UGT that catalyzes the 3-O-xylosylation of afzelechin has not been extensively characterized in plants. However, the vast number of UGTs identified in plant genomes suggests that such an enzyme likely exists. The following sections outline a comprehensive experimental workflow to identify and characterize this candidate enzyme.

Xylosylation_Reaction Afzelechin Afzelechin Afzelechin_Xyloside This compound Afzelechin->Afzelechin_Xyloside Candidate UXT UDP_Xylose UDP-Xylose UDP UDP

Figure 2: The final xylosylation step in this compound biosynthesis.

Experimental Protocols

This section provides a detailed, albeit generalized, set of protocols for the identification, cloning, expression, and characterization of a candidate afzelechin 3-O-xylosyltransferase.

Identification of Candidate UGT Genes

The identification of candidate genes can be approached through bioinformatics and transcriptomics.

Protocol 4.1.1: Bioinformatics Approach

  • Database Mining: Search plant genome and transcriptome databases (e.g., NCBI, Phytozome, 1KP) for sequences annotated as UDP-glycosyltransferases, specifically those belonging to families known to act on flavonoids.

  • Homology Search: Use the amino acid sequences of known flavonoid glycosyltransferases (glucosyltransferases, rhamnosyltransferases) as queries in BLASTp searches against the proteomes of plants known to produce afzelechin or its glycosides.

  • Phylogenetic Analysis: Construct a phylogenetic tree with the identified candidate UGT sequences and previously characterized flavonoid UGTs to infer potential function based on clustering.[3] UGTs that cluster with known 3-O-glycosyltransferases are strong candidates.

Protocol 4.1.2: Transcriptomics Approach (RNA-Seq)

  • Plant Material: Collect tissues from a plant species known to produce this compound at different developmental stages or under conditions where flavonoid biosynthesis is induced.

  • RNA Extraction and Sequencing: Extract total RNA from the collected tissues and perform RNA sequencing (RNA-Seq).

  • Differential Gene Expression Analysis: Analyze the RNA-Seq data to identify UGT genes that are co-expressed with the known afzelechin biosynthesis genes (F3H, DFR, LAR). Genes showing a similar expression pattern are strong candidates.

Gene Cloning and Heterologous Expression

Once candidate genes are identified, they need to be cloned and expressed in a heterologous system for functional characterization. Escherichia coli is a commonly used host for this purpose.[4]

Cloning_Expression_Workflow Plant_Tissue Plant Tissue (Source of Candidate Gene) RNA_Extraction Total RNA Extraction Plant_Tissue->RNA_Extraction cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synthesis PCR_Amplification PCR Amplification of Candidate UGT Gene cDNA_Synthesis->PCR_Amplification Ligation Ligation PCR_Amplification->Ligation Expression_Vector Expression Vector (e.g., pET-28a with His-tag) Expression_Vector->Ligation Recombinant_Plasmid Recombinant Plasmid Ligation->Recombinant_Plasmid Transformation Transformation into E. coli (e.g., BL21(DE3)) Recombinant_Plasmid->Transformation Protein_Expression Induction of Protein Expression (e.g., with IPTG) Transformation->Protein_Expression

References

An In-depth Technical Guide to Afzelechin 3-O-xyloside: Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Afzelechin 3-O-xyloside is a naturally occurring flavonoid glycoside. This technical guide provides a comprehensive overview of its chemical structure and stereochemistry, drawing upon available data for its aglycone, afzelechin, and general principles of flavonoid glycoside chemistry. While specific experimental data for the xyloside is limited in publicly accessible literature, this document consolidates known information to serve as a foundational resource for researchers. This guide includes a detailed analysis of the stereochemical aspects of both the afzelechin moiety and the xylopyranoside unit, a summary of relevant physicochemical and spectral data, and generalized experimental protocols for its potential isolation and synthesis.

Chemical Structure and Stereochemistry

This compound consists of two main components: the flavan-3-ol (B1228485) aglycone, afzelechin, and a xylose sugar moiety attached via an O-glycosidic bond at the 3-position of the C-ring.

Afzelechin Aglycone

The core structure of afzelechin is a flavan-3-ol, a class of flavonoids characterized by a C6-C3-C6 skeleton. The systematic name for afzelechin is (2R,3S)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol.

  • Flavan-3-ol Skeleton: The molecule features a chromane (B1220400) ring system (A and C rings) with a phenyl group (B ring) attached at position 2.

  • Hydroxylation Pattern: Hydroxyl groups are present at positions 5 and 7 on the A-ring, position 3 on the C-ring, and position 4' on the B-ring.

  • Stereochemistry: Afzelechin possesses two chiral centers at positions C2 and C3. The absolute configuration is typically the (2R,3S) stereoisomer, which defines it as a member of the afzelechin series, distinct from its C2 epimer, epiafzelechin ((2S,3S)-epiafzelechin). The trans configuration of the substituents on the C-ring is a key stereochemical feature.

Xylose Moiety and Glycosidic Linkage

A xylopyranose sugar is attached to the 3-hydroxyl group of the afzelechin core.

  • Xylose Structure: Xylose is a five-carbon aldose sugar (an aldopentose). In its cyclic pyranose form, it can exist as either α- or β-anomers.

Physicochemical and Spectral Data

Direct quantitative data for this compound is not extensively reported. However, data for the afzelechin aglycone and general properties of flavonoid glycosides provide valuable insights.

Physicochemical Properties (Predicted)
PropertyValueSource
Molecular FormulaC20H22O9-
Molecular Weight406.38 g/mol -
SolubilityLikely higher water solubility than afzelechin due to the glycosidic moiety.General principle for flavonoid glycosides.[1][2][3][4]
Lipophilicity (LogP)Expected to be lower than afzelechin.General principle for flavonoid glycosides.[1][2]
Spectral Data

The following table summarizes the ¹H and ¹³C NMR chemical shifts for the afzelechin aglycone, which forms the core of this compound. These values serve as a reference for interpreting the spectra of the glycoside.

Position¹³C (ppm)¹H (ppm, J in Hz)
282.74.58 (d, J=7.6)
368.84.18 (m)
428.42.52 (dd, J=16.8, 8.2), 2.88 (dd, J=16.8, 5.4)
4a100.2-
5157.5-
696.25.94 (d, J=2.2)
7157.8-
895.55.92 (d, J=2.2)
8a157.0-
1'131.2-
2'128.87.28 (d, J=8.5)
3'115.96.82 (d, J=8.5)
4'157.9-
5'115.96.82 (d, J=8.5)
6'128.87.28 (d, J=8.5)

Note: Chemical shifts are dependent on the solvent used.

Upon glycosylation at the 3-position, the chemical shifts of the afzelechin core, particularly around C2, C3, and C4, are expected to change. The xylose moiety will introduce a new set of signals.

  • Anomeric Proton (H-1"): The chemical shift of the anomeric proton is typically found in the range of 4.5-5.5 ppm. Its coupling constant is diagnostic of the anomeric configuration (see Section 1.2).

  • Other Sugar Protons (H-2" to H-5"): These protons will resonate in the upfield region of the spectrum, typically between 3.0 and 4.0 ppm.

  • Anomeric Carbon (C-1"): The anomeric carbon signal is expected to appear between 95 and 105 ppm in the ¹³C NMR spectrum.

Experimental Protocols

General Protocol for Isolation from Plant Material

Afzelechin glycosides have been reported in various plants, including Cassipourea gerrardii. A general workflow for their isolation is as follows:

experimental_workflow start Plant Material (e.g., bark of Cassipourea gerrardii) extraction Extraction with a polar solvent (e.g., Methanol (B129727)/Water) start->extraction partitioning Solvent-Solvent Partitioning (e.g., with n-hexane, ethyl acetate (B1210297), n-butanol) extraction->partitioning column_chromatography Column Chromatography on Silica Gel or Sephadex LH-20 partitioning->column_chromatography hplc Preparative High-Performance Liquid Chromatography (HPLC) column_chromatography->hplc characterization Structural Elucidation (NMR, MS) hplc->characterization end Pure this compound characterization->end

Figure 1. General workflow for the isolation of flavonoid glycosides.
  • Extraction: The dried and powdered plant material is exhaustively extracted with a polar solvent system, such as 80% aqueous methanol, at room temperature.

  • Fractionation: The crude extract is concentrated under reduced pressure and then subjected to sequential liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform (B151607), ethyl acetate, and n-butanol) to separate compounds based on their polarity. Flavonoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.

  • Chromatographic Separation: The enriched fraction is subjected to column chromatography.

    • Silica Gel Chromatography: Elution with a gradient of chloroform and methanol can be used for initial separation.

    • Sephadex LH-20 Chromatography: This is effective for separating polyphenolic compounds, typically using methanol as the eluent.

  • Purification: Final purification is achieved using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a gradient of water and methanol or acetonitrile, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including 1D and 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) and mass spectrometry (MS).

General Protocol for Chemical Synthesis (Koenigs-Knorr Glycosylation)

The chemical synthesis of flavonoid O-glycosides can be achieved through methods like the Koenigs-Knorr reaction.

synthesis_workflow start_afzelechin Protection of Afzelechin Hydroxyl Groups glycosylation Koenigs-Knorr Glycosylation (Silver salt promoter) start_afzelechin->glycosylation start_xylose Preparation of Acetobromoxylose start_xylose->glycosylation deprotection Deprotection of Protecting Groups glycosylation->deprotection purification Purification (Chromatography) deprotection->purification end This compound purification->end

Figure 2. General workflow for the synthesis of flavonoid O-glycosides.
  • Protection of Afzelechin: The hydroxyl groups of afzelechin, other than the one at C3, need to be protected to ensure regioselectivity. This can be achieved using protecting groups like benzyl (B1604629) or silyl (B83357) ethers.

  • Preparation of the Glycosyl Donor: D-xylose is converted to its peracetylated form and then to the glycosyl bromide (acetobromoxylose), which will act as the glycosyl donor.

  • Glycosylation Reaction: The protected afzelechin is reacted with the acetobromoxylose in the presence of a promoter, such as silver carbonate or silver oxide, in an aprotic solvent like dichloromethane (B109758) or acetonitrile. This reaction typically favors the formation of the β-glycoside due to the neighboring group participation of the acetyl group at C2 of the xylose donor.

  • Deprotection: The protecting groups on both the afzelechin moiety and the sugar are removed. Acetyl groups are typically removed under basic conditions (e.g., Zemplén deacetylation with sodium methoxide (B1231860) in methanol), and benzyl groups are removed by catalytic hydrogenation.

  • Purification: The final product is purified by column chromatography and/or preparative HPLC.

Signaling Pathways and Logical Relationships

The stereochemistry of this compound is determined by the stereochemistry of the afzelechin aglycone and the anomeric configuration of the xyloside linkage.

stereochemistry_relationship cluster_aglycone Afzelechin Stereochemistry cluster_glycoside Glycoside Formation afzelechin Afzelechin (2R,3S) epiafzelechin Epiafzelechin (2R,3R) afzelechin->epiafzelechin Epimers at C3 xyloside This compound afzelechin->xyloside Glycosylation at 3-OH

Figure 3. Stereochemical relationship of Afzelechin and its xyloside.

Conclusion

This compound is a flavonoid glycoside with a defined stereochemistry in its aglycone core. While specific experimental data for the complete molecule is sparse, this guide provides a robust framework for its study by combining known data for afzelechin with established principles of flavonoid and carbohydrate chemistry. The provided generalized protocols for isolation and synthesis offer starting points for researchers aiming to work with this compound. Further investigation is required to fully characterize the physicochemical properties and biological activities of pure this compound.

References

An In-depth Technical Guide to Afzelechin 3-O-xyloside: Physicochemical Properties and Biological Prospects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Afzelechin 3-O-xyloside is a naturally occurring flavonoid glycoside. As a derivative of afzelechin, a flavan-3-ol (B1228485), it is presumed to possess a range of biological activities of interest to the pharmaceutical and nutraceutical industries. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. Due to the limited availability of direct experimental data for this specific glycoside, this document also leverages data from its aglycone, (+)-afzelechin, and structurally related compounds to infer potential biological activities and mechanisms of action, with a particular focus on anti-inflammatory pathways. All quantitative data is presented in structured tables, and relevant biological pathways are visualized.

Introduction

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, renowned for their antioxidant, anti-inflammatory, and other health-promoting properties. Afzelechin, a member of the flavan-3-ol subclass, and its glycosidic derivatives are of significant interest for their potential therapeutic applications. This compound, specifically, has been identified as a constituent of Cassipourea gerrardii[1]. This guide aims to consolidate the available physicochemical data for this compound and to explore its potential biological activities by examining the well-documented properties of its aglycone, (+)-afzelechin.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 512781-45-2[1]
Molecular Formula C₂₀H₂₂O₉N/A
Molecular Weight 406.38 g/mol [1]
Appearance Powder[1]
Purity >98%[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneN/A

Table 2: Comparative Melting Points of Related Afzelechin Compounds

CompoundMelting Point (°C)Source
Afzelechin221-222 (decomposes)N/A
(-)-Epiafzelechin240-243N/A
This compound Not Reported N/A

Table 3: Spectral Data for the Aglycone, (+)-Afzelechin

While specific spectral data for this compound is not available, the data for its aglycone, afzelechin, provides a foundational understanding of its core structure.

Spectral Data TypeKey FeaturesSource
¹H-NMR (400 MHz, CD₃OD) δ 7.21 (d, J=8.5 Hz, H-2', H-6'), 6.77 (d, J=8.5 Hz, H-3', H-5'), 5.92 (d, J=2.2 Hz, H-8), 5.83 (d, J=2.2 Hz, H-6), 4.58 (d, J=8.0 Hz, H-2), 3.97 (m, H-3), 2.87 (dd, J=16.1, 5.5 Hz, H-4β), 2.49 (dd, J=16.1, 8.5 Hz, H-4α)[2]
¹³C-NMR (100 MHz, CD₃OD) δ 157.8, 157.2, 156.9, 131.5, 129.0, 115.9, 100.8, 96.2, 95.5, 82.8, 68.9, 28.5[2]
Infrared (IR) ν_max 3358 (O-H), 2921 (C-H), 1615 (C=C aromatic), 1270, 1012 (C-O) cm⁻¹[2]

Experimental Protocols

Isolation of this compound

This compound has been reported to be isolated from the bark of Cassipourea gerrardii[1]. However, a detailed experimental protocol for its extraction, fractionation, and purification is not available in the reviewed literature. General methods for the isolation of flavonoid glycosides from plant materials typically involve the following steps:

G A Plant Material (Bark of Cassipourea gerrardii) B Drying and Grinding A->B C Extraction with a polar solvent (e.g., Methanol (B129727), Ethanol) B->C D Solvent Evaporation C->D E Fractionation (e.g., Liquid-Liquid Partitioning) D->E F Column Chromatography (e.g., Silica (B1680970) Gel, Sephadex) E->F G Purification (e.g., Preparative HPLC) F->G H Isolated this compound G->H

Caption: A generalized workflow for the isolation of flavonoid glycosides.

A typical procedure would involve the extraction of the dried and powdered plant material with a polar solvent like methanol or ethanol. The resulting crude extract is then concentrated and subjected to fractionation using solvents of increasing polarity. The flavonoid-rich fractions are then purified using chromatographic techniques such as column chromatography on silica gel or Sephadex, followed by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is currently lacking. However, the biological activities of its aglycone, (+)-afzelechin, have been investigated, particularly its anti-inflammatory properties. These studies provide a strong indication of the potential therapeutic effects of its glycosidic derivatives.

Anti-inflammatory Activity of (+)-Afzelechin

Studies have shown that (+)-afzelechin exhibits significant anti-inflammatory effects in lipopolysaccharide (LPS)-induced inflammatory models[3][4][5][6]. The proposed mechanism of action involves the modulation of key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and the nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.

4.1.1. Inhibition of the NF-κB Signaling Pathway

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation. It activates the Toll-like receptor 4 (TLR4), leading to a signaling cascade that results in the activation of NF-κB. Activated NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). (+)-Afzelechin has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of these inflammatory mediators[3][4][5][6].

4.1.2. Activation of the Nrf2 Signaling Pathway

Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE), leading to the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1). (+)-Afzelechin has been demonstrated to promote the nuclear translocation of Nrf2, thereby enhancing the cellular antioxidant defense system[3].

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds NFkB_pathway TLR4->NFkB_pathway IKK IKK NFkB_pathway->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Nrf2_pathway Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequesters Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates Afzelechin (+)-Afzelechin Afzelechin->IKK Inhibits Afzelechin->Keap1 Inhibits Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2) NFkB_nuc->Pro_inflammatory_genes Induces ARE ARE Nrf2_nuc->ARE Binds Antioxidant_genes Antioxidant Genes (HO-1) ARE->Antioxidant_genes Induces Inflammation Inflammation Pro_inflammatory_genes->Inflammation Antioxidant Response Antioxidant Response Antioxidant_genes->Antioxidant Response

Caption: Anti-inflammatory signaling pathways modulated by (+)-afzelechin.

Future Directions

The study of this compound is still in its nascent stages. To fully elucidate its therapeutic potential, further research is imperative in the following areas:

  • Isolation and Characterization: A detailed, reproducible protocol for the isolation of this compound from Cassipourea gerrardii needs to be established. Full characterization using modern spectroscopic techniques (1D and 2D NMR, HR-MS, IR, UV) is essential to confirm its structure and purity.

  • Physicochemical Properties: Determination of key physical constants such as melting point, boiling point, and optical rotation is necessary for a complete profile of the compound.

  • Biological Activity Screening: In vitro and in vivo studies are required to directly assess the biological activities of this compound. Based on the data from its aglycone, screening for anti-inflammatory, antioxidant, and potentially anticancer activities would be a logical starting point.

  • Mechanism of Action Studies: Should biological activity be confirmed, further investigations into the underlying molecular mechanisms and signaling pathways will be crucial for understanding its therapeutic potential.

Conclusion

This compound is a flavonoid glycoside with potential for further investigation in the fields of pharmacology and drug development. While direct experimental data on this specific compound is limited, the known anti-inflammatory and antioxidant properties of its aglycone, (+)-afzelechin, provide a strong rationale for its continued study. The elucidation of its complete physicochemical profile, the development of a standardized isolation protocol, and the comprehensive evaluation of its biological activities are critical next steps in unlocking the potential of this natural product.

References

An In-depth Technical Guide to Afzelechin 3-O-xyloside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Afzelechin 3-O-xyloside, a naturally occurring flavonoid. It details its chemical identity, including its CAS number and IUPAC name, and explores its potential biological activities, with a focus on its anti-inflammatory and antioxidant properties. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the implicated signaling pathways to support further research and drug development efforts.

Chemical Identification

  • Compound Name: this compound

  • CAS Number: 512781-45-2

  • IUPAC Name: (2R,3S)-3,4-dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-2H-1-benzopyran-3-yl β-D-xylopyranoside

Physicochemical Properties

PropertyValue
Molecular FormulaC20H22O9
Molecular Weight406.38 g/mol
AppearanceWhite or off-white powder
SolubilitySoluble in methanol, ethanol, DMSO, and other organic solvents.

Biological Activities and Signaling Pathways

This compound belongs to the flavan-3-ol (B1228485) class of flavonoids, which are known for their diverse biological activities. While specific data for the xyloside derivative is limited, extensive research on its aglycone, (+)-afzelechin, provides significant insights into its potential pharmacological effects.

Anti-inflammatory Activity

Research has demonstrated that (+)-afzelechin possesses potent anti-inflammatory properties.[1][2][3][4] It has been shown to mitigate inflammatory responses by inhibiting key signaling pathways and reducing the production of pro-inflammatory mediators.

Signaling Pathway: Inhibition of NF-κB Signaling

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

(+)-Afzelechin has been shown to inhibit this pathway by preventing the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.[1][2][3][4] This inhibition leads to a downstream reduction in the expression of several key inflammatory molecules.

NF_kB_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa_NFkB IκBα-NF-κB (p65/p50) IKK->IkBa_NFkB Phosphorylation & Degradation of IκBα NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB Release NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation Afzelechin Afzelechin Afzelechin->IkBa_NFkB Inhibition of IκBα Degradation DNA DNA NFkB_nuc->DNA Binding Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β) DNA->Pro_inflammatory_Genes Transcription

Figure 1. Proposed mechanism of anti-inflammatory action of Afzelechin via inhibition of the NF-κB signaling pathway.

Quantitative Data: Inhibition of Inflammatory Mediators by (+)-Afzelechin

Inflammatory MediatorAssay SystemConcentration of (+)-AfzelechinObserved EffectReference
iNOS Protein ExpressionLPS-stimulated HUVECs10, 20 µMSignificant Reduction[1]
COX-2 Protein ExpressionLPS-stimulated HUVECs10, 20 µMSignificant Reduction[1]
TNF-α ProductionLPS-injected mice10, 20 mg/kgSignificant Reduction in BALF[1]
IL-1β mRNA ExpressionLPS-stimulated HUVECs10, 20 µMSignificant Reduction[1]
Antioxidant Activity

Quantitative Data: Antioxidant Activity of Related Flavonoids

CompoundAssayIC50 ValueReference
Afzelin (B1665622)DPPH radical scavenging14.6 µg/mL[5]
Unidentified Flavonoid (A3)DPPH radical scavenging7.1 ± 0.1 µg/mL[6]
Unidentified Flavonoid (A3)ABTS radical scavenging14.8 ± 0.1 µg/mL[6]
Xanthine (B1682287) Oxidase Inhibitory Activity

Xanthine oxidase is an enzyme that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout. Several flavonoids have been identified as inhibitors of xanthine oxidase.

Quantitative Data: Xanthine Oxidase Inhibitory Activity of Flavonoids

CompoundIC50 Value (µM)Reference
Luteolin0.40[7]
Kaempferol2.20[7]
Quercetin1.34[7]
Myricetin0.98[7]
Esculetin28.4[8]
Caffeic Acid39.21[8]

Experimental Protocols

Bioassay-Guided Isolation of Flavonoids (General Protocol)

A general approach for the isolation of bioactive flavonoids from plant material, which can be adapted for Cassipourea gerrardii, is as follows:

Bioassay_Guided_Isolation Plant_Material Plant Material (e.g., Cassipourea gerrardii bark) Extraction Extraction (e.g., Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Solvent-Solvent Partitioning (e.g., n-hexane, EtOAc, n-BuOH) Crude_Extract->Fractionation Fractions Fractions (Hexane, EtOAc, BuOH, Aqueous) Fractionation->Fractions Bioassay Bioassay (e.g., Anti-inflammatory, Antioxidant) Fractions->Bioassay Active_Fraction Active Fraction (e.g., EtOAc fraction) Bioassay->Active_Fraction Identify Chromatography Column Chromatography (e.g., Silica gel, Sephadex LH-20) Active_Fraction->Chromatography Subfractions Sub-fractions Chromatography->Subfractions Bioassay2 Bioassay Subfractions->Bioassay2 Active_Subfraction Active Sub-fraction Bioassay2->Active_Subfraction Identify Purification Preparative HPLC/TLC Active_Subfraction->Purification Pure_Compound Pure Compound (this compound) Purification->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation

Figure 2. General workflow for bioassay-guided isolation of flavonoids.

Anti-inflammatory Activity Assay: Inhibition of NF-κB Activation

This protocol describes the assessment of a compound's ability to inhibit NF-κB activation in a cell-based assay.

  • Cell Culture: Culture a suitable cell line (e.g., RAW 264.7 macrophages or HEK293T cells) in appropriate media.

  • Transfection (for reporter assay): Transfect cells with a luciferase reporter plasmid under the control of an NF-κB response element.

  • Treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

  • Stimulation: Induce inflammation by treating the cells with an inflammatory agent like lipopolysaccharide (LPS).

  • Luciferase Assay (for reporter assay): Lyse the cells and measure luciferase activity, which is proportional to NF-κB activation.

  • Western Blot Analysis:

    • Extract cytoplasmic and nuclear proteins.

    • Perform SDS-PAGE and transfer proteins to a membrane.

    • Probe with primary antibodies against p-IκBα, IκBα, p65 (nuclear), and a loading control (e.g., β-actin or Lamin B1).

    • Incubate with a secondary antibody and visualize protein bands.

    • Quantify band intensities to determine the level of protein expression and phosphorylation.

Conclusion

This compound is a flavonoid with significant potential for further investigation as a therapeutic agent. Based on the robust anti-inflammatory and antioxidant activities of its aglycone, (+)-afzelechin, it is plausible that this compound shares a similar pharmacological profile. The inhibition of the NF-κB signaling pathway represents a key mechanism underlying its potential anti-inflammatory effects. Further research is warranted to specifically quantify the biological activities of this compound and to elucidate its complete mechanism of action. The experimental protocols and data presented in this guide provide a solid foundation for such future studies.

References

An In-depth Technical Guide to the Core Properties of Afzelechin 3-O-xyloside versus Afzelechin Aglycone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Afzelechin, a flavan-3-ol (B1228485) found in various botanicals, has garnered significant interest for its potent antioxidant and anti-inflammatory properties. This technical guide provides a comparative analysis of afzelechin in its aglycone form and as Afzelechin 3-O-xyloside. While extensive research has elucidated the mechanisms of afzelechin, a notable scarcity of data exists for its xyloside derivative. This guide synthesizes the available information, highlighting the known attributes of afzelechin and inferring the probable characteristics of this compound based on established principles of flavonoid glycosylation. The aglycone, afzelechin, demonstrates robust biological activity through the modulation of key inflammatory and antioxidant signaling pathways, including NF-κB, STAT-1, and Nrf2. It is anticipated that the addition of a xyloside moiety at the 3-O position will alter its physicochemical properties, potentially leading to increased water solubility and modified bioavailability, which in turn could influence its in vivo efficacy. This document aims to provide a comprehensive resource for researchers, summarizing quantitative data, detailing experimental methodologies, and visualizing the complex biological pathways involved.

Physicochemical Properties

The physicochemical characteristics of a compound are fundamental to its pharmacokinetic and pharmacodynamic profile. While detailed experimental data for this compound is largely unavailable, we can compare the known properties of afzelechin with general expectations for its glycosylated form. Glycosylation typically increases a molecule's molecular weight and polarity, which in turn affects solubility and bioavailability.

PropertyAfzelechin (Aglycone)This compoundData Source / Remarks
Molecular Formula C₁₅H₁₄O₅C₂₀H₂₂O₉PubChem / Calculated
Molar Mass 274.27 g/mol 406.38 g/mol PubChem / Calculated
Melting Point 221-222 °C (decomposes)Not availableFooDB
Solubility Soluble in methanol (B129727), ethanol, DMSOSoluble in DMSO, Pyridine, Methanol, EthanolFooDB / ChemFaces
logP (Predicted) ~2.1Not availableChemAxon (via FooDB)

Note: The data for this compound is limited. The increased polarity due to the xylose group is expected to increase its aqueous solubility compared to the aglycone.

Pharmacological Properties: A Comparative Overview

Antioxidant Activity

Flavonoids exert their antioxidant effects through various mechanisms, including free radical scavenging and upregulation of endogenous antioxidant enzymes. It is a general principle that the aglycone form of a flavonoid exhibits higher in vitro antioxidant activity than its glycosides, as the sugar moiety can hinder access to the radical species.[1][2]

AssayAfzelechin (Aglycone)This compoundGeneral Effect of Glycosylation
DPPH Radical Scavenging Potent activity reported (IC₅₀ of 21.8 µM)[3]No data availableGenerally reduces in vitro activity[4]
ABTS Radical Scavenging Activity reported, but quantitative data not foundNo data availableGenerally reduces in vitro activity
Nrf2 Pathway Activation Induces nuclear translocation of Nrf2 and upregulates HO-1 expression[5]No data availableDependent on absorption and metabolism in vivo
Anti-inflammatory Activity

Afzelechin has been shown to possess significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.[5][6] The glycosylation of flavonoids can impact their anti-inflammatory effects; while in vitro activity may be reduced, in vivo effects can be comparable or even enhanced due to altered pharmacokinetics.[7]

Target/PathwayAfzelechin (Aglycone)This compoundGeneral Effect of Glycosylation
NF-κB Inhibition Inhibits NF-κB activation and subsequent expression of pro-inflammatory mediators (iNOS, COX-2)[5][6][8]No data availableAglycones are typically more potent in vitro inhibitors[9]
STAT-1 Phosphorylation Inhibits LPS-induced STAT-1 phosphorylation[5][6]No data availableDependent on cellular uptake and metabolism
Cytokine Production Reduces production of TNF-α and IL-1β in LPS-stimulated cells and in vivo models[5][10]No data availableIn vivo effects of glycosides can be significant[7]

Signaling Pathways and Mechanisms of Action

Afzelechin modulates several interconnected signaling pathways to exert its antioxidant and anti-inflammatory effects. The primary pathways identified are the Nrf2-ARE antioxidant response pathway and the pro-inflammatory NF-κB and STAT-1 pathways.

G cluster_0 LPS-Induced Inflammation cluster_1 Afzelechin Intervention LPS LPS TLR4 TLR4 LPS->TLR4 activates NFkB NF-κB TLR4->NFkB STAT1 STAT-1 TLR4->STAT1 p-STAT-1 ProInflammatory Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β) NFkB->ProInflammatory transcribes STAT1->ProInflammatory transcribes Afzelechin Afzelechin Afzelechin->NFkB inhibits Afzelechin->STAT1 inhibits Nrf2 Nrf2 Afzelechin->Nrf2 promotes nuclear translocation ARE ARE Nrf2->ARE binds HO1 HO-1 ARE->HO1 upregulates

Caption: Afzelechin's dual anti-inflammatory and antioxidant mechanism.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard method for evaluating the free-radical scavenging ability of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.

Procedure:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark.

  • Sample Preparation: Dissolve the test compounds (Afzelechin, this compound) and a positive control (e.g., ascorbic acid or Trolox) in the same solvent to create a series of concentrations.

  • Reaction: In a 96-well plate or cuvettes, mix a volume of the test compound solution with an equal volume of the DPPH working solution. A blank containing only the solvent and DPPH is also prepared.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of each sample at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the test compound.

G start Start prep_dpph Prepare 0.1 mM DPPH in Methanol start->prep_dpph prep_samples Prepare Serial Dilutions of Afzelechin/Xyloside start->prep_samples mix Mix DPPH Solution with Sample Solution prep_dpph->mix prep_samples->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate end End calculate->end

Caption: Workflow for the DPPH radical scavenging assay.

LPS-Induced Inflammation in Human Umbilical Vein Endothelial Cells (HUVECs)

This in vitro model is used to study the anti-inflammatory effects of compounds on endothelial cells.

Procedure:

  • Cell Culture: Culture HUVECs in appropriate endothelial cell growth medium until they reach a suitable confluency (e.g., 80-90%).

  • Stimulation: Pre-treat the HUVECs with various concentrations of the test compound (Afzelechin or its xyloside) for a specified time (e.g., 1-2 hours).

  • Inflammatory Challenge: Add lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the cell culture medium to induce an inflammatory response.

  • Incubation: Incubate the cells for a period sufficient to induce the expression of inflammatory markers (e.g., 6-24 hours).

  • Analysis:

    • Protein Expression (Western Blot): Lyse the cells and collect protein extracts. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against target proteins (e.g., NF-κB p65, phospho-STAT-1, iNOS, COX-2, HO-1, Nrf2). Use a secondary antibody conjugated to an enzyme for detection.

    • Cytokine Measurement (ELISA): Collect the cell culture supernatant and measure the concentration of secreted cytokines like TNF-α and IL-1β using specific ELISA kits.

    • mRNA Expression (RT-qPCR): Isolate total RNA from the cells, reverse transcribe to cDNA, and perform quantitative PCR using primers for genes of interest.

G cluster_workflow Experimental Workflow start Culture HUVECs pretreat Pre-treat with Afzelechin/Xyloside start->pretreat lps Stimulate with LPS pretreat->lps incubate Incubate (6-24h) lps->incubate analysis Analysis incubate->analysis wb Western Blot (NF-κB, Nrf2, etc.) analysis->wb elisa ELISA (TNF-α, IL-1β) analysis->elisa qpcr RT-qPCR (Gene Expression) analysis->qpcr

Caption: Workflow for in vitro anti-inflammatory analysis in HUVECs.

Conclusion and Future Directions

Afzelechin aglycone is a well-documented flavan-3-ol with significant antioxidant and anti-inflammatory activities, mediated through the regulation of the Nrf2, NF-κB, and STAT-1 signaling pathways. In contrast, there is a profound lack of experimental data for this compound. Based on the general principles of flavonoid chemistry, it is hypothesized that the xyloside will exhibit lower in vitro activity but may possess altered pharmacokinetic properties, such as increased solubility and potentially different absorption and metabolism profiles, which could lead to significant in vivo effects.

For drug development professionals, afzelechin represents a promising lead compound. However, to fully understand the potential of its glycosylated forms, further research is imperative. Future studies should focus on:

  • Isolation or Synthesis of this compound: Obtaining sufficient quantities of the pure compound is essential for comprehensive biological evaluation.

  • In Vitro and In Vivo Comparative Studies: Direct, head-to-head comparisons of the antioxidant and anti-inflammatory activities of the aglycone and its xyloside are necessary.

  • Pharmacokinetic Profiling: Elucidating the absorption, distribution, metabolism, and excretion (ADME) profiles of both compounds is critical to understanding their in vivo behavior and therapeutic potential.

This guide underscores the current knowledge and highlights the critical gaps in the scientific literature, providing a foundation for future research in this promising area of natural product-based drug discovery.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Afzelechin 3-O-xyloside and its related flavonoid glycosides. It covers their chemical structures, biological activities, underlying signaling pathways, and detailed experimental protocols for their isolation and characterization. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction to Afzelechin and its Glycosides

Afzelechin is a flavan-3-ol (B1228485), a type of flavonoid, that can be found in various plant species, including Bergenia ligulata.[1] Like other flavonoids, it exists in both its aglycone form and as various glycosides. Glycosylation, the attachment of sugar moieties, can significantly alter the physicochemical properties and biological activities of the parent flavonoid.

This compound is a specific glycoside of afzelechin where a xylose sugar is attached at the 3-O position. It has been isolated from the barks of Cassipourea gerrardii.[2] This guide will delve into the known characteristics of this compound and draw comparisons with its aglycone and other related glycosides to provide a broader understanding of this class of compounds.

Physicochemical Properties

The fundamental properties of afzelechin and its glycosides are crucial for their study and application. While specific experimental data for this compound is limited, data for the parent compound and a related rhamnoside provide valuable insights.

PropertyAfzelechinAfzelechin 3-O-alpha-L-rhamnopyranosideReference
Molecular Formula C₁₅H₁₄O₅C₂₁H₂₄O₉[3][4]
Molecular Weight 274.27 g/mol 420.4 g/mol [3][4]
IUPAC Name (2R,3S)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol(2S,3S,5R)-2-[[(2R,3S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl]oxy]-6-methyloxane-3,4,5-triol[3][4]

Biological Activities and Quantitative Data

Anti-inflammatory Activity

(+)-Afzelechin has demonstrated significant anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory mediators in various cell lines.

CompoundAssayCell LineIC₅₀ / EffectReference
(+)-AfzelechinTNF-α-induced NF-κB activationHepG2-[5]
(+)-CatechinTNF-α-induced NF-κB activationHepG214.1 µM[5][6]
(-)-EpicatechinTNF-α-induced NF-κB activationHepG216.5 µM[5]
(+)-AfzelechinInhibition of iNOS and COX-2 proteinsTNF-α-stimulated HepG2 cellsSignificant inhibition at 0.1 µM[5][6]
(+)-AfzelechinReduction of iNOS and COX-2 levelsLPS-stimulated HUVECsDose-dependent reduction[1]
(+)-AfzelechinReduction of TNF-α production in BALFLPS-injected miceSignificant reduction at 0.4 mg/kg[1]
Antioxidant Activity

The antioxidant capacity of afzelechin and related flavan-3-ols has been evaluated using various assays. These compounds act as potent free radical scavengers.

CompoundAssayIC₅₀ / EC₅₀Reference
(+)-AfzelechinDPPH radical scavenging21.8 µM[5]
(+)-CatechinDPPH radical scavenging13.5 µM[5]
(-)-CatechinDPPH radical scavenging13.6 µM[5]
(-)-EpicatechinDPPH radical scavenging20.9 µM[5]
Trolox (Positive Control)DPPH radical scavenging48.8 µM[5]
Compound A3 (from Averrhoa bilimbi)DPPH radical scavenging7.1 ± 0.1 µg/mL[7]
Compound A3 (from Averrhoa bilimbi)ABTS radical scavenging14.8 ± 0.1 µg/mL[7]

Signaling Pathways

The anti-inflammatory effects of (+)-afzelechin are mediated through the modulation of key signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapies.

Inhibition of NF-κB and STAT-1 Signaling

(+)-Afzelechin has been shown to suppress lipopolysaccharide (LPS)-induced inflammation by inhibiting the activation of Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 1 (STAT-1).[1][8][9] This inhibition leads to a downstream reduction in the expression of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines like TNF-α.[1][8]

G Inhibitory Effect of (+)-Afzelechin on NF-κB and STAT-1 Signaling LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB STAT1 p-STAT-1 TLR4->STAT1 iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 TNFa TNF-α NFkB->TNFa STAT1->iNOS Afzelechin (+)-Afzelechin Afzelechin->NFkB Afzelechin->STAT1

Inhibition of NF-κB and STAT-1 pathways by (+)-Afzelechin.
Activation of the Nrf2-ARE Pathway

In addition to its inhibitory effects, (+)-afzelechin can also activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[8] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, including heme oxygenase-1 (HO-1). Activation of this pathway contributes to the cellular defense against oxidative stress and inflammation.

G Activation of the Nrf2-ARE Pathway by (+)-Afzelechin Afzelechin (+)-Afzelechin Nrf2 Nrf2 Afzelechin->Nrf2 promotes nuclear translocation ARE ARE Nrf2->ARE binds to HO1 HO-1 ARE->HO1 induces expression Antioxidant_Response Antioxidant & Anti-inflammatory Response HO1->Antioxidant_Response

Activation of the Nrf2 antioxidant pathway by (+)-Afzelechin.

Experimental Protocols

The following sections provide detailed methodologies for the extraction, isolation, and characterization of afzelechin and its glycosides, based on established protocols for flavonoids.

Extraction and Isolation Workflow

A general workflow for the isolation of flavonoid glycosides from a plant source is outlined below. This process typically involves extraction with a polar solvent, followed by liquid-liquid partitioning and chromatographic separation.

G General Workflow for Flavonoid Glycoside Isolation Plant_Material Dried and Powdered Plant Material Extraction Extraction (e.g., 75% Ethanol (B145695), reflux) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Liquid-Liquid Partitioning (e.g., with n-butanol) Crude_Extract->Partitioning n_Butanol_Fraction n-Butanol Fraction (rich in glycosides) Partitioning->n_Butanol_Fraction Column_Chromatography Column Chromatography (e.g., Macroporous Resin, Sephadex LH-20) n_Butanol_Fraction->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions Purification Further Purification (e.g., Preparative HPLC, HSCCC) Fractions->Purification Pure_Compound Pure Flavonoid Glycoside Purification->Pure_Compound

Workflow for isolating flavonoid glycosides from plants.
Detailed Extraction and Isolation Protocol

This protocol is a composite based on methods described for the isolation of flavonoids and their glycosides from plant materials.[10][11]

1. Plant Material and Extraction:

  • Dry the plant material (e.g., bark of Cassipourea gerrardii) at room temperature and grind it into a fine powder.

  • Extract the powdered material with 75% ethanol by refluxing for 2-3 hours. Repeat the extraction process three times to ensure maximum yield.

  • Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

2. Liquid-Liquid Partitioning:

  • Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Flavonoid glycosides are typically enriched in the n-butanol fraction.

  • Concentrate the n-butanol fraction to dryness.

3. Column Chromatography:

  • Dissolve the n-butanol extract in a minimal amount of the initial mobile phase and load it onto a macroporous resin column.

  • Elute the column with a stepwise gradient of ethanol in water (e.g., 0%, 20%, 40%, 60%, 80%, 95% ethanol).

  • Collect fractions and monitor them by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Combine fractions containing the target compounds.

4. Further Purification (Preparative HPLC or HSCCC):

  • For further purification, subject the enriched fractions to preparative HPLC on a C18 column or High-Speed Counter-Current Chromatography (HSCCC).

  • For Preparative HPLC: Use a gradient of acetonitrile (B52724) in water (with 0.1% formic acid) as the mobile phase.

  • For HSCCC: A two-phase solvent system, for example, composed of n-hexane-ethyl acetate-methanol-water, is selected based on the partition coefficient (K) of the target compounds. The sample is dissolved in a mixture of the upper and lower phases and injected into the column. The effluent is monitored by a UV detector, and fractions are collected.[10]

Characterization of Afzelechin Glycosides

The structure of the isolated compounds is elucidated using a combination of spectroscopic techniques.

1. Mass Spectrometry (MS):

  • Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the determination of the molecular formula.

  • Tandem mass spectrometry (MS/MS) is used to obtain fragmentation patterns, which can help identify the aglycone and the sugar moieties. For example, in the MS/MS spectra of propelargonidin dimers and trimers, a fragment ion at m/z 273 corresponding to the (epi)afzelechin [M-H]⁻ ion can be observed.[12]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H-NMR: Provides information about the number and types of protons in the molecule, as well as their chemical environment and coupling relationships. The anomeric proton of the sugar moiety typically appears as a doublet in a specific region of the spectrum, and its coupling constant can help determine the stereochemistry of the glycosidic bond.

  • ¹³C-NMR and DEPT: Provide information about the number and types of carbon atoms in the molecule.

  • 2D-NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete structure of the molecule.

    • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks within the aglycone and the sugar.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (typically 2-3 bonds away), which is essential for determining the point of glycosylation (i.e., where the sugar is attached to the aglycone).

Example of Spectroscopic Data for Afzelechin:

  • ¹H-NMR (400 MHz, CD₃OD): δ 7.21 (d, J = 8.5 Hz, H-2', H-6'), 6.77 (d, J = 8.5 Hz, H-3', H-5'), 5.92 (d, J = 2.2 Hz, H-6), 5.83 (d, J = 2.2 Hz, H-8), 4.58 (d, J = 8.0 Hz, H-2), 3.97 (m, H-3), 2.87 (dd, J = 5.5, 16.1 Hz, H-4β), 2.49 (dd, J = 8.5, 16.1 Hz, H-4α).[13]

  • ¹³C-NMR (125 MHz, CD₃OD): Signals corresponding to the flavan-3-ol skeleton.[13]

  • EI-MS: Provides fragmentation patterns characteristic of the flavan-3-ol structure.[13]

Conclusion

This compound and its related flavonoid glycosides represent a promising class of natural products with potential therapeutic applications, particularly in the realm of anti-inflammatory and antioxidant therapies. While research on the specific xyloside is still emerging, the well-documented activities of its aglycone, (+)-afzelechin, provide a strong rationale for further investigation. This guide has synthesized the current knowledge on these compounds, providing researchers with a foundation for future studies, including detailed experimental approaches for their isolation and characterization, and an understanding of their potential mechanisms of action. Further research is warranted to fully elucidate the biological activity profile of this compound and to explore its potential for drug development.

References

Screening of the Antioxidant Properties of Afzelechin 3-O-xyloside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Afzelechin 3-O-xyloside is a flavonoid, a class of polyphenolic compounds widely recognized for their antioxidant potential. These properties stem from their ability to scavenge free radicals, chelate metal ions, and modulate cellular antioxidant defense systems. This technical guide provides an in-depth overview of the screening process for the antioxidant properties of this compound. Due to the limited direct experimental data on this specific glycoside, this guide incorporates data from its aglycone, (+)-afzelechin, and relevant plant extracts, alongside standardized experimental protocols and an examination of associated signaling pathways. This approach provides a robust framework for researchers investigating the antioxidant potential of this compound.

Quantitative Antioxidant Capacity

Direct quantitative antioxidant data for isolated this compound is not extensively available in the public domain. However, the antioxidant capacity of its aglycone, (+)-afzelechin, and extracts from plants known to contain afzelechin derivatives, provide valuable insights.

Table 1: In Vitro Antioxidant Activity of (+)-Afzelechin

AssayCompoundIC50 ValueReference Compound
ABTS Radical Scavenging(+)-Afzelechin23.7 µM[1]Not Specified
DPPH Radical Scavenging(+)-AfzelechinModerate to strong activityNot Specified

Table 2: Antioxidant Activity of Plant Extracts Containing Afzelechin Derivatives

Plant SourceExtract TypeAssayIC50 Value/ActivityReference Compound
Broussonetia papyrifera LeavesTotal Flavonoid ExtractDPPH Radical Scavenging0.072 mg/mL[2]Not Specified
Averrhoa bilimbi LeavesEthanolic ExtractDPPH Radical Scavenging0.0019 g/mL[3]Not Specified
Averrhoa bilimbi LeavesWater ExtractDPPH Radical Scavenging0.0039 g/mL[3]Not Specified

Note: The data in Table 2 represents the activity of a complex mixture of compounds and not of isolated this compound.

Experimental Protocols for Antioxidant Assays

Standardized protocols are crucial for the accurate assessment and comparison of antioxidant activity. The following are detailed methodologies for key assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is observed as a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM). The absorbance of this solution at the characteristic wavelength (typically around 517 nm) should be adjusted to approximately 1.0.

  • Sample Preparation: Prepare a series of concentrations of this compound in a suitable solvent (e.g., methanol or DMSO).

  • Reaction Mixture: In a microplate well or a cuvette, add a specific volume of the DPPH solution (e.g., 100 µL) to a specific volume of the sample solution at different concentrations (e.g., 100 µL).

  • Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at the characteristic wavelength of DPPH (e.g., 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.

  • IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in its absorbance at a specific wavelength.

Protocol:

  • Reagent Preparation: Prepare the ABTS radical cation by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). This mixture is kept in the dark at room temperature for 12-16 hours before use.

  • Working Solution: Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of concentrations of this compound.

  • Reaction Mixture: Add a small volume of the sample solution (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 1 mL).

  • Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes) at room temperature.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay.

  • IC50 Determination: The IC50 value is determined from the dose-response curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous form (Fe²⁺-TPZ), which has an intense blue color.

Protocol:

  • Reagent Preparation: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM) in HCl (40 mM), and a solution of FeCl₃ (20 mM) in a 10:1:1 ratio.

  • Sample Preparation: Prepare a series of concentrations of this compound.

  • Reaction Mixture: Add a small volume of the sample solution (e.g., 50 µL) to a larger volume of the pre-warmed (37°C) FRAP reagent (e.g., 1.5 mL).

  • Incubation: Incubate the mixture at 37°C for a defined period (e.g., 4 minutes).

  • Measurement: Measure the absorbance of the blue-colored product at 593 nm.

  • Quantification: The antioxidant capacity is determined by comparing the absorbance change of the sample with that of a standard, typically FeSO₄. The results are often expressed as µmol of Fe²⁺ equivalents per gram or mole of the sample.

Cellular Antioxidant Activity and Signaling Pathways

Beyond direct radical scavenging, flavonoids like this compound can exert antioxidant effects by modulating intracellular signaling pathways. The aglycone, (+)-afzelechin, has been shown to influence key pathways involved in the cellular antioxidant response.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like certain flavonoids, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding antioxidant and detoxifying enzymes, leading to their upregulation. Studies on (+)-afzelechin suggest it can activate this protective pathway.[4][5]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Afzelechin Afzelechin 3-O-xyloside Afzelechin->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome leads to Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription of Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes translates to Antioxidant_Enzymes->ROS neutralizes CAA_Workflow start Seed Cells (e.g., HepG2) in a black-walled 96-well plate incubation1 Incubate for 24h to allow attachment start->incubation1 treatment Treat cells with This compound and DCFH-DA probe incubation1->treatment incubation2 Incubate for 1h treatment->incubation2 wash Wash cells with PBS to remove excess probe and compound incubation2->wash induction Add AAPH (peroxyl radical generator) wash->induction measurement Measure fluorescence every 5 minutes for 1h on a plate reader induction->measurement analysis Calculate CAA units by comparing the area under the curve for treated vs. control wells measurement->analysis end Determine EC50 value analysis->end

References

Methodological & Application

Application Notes and Protocols for the Extraction of (+)-Afzelechin 3-O-α-L-rhamnopyranoside from Cassipourea gerrardii

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Afzelechin 3-O-α-L-rhamnopyranoside, a flavanol glycoside, has been identified as a constituent of the bark of Cassipourea gerrardii (Schinz) Alston. This document provides detailed application notes and a generalized protocol for the extraction and isolation of this compound. The information is intended to guide researchers in the fields of natural product chemistry, pharmacology, and drug development who are interested in the potential therapeutic applications of this and related compounds.

Afzelechin, the aglycone of this glycoside, and other related flavanols have demonstrated significant biological activities, including antioxidant and anti-inflammatory effects. These properties suggest potential applications in the development of new therapeutic agents for conditions associated with oxidative stress and inflammation.

Compound Profile

  • Compound Name: (+)-Afzelechin 3-O-α-L-rhamnopyranoside

  • Synonyms: Afzelechin 3-O-rhamnoside

  • Plant Source: Cassipourea gerrardii (Bark)[1]

  • Molecular Formula: C₂₁H₂₄O₉[2]

  • Molecular Weight: 420.4 g/mol [2]

  • Chemical Class: Flavanol Glycoside (Flavonoid)[2]

Potential Biological Activities and Applications

While specific studies on the biological activities of (+)-afzelechin 3-O-α-L-rhamnopyranoside are limited, the activities of its aglycone, afzelechin, and related flavonoid glycosides are well-documented. These compounds are known to possess potent antioxidant and anti-inflammatory properties.

Antioxidant Activity: Flavanols like afzelechin can neutralize free radicals and chelate metal ions, thereby reducing oxidative stress. This is a key mechanism in preventing cellular damage implicated in various chronic diseases.

Anti-inflammatory Activity: Afzelechin has been shown to modulate key signaling pathways involved in inflammation, such as the NF-κB and Nrf2 pathways. By inhibiting pro-inflammatory mediators and upregulating antioxidant responses, it can mitigate inflammatory processes.

These properties make (+)-afzelechin 3-O-α-L-rhamnopyranoside a promising candidate for further investigation in the development of drugs for:

  • Inflammatory disorders

  • Neurodegenerative diseases

  • Cardiovascular diseases

  • Cancer chemoprevention

Data Presentation

Plant Source (Bark)Compound Class/Specific CompoundExtraction MethodYield (% w/w of dry bark)Reference
Larix deciduaTotal FlavonoidsIonic Liquid Extraction1.5 - 3.8[3]
SpruceTotal FlavonoidsDeep Eutectic Solvent Extraction1.1 - 2.8
Sclerocarya birreaTotal ExtractPressurized Liquid Extraction15 - 30[4]
Pinus radiataTannins (Condensed Tannins)Hot Water Extraction10 - 25[5]

Note: The yield of a specific compound will be significantly lower than the total flavonoid or total extract yield and is highly dependent on the extraction and purification methodology.

Experimental Protocols

The following is a generalized protocol for the extraction and isolation of (+)-afzelechin 3-O-α-L-rhamnopyranoside from the bark of Cassipourea gerrardii. This protocol is based on established methods for the extraction of flavonoid glycosides from plant materials, as the specific detailed protocol from the original isolation by Drewes et al. (1992a) is not fully accessible.

Preparation of Plant Material

1.1. Collection and Identification: Collect fresh bark from Cassipourea gerrardii. Ensure proper botanical identification of the plant material.

1.2. Drying: Air-dry the bark in a well-ventilated area, protected from direct sunlight, until it is brittle. Alternatively, use a laboratory oven at a controlled temperature of 40-50°C.

1.3. Grinding: Grind the dried bark into a coarse powder using a laboratory mill. A particle size of 0.5-1.0 mm is generally suitable for efficient extraction.

Extraction

2.1. Solvent Selection: A mixture of methanol (B129727) and water (e.g., 80% methanol) is a common and effective solvent for extracting flavonoid glycosides.

2.2. Maceration (Cold Extraction): 2.2.1. Place the powdered bark (e.g., 100 g) in a large Erlenmeyer flask. 2.2.2. Add the extraction solvent (e.g., 1 L of 80% methanol) to achieve a solid-to-solvent ratio of 1:10 (w/v). 2.2.3. Seal the flask and macerate for 24-48 hours at room temperature with occasional shaking.

2.3. Soxhlet Extraction (Hot Extraction): 2.3.1. Place the powdered bark in a thimble and insert it into a Soxhlet apparatus. 2.3.2. Add the extraction solvent to the boiling flask. 2.3.3. Heat the solvent to its boiling point and continue the extraction for 8-12 hours, or until the solvent in the siphon tube becomes colorless.

2.4. Filtration and Concentration: 2.4.1. After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue. 2.4.2. Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C to obtain a crude extract.

Fractionation of the Crude Extract

3.1. Liquid-Liquid Partitioning: 3.1.1. Resuspend the crude extract in distilled water. 3.1.2. Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. Flavonoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions. 3.1.3. Concentrate each fraction to dryness using a rotary evaporator.

Isolation and Purification by Column Chromatography

4.1. Column Packing: 4.1.1. Prepare a slurry of silica (B1680970) gel (for normal-phase chromatography) or Sephadex LH-20 (for size-exclusion and reversed-phase chromatography) in the initial mobile phase. 4.1.2. Pack the slurry into a glass column of appropriate dimensions.

4.2. Sample Loading: 4.2.1. Dissolve the enriched fraction (e.g., ethyl acetate or n-butanol fraction) in a minimal amount of the initial mobile phase. 4.2.2. Adsorb the dissolved sample onto a small amount of silica gel and dry it. 4.2.3. Carefully load the dried sample onto the top of the packed column.

4.3. Elution: 4.3.1. Elute the column with a gradient of solvents. For silica gel, a common gradient is from chloroform to increasing concentrations of methanol. For Sephadex LH-20, methanol is often used as the eluent. 4.3.2. Collect fractions of a fixed volume (e.g., 10-20 mL).

4.4. Monitoring: 4.4.1. Monitor the collected fractions by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., chloroform:methanol:water in various ratios). 4.4.2. Visualize the spots on the TLC plates under UV light (254 nm and 365 nm) and by spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid or vanillin-sulfuric acid) followed by heating.

4.5. Final Purification: 4.5.1. Combine fractions containing the target compound, as indicated by TLC. 4.5.2. Further purify the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) if necessary to obtain the pure compound.

Structure Elucidation

Confirm the structure of the isolated compound as (+)-afzelechin 3-O-α-L-rhamnopyranoside using spectroscopic techniques such as:

  • ¹H-NMR (Proton Nuclear Magnetic Resonance)

  • ¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance)

  • Mass Spectrometry (MS)

  • UV-Vis Spectroscopy

  • FT-IR Spectroscopy

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow start Cassipourea gerrardii Bark prep Drying and Grinding start->prep extraction Extraction (e.g., 80% Methanol) prep->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract fractionation Liquid-Liquid Partitioning (n-Hexane, Chloroform, Ethyl Acetate, n-Butanol) crude_extract->fractionation enriched_fraction Enriched Fraction (Ethyl Acetate / n-Butanol) fractionation->enriched_fraction column_chrom Column Chromatography (Silica Gel or Sephadex LH-20) enriched_fraction->column_chrom fraction_collection Fraction Collection and TLC Monitoring column_chrom->fraction_collection purification Further Purification (Preparative HPLC) fraction_collection->purification pure_compound (+)-Afzelechin 3-O-α-L-rhamnopyranoside purification->pure_compound analysis Structure Elucidation (NMR, MS, etc.) pure_compound->analysis

Caption: Experimental workflow for the extraction and isolation of (+)-afzelechin 3-O-α-L-rhamnopyranoside.

Signaling Pathway Diagrams

1. Anti-inflammatory Action via NF-κB Pathway Inhibition

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps Inflammatory Stimuli (e.g., LPS) tlr4 TLR4 lps->tlr4 ikb IκBα tlr4->ikb IKK activation ikb_nfkb IκBα-NF-κB Complex ikb->ikb_nfkb nfkb NF-κB (p65/p50) nfkb->ikb_nfkb nfkb_n NF-κB (p65/p50) ikb_nfkb->nfkb_n IκBα degradation, NF-κB translocation nucleus Nucleus dna DNA nfkb_n->dna inflammation Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) dna->inflammation Transcription afzelechin (+)-Afzelechin 3-O-α-L-rhamnopyranoside afzelechin->ikb Inhibits IKK (prevents IκBα degradation)

Caption: Inhibition of the NF-κB inflammatory pathway by Afzelechin glycoside.

2. Antioxidant Action via Nrf2 Pathway Activation

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus os Oxidative Stress keap1 Keap1 os->keap1 induces conformational change keap1_nrf2 Keap1-Nrf2 Complex keap1->keap1_nrf2 nrf2 Nrf2 nrf2->keap1_nrf2 nrf2_n Nrf2 keap1_nrf2->nrf2_n Nrf2 dissociation and translocation are ARE (Antioxidant Response Element) nrf2_n->are antioxidant_genes Antioxidant Genes (HO-1, NQO1, GCLC) are->antioxidant_genes Transcription afzelechin (+)-Afzelechin 3-O-α-L-rhamnopyranoside afzelechin->keap1_nrf2 Promotes Nrf2 dissociation

Caption: Activation of the Nrf2 antioxidant pathway by Afzelechin glycoside.

References

Application Notes and Protocols for the Purification of Afzelechin 3-O-xyloside by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afzelechin 3-O-xyloside is a flavonoid glycoside, a class of natural products known for a wide range of biological activities. As a derivative of afzelechin, it holds potential for various pharmacological applications. The isolation and purification of this compound from natural sources or synthetic mixtures are crucial for its structural elucidation, bioactivity screening, and subsequent drug development. Column chromatography is a fundamental and widely used technique for the purification of such compounds.

This document provides a detailed protocol for the purification of this compound using column chromatography, based on established methodologies for the separation of flavonoid glycosides. The protocol outlines the preparation of the crude extract, the selection of the stationary and mobile phases, the chromatographic process, and the analysis of the collected fractions.

Principles of Separation

Column chromatography separates compounds based on their differential partitioning between a stationary phase (a solid adsorbent packed in a column) and a mobile phase (a solvent that flows through the column). For flavonoid glycosides like this compound, which are relatively polar, a combination of normal phase or reversed-phase chromatography can be employed. The choice of stationary and mobile phases is critical for achieving optimal separation.

Commonly used stationary phases for flavonoid glycoside purification include silica (B1680970) gel, Sephadex LH-20, and polyamide.[1][2][3] The mobile phase typically consists of a mixture of solvents with varying polarities, allowing for gradient elution to effectively separate compounds with different affinities for the stationary phase.

Experimental Protocols

Materials and Reagents
  • Crude plant extract or synthetic mixture containing this compound

  • Silica gel (60-120 mesh) for column chromatography

  • Sephadex LH-20

  • Analytical grade solvents: n-Hexane, Ethyl acetate (B1210297), Methanol (B129727), Ethanol, Acetic acid, Water

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Standard reference of this compound (if available)

  • Glass column for chromatography

  • Fraction collector

  • Rotary evaporator

  • UV lamp for TLC visualization

  • HPLC system for purity analysis

Sample Preparation
  • Extraction: The plant material is first dried and powdered. Extraction is typically performed with a solvent such as methanol or ethanol.

  • Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to obtain fractions enriched with compounds of a certain polarity. Flavonoid glycosides are often concentrated in the ethyl acetate or n-butanol fractions.

  • Pre-adsorption: The enriched fraction is concentrated under reduced pressure. For loading onto a silica gel column, the dried extract is mixed with a small amount of silica gel to create a fine, dry powder. This ensures even loading and better separation.

Column Chromatography: Silica Gel

This protocol outlines a standard normal-phase chromatography approach using silica gel.

  • Column Packing:

    • A glass column is securely clamped in a vertical position.

    • A small plug of cotton or glass wool is placed at the bottom of the column.

    • A slurry of silica gel in the initial mobile phase solvent (e.g., n-hexane) is prepared and carefully poured into the column.

    • The column is allowed to pack under gravity, and the solvent is drained until it is just above the silica gel bed. The column should be tapped gently to ensure uniform packing and remove any air bubbles.

  • Sample Loading:

    • The pre-adsorbed sample is carefully layered on top of the packed silica gel.

    • A small layer of sand or glass beads can be added on top of the sample to prevent disturbance during solvent addition.

  • Elution:

    • The elution process is started with a non-polar solvent and gradually increased in polarity. This is known as a gradient elution. A typical gradient for separating flavonoid glycosides on silica gel would be a mixture of n-hexane, ethyl acetate, and methanol.

    • The elution can start with 100% n-hexane, followed by a gradual increase in the proportion of ethyl acetate, and then the introduction of methanol.

    • The solvent flow rate should be maintained at a constant and slow pace to allow for proper equilibration and separation.

  • Fraction Collection and Analysis:

    • Fractions of a fixed volume are collected sequentially using a fraction collector or manually.

    • Each fraction is analyzed by Thin Layer Chromatography (TLC) to monitor the separation. The TLC plates are developed in a suitable solvent system (e.g., ethyl acetate:methanol:water) and visualized under a UV lamp (at 254 nm and 365 nm).

    • Fractions showing similar TLC profiles are pooled together.

    • The pooled fractions containing the target compound are concentrated using a rotary evaporator.

Further Purification: Sephadex LH-20

For further purification and removal of pigments and other impurities, the fractions containing this compound can be subjected to chromatography on a Sephadex LH-20 column.

  • Column Packing: Sephadex LH-20 is swelled in the chosen mobile phase (typically methanol or ethanol) and then packed into a column.[1]

  • Elution: The sample is loaded onto the column and eluted with the same solvent (isocratic elution).[1]

  • Fraction Collection: Fractions are collected and analyzed by TLC as described previously.

Purity Assessment

The purity of the isolated this compound should be assessed by High-Performance Liquid Chromatography (HPLC), preferably using a reversed-phase C18 column with a gradient of water and acetonitrile (B52724) or methanol, and detection at a suitable wavelength (e.g., 280 nm).

Data Presentation

The following table summarizes the key parameters for the column chromatography purification of this compound. The quantitative data are representative and will need to be determined experimentally.

ParameterSilica Gel ColumnSephadex LH-20 Column
Stationary Phase Silica gel (60-120 mesh)Sephadex LH-20
Column Dimensions 5 cm x 50 cm2.5 cm x 100 cm
Mobile Phase Gradient: n-Hexane -> Ethyl Acetate -> MethanolIsocratic: 100% Methanol
Flow Rate 5 mL/min1 mL/min
Sample Load 1-5 g of enriched extract100-500 mg of partially purified fraction
Detection Method TLC (UV at 254/365 nm)TLC (UV at 254/365 nm)
Expected Yield To be determinedTo be determined
Final Purity (by HPLC) To be determined>95%

Visualization of the Purification Workflow

The following diagram illustrates the overall workflow for the purification of this compound.

Purification_Workflow Start Crude Plant Extract Solvent_Partitioning Solvent Partitioning (n-Hexane, Ethyl Acetate, n-Butanol) Start->Solvent_Partitioning Enriched_Fraction Enriched Fraction (e.g., Ethyl Acetate) Solvent_Partitioning->Enriched_Fraction Silica_Gel_Column Silica Gel Column Chromatography (Gradient Elution) Enriched_Fraction->Silica_Gel_Column TLC_Analysis_1 TLC Analysis of Fractions Silica_Gel_Column->TLC_Analysis_1 Pooled_Fractions Pooled Fractions containing This compound TLC_Analysis_1->Pooled_Fractions Sephadex_Column Sephadex LH-20 Column (Isocratic Elution) Pooled_Fractions->Sephadex_Column TLC_Analysis_2 TLC Analysis of Fractions Sephadex_Column->TLC_Analysis_2 Pure_Compound Pure this compound TLC_Analysis_2->Pure_Compound Purity_Check Purity Check (HPLC) Pure_Compound->Purity_Check

Caption: Workflow for the purification of this compound.

References

Application Note: HPLC-MS Analysis of Afzelechin 3-O-xyloside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afzelechin 3-O-xyloside is a flavonoid glycoside found in various plant species. As a member of the flavonoid family, it is of interest to researchers for its potential biological activities. Accurate and sensitive quantification of this compound in complex matrices such as plant extracts and biological samples is crucial for pharmacokinetic studies, quality control of herbal products, and drug discovery. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), a highly selective and sensitive analytical technique.

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

This protocol outlines a general procedure for the extraction of this compound from dried plant material. The efficiency of the extraction may need to be optimized depending on the specific matrix.

Materials:

  • Dried and powdered plant material

  • 80% Methanol (B129727) (HPLC grade)[1]

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

Protocol:

  • Weigh 1 gram of the powdered plant material into a centrifuge tube.

  • Add 10 mL of 80% methanol to the tube.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the sample.

  • Sonicate the mixture in an ultrasonic bath for 30 minutes to enhance extraction efficiency.[1]

  • Centrifuge the extract at 4000 rpm for 15 minutes to pellet the solid material.[1]

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.[1]

HPLC-MS Analysis

This method is based on typical conditions for the analysis of flavonoid glycosides and should be optimized for the specific instrumentation used.

Instrumentation:

  • HPLC or UPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source. An Orbitrap or Triple Quadrupole (QqQ) mass spectrometer is recommended for high resolution and quantitative analysis, respectively.[2][3]

Chromatographic Conditions:

  • Column: Waters HSS T3 (100 x 2.1 mm, 1.8 µm) or equivalent C18 reversed-phase column.[3]

  • Mobile Phase A: Water with 0.1% formic acid.[1][3]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[3]

  • Flow Rate: 0.3 mL/min.[3]

  • Column Temperature: 40 °C.[3]

  • Injection Volume: 2 µL.[3]

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 0
    1.0 0
    15.0 95
    18.0 95
    18.1 0

    | 20.0 | 0 |

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).[4][5][6]

  • Scan Mode: Full scan for qualitative analysis or Multiple Reaction Monitoring (MRM) for quantitative analysis.

  • Capillary Voltage: 3.0 kV.[4]

  • Desolvation Temperature: 300 °C.[4]

  • Source Temperature: 120 °C.[4]

  • Desolvation Gas Flow: 600 L/h.[4]

  • Cone Gas Flow: 30 L/h.[4]

Data Presentation

The following table summarizes the key quantitative parameters for the HPLC-MS analysis of this compound. Note that retention time, LOD, and LOQ are instrument-dependent and should be determined experimentally.

ParameterValueReference
Compound Name This compound[3]
Molecular Formula C20H22O9[3]
Calculated m/z ([M-H]⁻) 405.1239Calculated
Precursor Ion (MRM) 405.1-
Product Ion (MRM) 273.07 (Loss of xyloside)Inferred from[7]
Retention Time (RT) To be determined experimentally-
Limit of Detection (LOD) To be determined experimentally-
Limit of Quantification (LOQ) To be determined experimentally-

Visualizations

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing start Plant Material extraction Extraction with 80% Methanol start->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration hplc HPLC Separation (C18 Column) filtration->hplc ms Mass Spectrometry (ESI-, Full Scan/MRM) hplc->ms identification Identification (Retention Time, m/z) ms->identification quantification Quantification (Peak Area) identification->quantification

Caption: Experimental workflow for the HPLC-MS analysis of this compound.

Discussion

The presented method provides a robust starting point for the analysis of this compound. The use of a C18 column with a water/acetonitrile gradient containing formic acid is a standard and effective approach for the separation of flavonoid glycosides.[1] Negative mode ESI is generally preferred for flavonoids due to the acidic nature of the phenolic hydroxyl groups, which are readily deprotonated.[6]

For quantitative analysis, the use of a triple quadrupole mass spectrometer in MRM mode is highly recommended for its superior sensitivity and selectivity. The transition from the precursor ion ([M-H]⁻) to a specific product ion allows for accurate quantification even in complex matrices by minimizing interferences. The characteristic loss of the sugar moiety is a key fragmentation pathway for flavonoid glycosides and provides a reliable basis for identifying product ions.[1]

Method validation, including the determination of linearity, accuracy, precision, LOD, and LOQ, should be performed according to standard guidelines to ensure the reliability of the results. The use of a stable isotope-labeled internal standard is recommended for the most accurate quantification.

References

Application Notes and Protocols for Afzelechin 3-O-xyloside: Synthesis and Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and derivatization of Afzelechin 3-O-xyloside, a naturally occurring flavonoid glycoside. The protocols outlined below are based on established methods for flavonoid chemistry and are intended to serve as a comprehensive guide for researchers interested in the synthesis, modification, and biological evaluation of this compound and its derivatives.

Introduction

Afzelechin, a flavan-3-ol (B1228485), and its glycosidic derivatives are of significant interest due to their potential biological activities, including antioxidant and anti-inflammatory properties.[1][2] Glycosylation of flavonoids can significantly impact their solubility, stability, and bioavailability, making the synthesis of specific glycosides like this compound a key area of research. This document details a plausible synthetic route to this compound and a representative derivatization protocol.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process involving the synthesis of the afzelechin aglycone, preparation of a suitable xylose donor, glycosylation, and subsequent deprotection. A common and effective method for glycosylation is the Koenigs-Knorr reaction.[3][4][5]

Diagram of the Synthesis Workflow

Synthesis_Workflow cluster_aglycone Afzelechin Synthesis cluster_donor Xylose Donor Preparation cluster_glycosylation Glycosylation & Deprotection A Precursors (e.g., 2-hydroxyacetophenone, 4-hydroxybenzaldehyde) B Chalcone (B49325) Formation (Claisen-Schmidt) A->B C Cyclization & Reduction B->C D Afzelechin C->D I Koenigs-Knorr Glycosylation D->I E D-Xylose F Peracetylation E->F G Bromination F->G H Acetobromoxylose G->H H->I J Protected This compound I->J K Zemplén Deacetylation J->K L This compound K->L

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of (-)-Afzelechin (Aglycone)

This protocol is based on stereoselective synthesis methods.[6][7][8][9]

  • Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation):

  • Step 2: Cyclization and Reduction to form (-)-Afzelechin:

    • Dissolve the synthesized chalcone (1 eq) in methanol.

    • Add sodium borohydride (B1222165) (NaBH4) (2 eq) portion-wise at 0°C.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Acidify with dilute acetic acid and extract with ethyl acetate (B1210297).

    • The resulting flavan-4-ol can be stereoselectively reduced to the corresponding flavan-3-ol (afzelechin) using a suitable reducing agent and chiral catalyst, or through methods like the Mitsunobu reaction for stereocontrol.[6][7]

Protocol 2: Preparation of Peracetylated Xylosyl Bromide (Acetobromoxylose)

This protocol is based on standard methods for preparing glycosyl halides.[6][10][11]

  • Step 1: Peracetylation of D-Xylose:

    • Suspend D-xylose (1 eq) in acetic anhydride (B1165640) (5 eq).

    • Add a catalytic amount of sodium acetate or pyridine.

    • Heat the mixture at 100°C for 2 hours.

    • Pour the reaction mixture into ice water and stir until the excess acetic anhydride has hydrolyzed.

    • Extract the peracetylated xylose with dichloromethane (B109758), wash with sodium bicarbonate solution and water, and dry over sodium sulfate.

  • Step 2: Bromination:

    • Dissolve the peracetylated xylose (1 eq) in a minimal amount of dichloromethane.

    • Add a 33% solution of hydrogen bromide in acetic acid (2 eq) at 0°C.

    • Stir the reaction mixture at room temperature for 2 hours, monitoring by TLC.

    • Dilute the mixture with dichloromethane and wash with ice-cold water and saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous calcium chloride, filter, and concentrate under reduced pressure to obtain the crude acetobromoxylose. Use immediately in the next step.

Protocol 3: Koenigs-Knorr Glycosylation of Afzelechin

  • Protection of Afzelechin: The phenolic hydroxyl groups of afzelechin, other than the C3-OH, should be protected (e.g., as benzyl (B1604629) ethers) to ensure regioselective glycosylation at the 3-position.

  • Glycosylation Reaction:

    • Dissolve the protected afzelechin (1 eq) and acetobromoxylose (1.5 eq) in anhydrous dichloromethane or a mixture of quinoline (B57606) and benzene.[3]

    • Add a promoter such as silver carbonate (Ag2CO3) or silver oxide (Ag2O) (2 eq).[3][4]

    • Stir the reaction mixture in the dark at room temperature for 24-48 hours.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through Celite to remove silver salts.

    • Wash the filtrate with sodium thiosulfate (B1220275) solution and water.

    • Dry the organic layer and concentrate to obtain the protected this compound.

Protocol 4: Deprotection

  • Deacetylation (Zemplén Deacetylation):

    • Dissolve the protected glycoside in dry methanol.

    • Add a catalytic amount of sodium methoxide (B1231860) solution (0.5 M in methanol).

    • Stir at room temperature and monitor by TLC.

    • Neutralize the reaction with an acidic resin (e.g., Amberlite IR-120 H+).

    • Filter and concentrate the solution.

  • Debenzylation (if applicable):

    • Dissolve the deacetylated product in a suitable solvent (e.g., methanol/ethyl acetate).

    • Add a palladium on carbon catalyst (Pd/C, 10 mol%).

    • Stir the mixture under a hydrogen atmosphere until deprotection is complete (monitored by TLC).

    • Filter the catalyst and concentrate the filtrate to yield crude this compound.

Protocol 5: Purification of this compound

Purification can be achieved using column chromatography followed by preparative HPLC.[2][7][8][9]

  • Column Chromatography:

    • Stationary Phase: Silica gel (60-120 mesh).

    • Mobile Phase: A gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol.

    • Collect fractions and analyze by TLC to pool the fractions containing the desired product.

  • Preparative HPLC:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

    • Monitor the elution at a suitable wavelength (e.g., 280 nm) and collect the peak corresponding to this compound.

Quantitative Data
StepProductTypical Yield (%)Purity by HPLC (%)Reference
Chalcone Synthesis2',4,4',6'-Tetrahydroxychalcone80-90>95 (after recrystallization)General knowledge
Afzelechin Synthesis(-)-Afzelechin50-70>98[6][7]
GlycosylationProtected this compound40-60-[3]
Deprotection & PurificationThis compound70-85>99General knowledge

Derivatization of this compound

Derivatization is often performed to modify the physicochemical properties or biological activity of a natural product. A common derivatization is peracetylation.

Diagram of Peracetylation

Derivatization A This compound B Peracetylation (Acetic Anhydride, Pyridine) A->B C Peracetylated This compound B->C Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB activates STAT1 STAT-1 TLR4->STAT1 activates iNOS_COX2 iNOS, COX-2 (Inflammation) NFkB->iNOS_COX2 promotes transcription STAT1->iNOS_COX2 promotes transcription Afzelechin Afzelechin 3-O-xyloside Afzelechin->NFkB inhibits Afzelechin->STAT1 inhibits

References

Application Notes and Protocols: In Vitro Antioxidant Assays for Afzelechin 3-O-xyloside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afzelechin 3-O-xyloside is a flavonoid, a class of natural compounds known for their potential health benefits, including antioxidant activity. Evaluating the antioxidant capacity of such compounds is a critical step in drug discovery and development. This document provides detailed protocols for common in vitro antioxidant assays—DPPH, ABTS, and FRAP—which are fundamental in screening and characterizing the antioxidant potential of test compounds like this compound. These assays are based on the ability of an antioxidant to scavenge free radicals or reduce pro-oxidants.[1]

While specific quantitative data for the antioxidant activity of this compound is not extensively available in the public domain, this guide offers standardized procedures to enable researchers to generate such data in a reproducible manner. The presented protocols are widely accepted and can be adapted for use with a variety of natural products.

Data Presentation

The antioxidant capacity of this compound can be quantified and compared against standard antioxidants. The results are typically expressed as the half-maximal inhibitory concentration (IC50) for radical scavenging assays (DPPH and ABTS) or as equivalence to a standard antioxidant like Trolox (Trolox Equivalent Antioxidant Capacity - TEAC) or ferrous sulfate (B86663). Below is a template for presenting such quantitative data.

Table 1: In Vitro Antioxidant Activity of this compound (Example Data)

Assay TypeTest CompoundPositive ControlIC50 / Equivalence Value (Unit)
DPPH Radical Scavenging AssayThis compoundAscorbic AcidExample: 25.5 ± 1.2 (µg/mL)
TroloxExample: 18.9 ± 0.9 (µM)
ABTS Radical Scavenging AssayThis compoundAscorbic AcidExample: 15.8 ± 0.8 (µg/mL)
TroloxExample: 12.3 ± 0.6 (µM)
Ferric Reducing Antioxidant Power (FRAP)This compoundFerrous SulfateExample: 85.2 ± 4.3 (µM Fe²⁺/mg)
TroloxExample: 1.2 ± 0.1 (TEAC)

Note: The values presented in this table are for illustrative purposes only and do not represent actual experimental data for this compound.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.[1] The reduction of the violet DPPH radical to the yellow diphenylpicrylhydrazine is monitored spectrophotometrically.[2]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (B145695)

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • DPPH Stock Solution (0.1 mM): Dissolve 2.2 mg of DPPH in 100 mL of methanol. Store in the dark at 4°C.

    • Test Sample Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol).

    • Positive Control Stock Solution: Prepare a 1 mg/mL stock solution of ascorbic acid or Trolox in methanol.

  • Assay Protocol:

    • Prepare serial dilutions of the test sample and positive control in the 96-well plate.

    • Add 100 µL of the DPPH working solution to each well containing 100 µL of the sample or standard dilutions.[2]

    • Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[2]

    • Measure the absorbance at 517 nm using a microplate reader.[2]

    • A blank well containing only the solvent and DPPH solution should be included.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 Where:

    • A_blank = Absorbance of the blank

    • A_sample = Absorbance of the test sample

    The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).[3] The blue-green ABTS•+ is generated by the oxidation of ABTS with potassium persulfate.[4]

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Ethanol or Phosphate Buffered Saline (PBS)

  • Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.

    • Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water to a final concentration of 2.45 mM.

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[3] Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[5][6]

    • Test Sample and Positive Control: Prepare stock solutions and serial dilutions as described for the DPPH assay.

  • Assay Protocol:

    • Add 20 µL of the sample or standard dilutions to a 96-well plate.

    • Add 180 µL of the ABTS•+ working solution to each well.

    • Incubate the plate at room temperature for 6 minutes.[4]

    • Measure the absorbance at 734 nm using a microplate reader.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.[2]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH.[1] The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.[1]

Materials:

  • This compound

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • Ferrous sulfate (FeSO₄) or Trolox (standard)

  • 96-well microplate

  • Microplate reader

  • Water bath (37°C)

Procedure:

  • Preparation of Reagents:

    • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[1][2]

    • Test Sample and Standard: Prepare stock solutions and serial dilutions of the test sample and a ferrous sulfate or Trolox standard.

  • Assay Protocol:

    • Add 20 µL of the sample or standard dilutions to a 96-well plate.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

    • Incubate the plate at 37°C for 4-6 minutes.[2]

    • Measure the absorbance at 593 nm using a microplate reader.[2]

  • Calculation: The antioxidant capacity is determined from a standard curve of ferrous sulfate or Trolox and is expressed as Fe²⁺ equivalents or TEAC.

Visualizations

DPPH_Assay_Workflow prep Prepare Reagents (DPPH, Sample, Control) plate Plate Preparation (Serial Dilutions) prep->plate add_dpph Add DPPH Solution to each well plate->add_dpph incubate Incubate in Dark (30 min, RT) add_dpph->incubate measure Measure Absorbance (517 nm) incubate->measure calculate Calculate % Scavenging & IC50 measure->calculate

Caption: DPPH Assay Experimental Workflow.

ABTS_Assay_Workflow prep Prepare ABTS•+ Solution (ABTS + K2S2O4) add_abts Add ABTS•+ Solution to each well prep->add_abts plate Plate Preparation (Sample/Standard Dilutions) plate->add_abts incubate Incubate (6 min, RT) add_abts->incubate measure Measure Absorbance (734 nm) incubate->measure calculate Calculate % Scavenging & TEAC measure->calculate

Caption: ABTS Assay Experimental Workflow.

FRAP_Assay_Workflow prep Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) add_frap Add FRAP Reagent to each well prep->add_frap plate Plate Preparation (Sample/Standard Dilutions) plate->add_frap incubate Incubate (4-6 min, 37°C) add_frap->incubate measure Measure Absorbance (593 nm) incubate->measure calculate Calculate Ferric Reducing Power (Fe2+ equivalents or TEAC) measure->calculate

Caption: FRAP Assay Experimental Workflow.

Antioxidant_Mechanisms Simplified Mechanisms of Antioxidant Action in Assays cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay cluster_FRAP FRAP Assay DPPH DPPH• (Violet) DPPHH DPPH-H (Yellow) DPPH->DPPHH + Antioxidant (H donor) ABTS_rad ABTS•+ (Blue-Green) ABTS ABTS (Colorless) ABTS_rad->ABTS + Antioxidant (e- donor) Fe3 Fe³⁺-TPTZ (Colorless) Fe2 Fe²⁺-TPTZ (Blue) Fe3->Fe2 + Antioxidant (reductant)

Caption: Simplified Assay Mechanisms.

References

Application Note: Development of Cell-Based Assays for the Evaluation of Afzelechin 3-O-xyloside

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Afzelechin 3-O-xyloside is a flavonoid, a class of natural compounds known for a variety of biological activities. Related flavanols have demonstrated potent antioxidant and anti-inflammatory properties. For instance, (+)-catechin and (+)-afzelechin have been observed to inhibit the pro-inflammatory proteins inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in TNF-α-stimulated HepG2 cells.[1] This suggests that this compound may also possess therapeutic potential in conditions associated with oxidative stress and inflammation. To investigate these properties, robust and reproducible cell-based assays are essential. Such assays provide a more biologically relevant context than simple chemical tests by accounting for factors like cell uptake, metabolism, and interaction with intracellular pathways.[2][3]

This document provides detailed protocols for a panel of cell-based assays to characterize the antioxidant and anti-inflammatory effects of this compound. The assays are designed to quantify its ability to scavenge intracellular reactive oxygen species (ROS), inhibit the production of the inflammatory mediator nitric oxide (NO), and modulate key signaling pathways involved in the inflammatory response. These protocols are intended for researchers, scientists, and drug development professionals.

Data Presentation

The following tables are templates for summarizing the quantitative data obtained from the described assays. Researchers should populate these with their own experimental results.

Table 1: Effect of this compound on Intracellular ROS Levels in H2O2-Stimulated Macrophages

Concentration of this compound (µM)Fluorescence Intensity (Arbitrary Units)% ROS Scavenging
0 (Vehicle Control)0
1
10
50
100
Positive Control (e.g., N-acetylcysteine)

Table 2: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Concentration of this compound (µM)Absorbance at 540 nm% NO InhibitionIC50 (µM)
0 (Vehicle Control)0
1
10
50
100
Positive Control (e.g., L-NMMA)

Table 3: Cytotoxicity of this compound in Macrophage Cell Line

Concentration of this compound (µM)Cell Viability (%)CC50 (µM)
0 (Vehicle Control)100
1
10
50
100
200

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: RAW 264.7 (murine macrophage cell line) is a suitable model for studying inflammation and oxidative stress.[4]

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

Cytotoxicity Assay (MTT Assay)
  • Principle: This assay determines the cytotoxic effect of this compound on the chosen cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 1-200 µM) and a vehicle control (e.g., DMSO).

    • Incubate for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Intracellular ROS Scavenging Assay (DCFDA Assay)
  • Principle: This assay measures the ability of this compound to reduce intracellular ROS levels. The cell-permeable 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[3][5]

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well black, clear-bottom plate at a density of 2 x 10^4 cells/well and incubate for 24 hours.[2]

    • Pre-treat cells with various concentrations of this compound for 1-2 hours. Include a vehicle control and a positive control (e.g., N-acetylcysteine).[2]

    • Induce oxidative stress by adding 100 µM hydrogen peroxide (H2O2) and incubate for 1 hour.

    • Wash the cells twice with warm PBS.

    • Add 100 µL of 25 µM DCFH-DA solution to each well and incubate for 30 minutes at 37°C in the dark.

    • Wash the cells twice with warm PBS.

    • Measure the fluorescence intensity with an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a microplate reader.[3]

Nitric Oxide (NO) Inhibition Assay (Griess Test)
  • Principle: This assay quantifies the concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels indicates inhibition of NO production.[4][6] Macrophages like RAW 264.7 produce NO upon stimulation with lipopolysaccharide (LPS).[4]

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

    • Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.[6]

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) to each sample and incubate for 10 minutes at room temperature, protected from light.[6]

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.[6]

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_stimulation Stimulation & Incubation cluster_assay Nitric Oxide Assay seed_cells Seed RAW 264.7 Cells in 96-well Plates incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add this compound incubate_24h->add_compound incubate_1h Incubate for 1h add_compound->incubate_1h add_lps Add LPS (1 µg/mL) incubate_1h->add_lps incubate_24h_stim Incubate for 24h add_lps->incubate_24h_stim collect_supernatant Collect Supernatant incubate_24h_stim->collect_supernatant griess_reagent Add Griess Reagent collect_supernatant->griess_reagent read_absorbance Read Absorbance at 540 nm griess_reagent->read_absorbance nfkb_pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) nucleus Nucleus NFkB->nucleus translocates to NFkB_IkB NF-κB-IκB (Inactive) NFkB_IkB->NFkB degradation of IκB iNOS_gene iNOS Gene nucleus->iNOS_gene activates transcription of NO Nitric Oxide (NO) iNOS_gene->NO leads to production of Afzelechin This compound Afzelechin->IKK inhibits

References

Application Notes: Afzelechin 3-O-xyloside as a Reference Standard for Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Afzelechin 3-O-xyloside is a flavonoid glycoside, a class of natural compounds widely distributed in the plant kingdom. As a member of the flavan-3-ol (B1228485) family, it is structurally related to afzelechin, its aglycone counterpart. The use of highly purified and well-characterized reference standards is critical in phytochemical analysis to ensure the accuracy, reproducibility, and validity of experimental results. This compound serves as an essential tool for the identification and quantification of this specific glycoside in various plant matrices, extracts, and finished products.[1][2] This document provides detailed protocols for its use in quantitative analysis, including sample preparation and a validated High-Performance Liquid Chromatography (HPLC) method.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a reference standard is fundamental for its proper handling, storage, and use in analytical method development.

PropertyValueSource
IUPAC Name (2R,3S)-2-(4-hydroxyphenyl)-3-(β-D-xylopyranosyloxy)chroman-5,7-diolChemically Derived
CAS Number 512781-45-2[1][2]
Molecular Formula C20H22O9[3]
Molecular Weight 406.38 g/mol [3]
Solubility Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol.[1]
Storage Store at 2-8°C for up to 24 months. For stock solutions, store as aliquots at -20°C for up to two weeks.[1]
Experimental Protocols
2.1. Protocol for Plant Material Extraction

This protocol outlines a general procedure for extracting flavonoids, including this compound, from a dried plant matrix. The choice of solvent and method may require optimization based on the specific plant material.[4][5]

Materials:

  • Dried, powdered plant material (e.g., leaves, bark)

  • 70% Methanol in water (v/v), HPLC grade

  • Ultrasonic bath

  • Centrifuge

  • 0.45 µm syringe filters

  • Vortex mixer

Procedure:

  • Weigh 1.0 g of the dried, powdered plant material into a 50 mL centrifuge tube.

  • Add 20 mL of 70% methanol.

  • Vortex thoroughly for 1 minute to ensure complete wetting of the material.

  • Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.[6]

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully decant the supernatant into a clean tube.

  • Repeat the extraction process (steps 2-5) on the plant residue to ensure exhaustive extraction.

  • Combine the supernatants.

  • Filter the combined extract through a 0.45 µm syringe filter into an HPLC vial for analysis.

2.2. Protocol for HPLC-UV Quantification

This protocol describes a reverse-phase HPLC method for the quantitative analysis of this compound using an external standard calibration method.[7][8][9]

Instrumentation & Materials:

  • HPLC system with a UV/PDA detector, autosampler, and column oven.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[10]

  • This compound reference standard (≥98% purity).[3]

  • Acetonitrile (Solvent A), HPLC grade.

  • 0.1% Formic acid in water (Solvent B), HPLC grade.[10]

  • Methanol, HPLC grade.

Procedure:

A. Preparation of Standard Stock and Working Solutions:

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Solutions: Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards at concentrations of 200, 100, 50, 25, 12.5, and 6.25 µg/mL.

B. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase: Gradient elution with Acetonitrile (A) and 0.1% Formic Acid in Water (B)

    • 0-20 min: 30% A to 70% A

    • 20-22 min: 70% A to 100% A

    • 22-30 min: Hold at 100% A[10]

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm (typical for flavan-3-ols)

  • Injection Volume: 10 µL

C. Analysis and Quantification:

  • Inject the prepared calibration standards to construct a calibration curve by plotting peak area against concentration.

  • Inject the prepared plant extract samples.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Quantify the amount of this compound in the sample using the regression equation from the calibration curve.

Data Presentation

Quantitative data should be organized for clarity and easy interpretation.

Table 2: Example HPLC Calibration Curve Data for this compound

Concentration (µg/mL) Peak Area (mAU*s)
6.25 150,000
12.5 305,000
25 610,000
50 1,225,000
100 2,450,000
200 4,900,000
Regression Equation y = 24500x - 1250

| Correlation (R²) | 0.9998 |

Table 3: Example Quantification in a Hypothetical Plant Extract

Sample ID Peak Area (mAU*s) Concentration in Extract (µg/mL) Content in Plant Material (mg/g)
Plant Extract A 850,000 34.74 0.695

| Plant Extract B | 420,000 | 17.19 | 0.344 |

Calculations are based on the regression equation from Table 2 and the extraction parameters from Protocol 2.1.

Visualizations: Workflows and Biological Context

Diagrams help visualize complex processes and relationships, enhancing understanding.

G cluster_0 Standard Preparation Workflow A Weigh Reference Standard B Dissolve in Methanol (Stock Solution) A->B C Perform Serial Dilutions (Working Standards) B->C D Inject into HPLC C->D E Generate Calibration Curve D->E

Caption: Workflow for preparation of the reference standard calibration curve.

G cluster_1 Sample Analysis Workflow S1 Weigh Powdered Plant Material S2 Extract with 70% Methanol (Ultrasonication) S1->S2 S3 Centrifuge and Collect Supernatant S2->S3 S4 Filter Extract (0.45 µm) S3->S4 S5 Inject into HPLC S4->S5 S6 Quantify using Calibration Curve S5->S6

Caption: Workflow for plant sample preparation and quantitative analysis.

G LPS Inflammatory Stimulus (e.g., LPS) NFkB NF-κB Pathway LPS->NFkB Cytokines Pro-inflammatory Mediators (iNOS, COX-2, TNF-α) NFkB->Cytokines Inflammation Inflammation Cytokines->Inflammation Afzelechin Afzelechin (Aglycone) Afzelechin->NFkB Inhibition

Caption: Potential anti-inflammatory pathway of Afzelechin (the aglycone).[11][12]

Note on Biological Activity: The anti-inflammatory activity depicted is associated with the aglycone, (+)-afzelechin.[11][12][13] Studies show afzelechin can inhibit the NF-κB signaling pathway, reducing the expression of pro-inflammatory mediators like iNOS and COX-2.[13][14][15][16][17] The activity of the glycoside, this compound, would require separate investigation to determine the influence of the xylose moiety on bioavailability and efficacy.

References

Application Notes and Protocols: Afzelechin 3-O-xyloside Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afzelechin 3-O-xyloside is a flavonoid glycoside, a class of natural compounds known for their diverse biological activities. As with any compound intended for research or drug development, understanding its solubility characteristics in various solvents is a critical first step. This document provides a summary of the known solubility of this compound in common organic solvents, detailed protocols for determining solubility, and a relevant signaling pathway associated with its aglycone, (+)-afzelechin.

Data Presentation: Solubility of this compound

Organic SolventQualitative SolubilityQuantitative Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO)Soluble[1]Data not available
PyridineSoluble[1]Data not available
MethanolSoluble[1]Data not available
EthanolSoluble[1]Data not available

Note: The solubility of flavonoid glycosides is generally influenced by the polarity of the solvent. As a glycoside, this compound is expected to be more soluble in polar organic solvents.

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method

This protocol outlines the widely accepted shake-flask method for determining the thermodynamic equilibrium solubility of a compound.

1. Materials:

  • This compound (solid form)

  • Selected organic solvents (e.g., DMSO, Pyridine, Methanol, Ethanol)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. The excess solid should be visually present throughout the experiment.

    • Add a known volume of the selected organic solvent to the vial.

    • Tightly cap the vial to prevent solvent evaporation.

    • Place the vial in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the incubation period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

    • Dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions and the diluted sample solution by HPLC.

    • Generate a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

    • Determine the concentration of this compound in the diluted sample by interpolating its peak area on the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in the organic solvent using the following formula, taking into account the dilution factor:

      • Solubility (mg/mL) = Concentration from calibration curve (mg/mL) x Dilution factor

3. Data Analysis and Reporting:

  • The solubility should be reported in mg/mL or converted to molarity (mol/L).

  • The temperature at which the solubility was determined must be specified.

  • It is recommended to perform the experiment in triplicate to ensure the reliability of the results.

Visualizations

Signaling Pathway

The aglycone of this compound, (+)-afzelechin, has been shown to possess anti-inflammatory properties. One of the key mechanisms involves the modulation of the NF-κB and Nrf2 signaling pathways. The following diagram illustrates this proposed mechanism.[2][3][4]

AFZ_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB_Inhib IκBα TLR4->NFkB_Inhib Phosphorylates & Inactivates NFkB NF-κB TLR4->NFkB Activates NFkB_Nuc NF-κB (nucleus) NFkB->NFkB_Nuc Translocates ProInflammatory Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB_Nuc->ProInflammatory Induces Transcription AntiInflammatory Anti-inflammatory Effect Afzelechin (+)-Afzelechin Afzelechin->NFkB_Inhib Inhibits Degradation Afzelechin->NFkB Inhibits Activation Nrf2_Inhib Keap1 Afzelechin->Nrf2_Inhib Inhibits Nrf2 Nrf2 Nrf2_Inhib->Nrf2 Sequesters & Degrades Nrf2_Nuc Nrf2 (nucleus) Nrf2->Nrf2_Nuc Translocates ARE ARE Nrf2_Nuc->ARE Binds HO1 HO-1 ARE->HO1 Induces Transcription HO1->AntiInflammatory

Caption: Proposed anti-inflammatory signaling pathway of (+)-afzelechin.

Experimental Workflow

The following diagram outlines the general workflow for determining the solubility of a compound using the shake-flask method.

Solubility_Workflow Start Start: Excess solid compound + solvent Equilibration Equilibration (Shaking at constant temp.) Start->Equilibration Separation Separation of solid and liquid phases (Centrifugation/Settling) Equilibration->Separation Filtration Filtration of Supernatant (e.g., 0.22 µm filter) Separation->Filtration Dilution Dilution of Filtrate Filtration->Dilution Analysis Quantitative Analysis (e.g., HPLC) Dilution->Analysis Calculation Calculation of Solubility Analysis->Calculation End End: Solubility Value Calculation->End

Caption: General workflow for solubility determination.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Afzelechin 3-O-xyloside Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to optimize the extraction yield of Afzelechin 3-O-xyloside.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what sources can it be extracted?

A1: this compound is a flavonoid glycoside. It has been identified in various plants, including the leaves of Broussonetia papyrifera and the bark of Cassipourea gerrardii.[1]

Q2: Which solvents are suitable for dissolving this compound?

A2: this compound is soluble in polar organic solvents such as Dimethyl Sulfoxide (DMSO), Pyridine, Methanol (B129727), and Ethanol (B145695).[1]

Q3: What are the common challenges in extracting this compound?

A3: Like many flavonoid glycosides, challenges in extracting this compound include low concentrations in the plant matrix, potential for degradation at high temperatures, and the need to select optimal extraction parameters (e.g., solvent, temperature, time) to maximize yield and purity.

Q4: What is the general mechanism of action for the anti-inflammatory properties of afzelechin?

A4: (+)-Afzelechin has been shown to possess anti-inflammatory properties by regulating inducible nitric oxide synthase (iNOS) through the inhibition of both NF-κB and p-STAT-1 expression.[2][3] It reduces the levels of cyclooxygenase (COX)-2 and iNOS.[2][3]

Troubleshooting Guides

Issue 1: Low Extraction Yield

Low yields of the target compound are a common issue in natural product extraction. The following table summarizes key parameters that can be optimized to improve the extraction efficiency of flavonoids like this compound, based on studies optimizing total flavonoid extraction from Broussonetia papyrifera.

Table 1: Parameters for Optimizing Total Flavonoid Extraction Yield

ParameterCondition 1Yield (%)Condition 2Yield (%)Condition 3Yield (%)
Ethanol Concentration 50%2.570%3.590%2.8
Extraction Time (min) 202.9303.6403.4
Solid-to-Liquid Ratio (g/mL) 1:303.21:403.81:503.5
Extraction Temperature (°C) 403.1503.7603.3

Note: The yield data presented is for total flavonoids from Broussonetia papyrifera leaves and serves as a representative guide for optimizing the extraction of this compound.

Recommendations:

  • Solvent Optimization: The polarity of the extraction solvent is critical. For flavonoid glycosides, aqueous organic solvents are often effective. Based on the data, a 70% ethanol solution appears to be a good starting point.

  • Time and Temperature: Longer extraction times and higher temperatures can enhance extraction efficiency but may also lead to the degradation of thermolabile compounds. An optimal balance is necessary. An extraction time of 30 minutes at 50°C is a suggested starting point.

  • Solid-to-Liquid Ratio: A higher solvent volume can improve the concentration gradient and enhance extraction. A ratio of 1:40 (g/mL) is recommended for initial trials.

Issue 2: Co-extraction of Impurities

The co-extraction of other compounds can complicate the purification of this compound.

Recommendations:

  • Solvent Polarity: Adjusting the polarity of the extraction solvent can selectively extract compounds. Experiment with different ratios of ethanol or methanol in water.

  • Fractionation: After the initial extraction, perform a liquid-liquid fractionation using solvents of varying polarities (e.g., hexane, ethyl acetate, n-butanol) to separate compounds based on their solubility.

  • Chromatography: Employ column chromatography (e.g., silica (B1680970) gel, Sephadex LH-20) for the purification of the target compound from the crude extract.

Experimental Protocols

Ultrasound-Assisted Extraction (UAE) of Total Flavonoids from Broussonetia papyrifera Leaves

This protocol is based on the optimization of total flavonoid extraction and can be adapted for this compound.

1. Sample Preparation:

  • Dry the fresh leaves of Broussonetia papyrifera in an oven at 60°C until a constant weight is achieved.
  • Grind the dried leaves into a fine powder and pass through a 40-mesh sieve.

2. Extraction Procedure:

  • Weigh 1.0 g of the powdered leaf sample and place it in a 100 mL flask.
  • Add the extraction solvent (e.g., 40 mL of 70% ethanol for a 1:40 solid-to-liquid ratio).
  • Place the flask in an ultrasonic bath.
  • Set the extraction parameters:
  • Temperature: 50°C
  • Time: 30 minutes
  • Ultrasonic Power: 250 W
  • After extraction, filter the mixture through Whatman No. 1 filter paper.
  • Collect the filtrate and evaporate the solvent under reduced pressure using a rotary evaporator.
  • The resulting crude extract can be used for further purification and analysis.

3. Quantification (by UPLC-MS/MS):

  • Dissolve a known amount of the dried extract in methanol.
  • Filter the solution through a 0.22 µm syringe filter before injection into the UPLC-MS/MS system.
  • Use a C18 column for separation.
  • The mobile phase can consist of a gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).
  • Identify and quantify this compound based on its retention time and mass-to-charge ratio (m/z) compared to a reference standard.

Visualizations

Experimental Workflow

experimental_workflow plant_material Plant Material (Broussonetia papyrifera leaves) drying Drying (60°C) plant_material->drying grinding Grinding & Sieving drying->grinding extraction Ultrasound-Assisted Extraction (70% Ethanol, 50°C, 30 min) grinding->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation filtration->evaporation crude_extract Crude Extract evaporation->crude_extract purification Purification (e.g., Chromatography) crude_extract->purification analysis Analysis (UPLC-MS/MS) crude_extract->analysis pure_compound This compound purification->pure_compound pure_compound->analysis

Caption: Workflow for the extraction and analysis of this compound.

Anti-inflammatory Signaling Pathway of Afzelechin

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB STAT1 STAT-1 Phosphorylation TLR4->STAT1 iNOS iNOS Expression NFkB->iNOS COX2 COX-2 Expression NFkB->COX2 STAT1->iNOS ProInflammatory Pro-inflammatory Mediators iNOS->ProInflammatory COX2->ProInflammatory Afzelechin Afzelechin Afzelechin->NFkB Afzelechin->STAT1

References

"Afzelechin 3-O-xyloside" HPLC peak tailing and resolution issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Afzelechin 3-O-xyloside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues such as peak tailing and poor resolution during their experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing significant peak tailing for this compound. What are the common causes?

Peak tailing for flavonoid glycosides like this compound in reverse-phase HPLC is often a multifactorial issue. The primary causes include:

  • Secondary Silanol (B1196071) Interactions: The free hydroxyl groups on the this compound molecule can interact with acidic silanol groups on the surface of silica-based stationary phases. This secondary interaction mechanism, in addition to the primary hydrophobic interaction, can lead to tailing peaks. This is a very common issue for polar and basic compounds.[1][2]

  • Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to the partial ionization of the analyte or the silanol groups on the stationary phase, exacerbating secondary interactions and causing peak tailing.[1][3]

  • Column Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to asymmetrical peaks.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can disrupt the sample path, causing tailing. Similarly, an old or degraded column may have lost its efficiency.

  • Extra-column Effects: Excessive tubing length or dead volume in the HPLC system can contribute to peak broadening and tailing.[2]

Q2: How can I improve the resolution between this compound and other closely eluting peaks?

Improving resolution requires a systematic approach to your HPLC method. Consider the following strategies:

  • Optimize Mobile Phase Composition: Adjusting the gradient slope or the organic modifier (acetonitrile vs. methanol) can alter selectivity. Acetonitrile is often preferred for its lower viscosity and different selectivity.

  • Modify Mobile Phase pH: Small changes in the mobile phase pH can significantly impact the retention and selectivity of ionizable compounds.[3][4] Experimenting with the pH, especially in the acidic range (e.g., pH 2.5-4.5) using modifiers like formic acid or acetic acid, can improve resolution.

  • Adjust Column Temperature: Increasing the column temperature can improve mass transfer and reduce mobile phase viscosity, often leading to sharper peaks and better resolution. However, be mindful of the thermal stability of your analyte.[5]

  • Reduce Flow Rate: A lower flow rate can increase column efficiency and improve resolution, though it will also increase the analysis time.

  • Select a Different Stationary Phase: If resolution issues persist, consider a column with a different chemistry (e.g., a phenyl-hexyl phase) or a smaller particle size (UHPLC) for higher efficiency.

Q3: What is a good starting point for a reverse-phase HPLC method for this compound?

Based on typical methods for flavonoid glycosides, a good starting point would be:

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10-40% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength ~280 nm (based on flavan-3-ol (B1228485) structure)
Injection Volume 10 µL

This method can then be optimized based on the observed chromatographic results.

Q4: What is the best solvent for dissolving my this compound standard and sample?

This compound is reported to be soluble in DMSO, pyridine, methanol (B129727), and ethanol.[6] For reverse-phase HPLC, it is generally recommended to dissolve the sample in a solvent that is as weak as or weaker than the initial mobile phase to avoid peak distortion. A mixture of methanol and water, or the initial mobile phase composition, would be a suitable choice. Using a strong solvent like 100% DMSO for injection when the mobile phase is highly aqueous can lead to peak fronting or splitting.

Troubleshooting Guides

Issue 1: Peak Tailing of this compound

This guide provides a step-by-step protocol to diagnose and resolve peak tailing.

Experimental Protocol: Troubleshooting Peak Tailing

  • Initial Assessment:

    • Calculate the tailing factor (Tf) or asymmetry factor (As) of the this compound peak. A value greater than 1.5 is generally considered significant tailing.

    • Observe if all peaks in the chromatogram are tailing or only the analyte of interest. If all peaks are tailing, it suggests a physical or system-wide issue. If only the analyte peak is tailing, it points towards a chemical interaction.

  • Chemical Interaction Troubleshooting (Analyte-Specific Tailing):

    • Step 2a: Adjust Mobile Phase pH:

      • Prepare a mobile phase with a lower pH by increasing the concentration of formic acid or acetic acid (e.g., from 0.1% to 0.5%). A lower pH helps to suppress the ionization of residual silanol groups on the stationary phase, minimizing secondary interactions.[1]

      • Run the sample and observe the peak shape.

    • Step 2b: Use a Different Column:

      • If available, switch to a column with a highly deactivated, end-capped stationary phase. These columns have fewer free silanol groups, reducing the potential for secondary interactions.

      • Alternatively, a column with a different stationary phase chemistry could be tested.

  • Physical Issue Troubleshooting (General Tailing):

    • Step 3a: Check for Column Contamination/Void:

      • Disconnect the column and flush it in the reverse direction (if permitted by the manufacturer) with a strong solvent to remove any contaminants.

      • If a void is suspected at the column inlet, replacing the column is the most effective solution.

    • Step 3b: Minimize Extra-Column Volume:

      • Inspect all tubing and connections between the injector and the detector. Ensure that the tubing is of the narrowest possible internal diameter and the shortest possible length.

      • Check for any leaking fittings that could introduce dead volume.

Troubleshooting Workflow for Peak Tailing

start Peak Tailing Observed q1 Are all peaks tailing? start->q1 step1_chem Lower Mobile Phase pH (e.g., add more acid) q1->step1_chem No step1_phys Reverse Flush Column (check for contamination) q1->step1_phys Yes chem_path No (Analyte-Specific) q2_chem Tailing Improved? step1_chem->q2_chem step2_chem Use End-Capped Column or Different Stationary Phase q2_chem->step2_chem No end_chem Problem Resolved q2_chem->end_chem Yes step2_chem->end_chem phys_path Yes (Systemic Issue) q2_phys Tailing Improved? step1_phys->q2_phys step2_phys Inspect and Shorten Tubing (minimize extra-column volume) q2_phys->step2_phys No end_phys Problem Resolved q2_phys->end_phys Yes step2_phys->end_phys

Caption: A logical workflow for troubleshooting peak tailing issues.

Issue 2: Poor Resolution

This guide outlines a systematic approach to improving the separation of this compound from co-eluting compounds.

Experimental Protocol: Improving Resolution

  • Gradient Optimization:

    • If using a gradient, decrease the slope of the gradient in the region where the peaks of interest are eluting. For example, if the peaks elute at 20% B, flatten the gradient from 15% to 25% B over a longer time.

    • This will increase the separation between closely eluting compounds.

  • Temperature Adjustment:

    • Increase the column temperature in increments of 5 °C (e.g., from 30 °C to 35 °C, then to 40 °C).

    • Higher temperatures can improve efficiency and may also change the selectivity of the separation.[5] Monitor the resolution and peak shape at each temperature.

  • Flow Rate Adjustment:

    • Decrease the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min). This will increase the analysis time but often leads to better resolution due to improved column efficiency.

  • Advanced Strategies:

    • If resolution is still insufficient, consider transferring the method to a UHPLC system with a sub-2 µm particle size column. This will provide a significant increase in efficiency and resolution.[7]

    • For very complex samples, two-dimensional LC (2D-LC) can be employed to achieve a much higher peak capacity and separate isomeric flavonoid glycosides.[8]

Logical Pathway for Improving Resolution

start Poor Resolution step1 Flatten Gradient Slope start->step1 q1 Resolution Sufficient? step1->q1 step2 Increase Column Temperature q1->step2 No end_node Resolution Achieved q1->end_node Yes q2 Resolution Sufficient? step2->q2 step3 Decrease Flow Rate q2->step3 No q2->end_node Yes q3 Resolution Sufficient? step3->q3 step4 Consider UHPLC or 2D-LC q3->step4 No q3->end_node Yes step4->end_node

Caption: A step-by-step decision tree for enhancing chromatographic resolution.

References

"Afzelechin 3-O-xyloside" degradation and stability during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Afzelechin 3-O-xyloside. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the degradation and stability of this compound during storage and experimental procedures.

Disclaimer: Specific degradation and stability data for this compound is limited. The information provided herein is based on the general characteristics of flavonoid glycosides, such as kaempferol (B1673270) and epicatechin glycosides, and should be used as a general guide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a flavonoid glycoside. Like many polyphenolic compounds, its structure is susceptible to degradation under common experimental and storage conditions. This degradation can result in a loss of biological activity and the formation of unknown byproducts, which may compromise the accuracy and reproducibility of experimental results.

Q2: What are the primary factors that can cause the degradation of this compound?

Based on the behavior of similar flavonoid glycosides, the primary factors that can induce degradation are:

  • Temperature: Elevated temperatures can accelerate degradation, leading to hydrolysis of the glycosidic bond.[1][2]

  • pH: Flavonoids are generally more stable in slightly acidic conditions (pH 3-6).[3][4] Alkaline conditions can promote significant degradation.[5]

  • Light: Exposure to UV and visible light can cause photodegradation.[3][6]

  • Oxygen: The phenolic hydroxyl groups are susceptible to oxidation, which can be accelerated by the presence of oxygen and metal ions.[3]

  • Enzymes: The presence of enzymes like polyphenol oxidase can lead to enzymatic degradation.

Q3: How can I visually detect if my this compound solution has degraded?

Degradation of flavonoid solutions is often accompanied by a color change, typically browning or yellowing, due to oxidation and the formation of polymeric compounds. However, significant degradation can occur without any visible changes. Therefore, analytical methods such as HPLC are essential for confirming the stability of your compound.

Q4: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored under the following conditions:

  • Solid Form: Store in a tightly sealed container at -20°C or -80°C, protected from light and moisture.

  • In Solution: Prepare solutions fresh for each experiment. If short-term storage is necessary, store solutions at 4°C in the dark for no longer than 24 hours. For longer-term storage, aliquot stock solutions into tightly sealed vials and store at -80°C to minimize freeze-thaw cycles.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery of this compound after extraction. Degradation during extraction.- Use a lower extraction temperature if employing heat. - Add an antioxidant like ascorbic acid (0.1% w/v) to the extraction solvent.[3] - Perform the extraction in the absence of direct light.[6]
Adsorption to labware.- Use silanized glassware to minimize adsorption.
Inconsistent results between experiments. Degradation of stock solution over time.- Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Prepare fresh stock solutions more frequently. - Store stock solutions at -80°C for long-term storage.
Degradation during the assay.- Minimize the exposure of the compound to harsh conditions (light, high temperature, extreme pH). - Perform a stability check of this compound under your specific assay conditions using HPLC.
Appearance of unexpected peaks in analytical chromatogram (e.g., HPLC). Formation of degradation products.- Review your experimental workflow to identify potential causes of degradation. - Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products and develop a stability-indicating analytical method.
Color change (browning/yellowing) of the solution. Oxidation.- Prepare solutions using deoxygenated solvents (e.g., by sparging with nitrogen or argon). - Store solutions under an inert atmosphere. - Add a stabilizing agent such as ascorbic acid.[3]

Quantitative Data Summary

Table 1: Effect of Temperature on the Stability of Flavonoid Glycosides

CompoundTemperature (°C)TimeDegradation (%)Reference
(-)-Epicatechin (B1671481)10010 min~65.2%[7]
(-)-Epicatechin10030 min>99.5%[7]
Kaempferol Glycosides954 hSignificant Decrease[8]
Kaempferol180-Starts to degrade[2]

Table 2: Effect of pH on the Stability of Flavonoid Glycosides

CompoundpHTimeStabilityReference
Catechin (B1668976)Acidic-Relatively Stable[5]
Catechin7.496 hUnstable (color change)[5]
Catechin Glucosides4-8-More than twice as stable as catechin[9]
Dimeric Procyanidins1.8Several hoursDegradation to monomers and isomerization[10]
Dimeric ProcyanidinsAlkalineSeveral hoursAlmost complete degradation[10]

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is crucial for identifying potential degradation products and establishing a stability-indicating analytical method.

Objective: To assess the stability of this compound under various stress conditions.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) at a known concentration (e.g., 1 mg/mL).

  • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.

  • Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature for 1, 2, 4, and 8 hours.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide. Incubate at room temperature for 2, 4, 8, and 24 hours, protected from light.

  • Thermal Degradation: Incubate the solid compound and the stock solution at 60°C for 1, 3, and 7 days.

  • Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 24, 48, and 72 hours. A control sample should be wrapped in aluminum foil.

  • Analysis: At each time point, neutralize the acidic and alkaline samples, and dilute all samples to an appropriate concentration for HPLC analysis.

Protocol 2: HPLC Method for Stability Analysis

Objective: To quantify the amount of intact this compound and its degradation products.

Methodology:

  • HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid or acetic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or acetic acid.

  • Gradient Elution: A typical gradient might be:

    • 0-5 min: 10% B

    • 5-25 min: 10-40% B

    • 25-30 min: 40-80% B

    • 30-35 min: 80% B

    • 35-40 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection Wavelength: Monitor at the λmax of this compound (typically around 280 nm for flavan-3-ols).

  • Column Temperature: 25-30°C.

Visualizations

cluster_conditions Environmental Stressors cluster_compound Compound cluster_degradation Degradation Pathways cluster_products Degradation Products High Temperature High Temperature Light (UV/Vis) Light (UV/Vis) Photodegradation Photodegradation Light (UV/Vis)->Photodegradation Oxygen / Metal Ions Oxygen / Metal Ions Oxidation Oxidation Oxygen / Metal Ions->Oxidation Non-optimal pH (Acidic/Alkaline) Non-optimal pH (Acidic/Alkaline) Hydrolysis Hydrolysis (Glycosidic Bond Cleavage) Non-optimal pH (Acidic/Alkaline)->Hydrolysis Isomerization Isomerization Non-optimal pH (Acidic/Alkaline)->Isomerization Afzelechin_3_O_xyloside This compound (Intact) Afzelechin_3_O_xyloside->Hydrolysis Afzelechin_3_O_xyloside->Oxidation Afzelechin_3_O_xyloside->Isomerization Afzelechin_3_O_xyloside->Photodegradation Afzelechin Afzelechin (Aglycone) Hydrolysis->Afzelechin Xylose Xylose Hydrolysis->Xylose Oxidized_Products Oxidized Products Oxidation->Oxidized_Products Isomers Isomers Isomerization->Isomers Photoproducts Photoproducts Photodegradation->Photoproducts

Caption: Potential degradation pathways of this compound.

start Start: This compound Sample prepare Prepare Sample Solution (e.g., 1 mg/mL in Methanol) start->prepare stress Apply Stress Condition (Heat, Light, pH, Oxidant) prepare->stress sample Sample at Time Points (e.g., 0, 2, 4, 8, 24h) stress->sample neutralize Neutralize/Dilute Sample sample->neutralize hplc HPLC Analysis neutralize->hplc data Data Analysis: Quantify Parent Compound and Degradation Products hplc->data end End: Determine Stability Profile data->end

Caption: Experimental workflow for a forced degradation study.

cluster_solutions Corrective Actions issue Inconsistent Results or Unexpected HPLC Peaks check_storage Check Storage Conditions (Temp, Light, Container) issue->check_storage check_solution Check Solution Preparation (Solvent, Age, pH) issue->check_solution check_assay Check Assay Conditions (Temp, Light, Duration) issue->check_assay optimize_storage Optimize Storage: Store at -80°C, Protect from Light check_storage->optimize_storage optimize_solution Optimize Solution: Use Fresh/Degassed Solvents, Buffer to pH 3-6 check_solution->optimize_solution optimize_assay Optimize Assay: Minimize Exposure to Stressors, Add Antioxidants check_assay->optimize_assay

Caption: Troubleshooting logic for degradation issues.

References

Technical Support Center: Purification of Afzelechin 3-O-xyloside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities during the purification of Afzelechin 3-O-xyloside.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the purification of this compound and other flavonoid glycosides.

Question: My crude extract containing this compound is a complex mixture with many pigments. How can I perform an initial cleanup?

Answer: A common initial purification step for flavonoid glycosides is using macroporous resin column chromatography. This technique is effective at separating the target compounds from highly polar impurities like sugars and less polar pigments. Non-polar resins like HP-20 or moderately polar resins such as AB-8 can be effective. The crude extract is loaded onto the column, and a gradient of ethanol (B145695) in water is used for elution. The flavonoid glycosides typically elute at mid-range ethanol concentrations (e.g., 40-70%).

Question: I am observing co-elution of this compound with other structurally similar flavonoids during my final HPLC purification step. How can I improve the resolution?

Answer: Co-elution of similar flavonoids is a frequent challenge. Here are several strategies to improve HPLC separation:

  • Optimize the Mobile Phase:

    • Solvent Composition: Acetonitrile (B52724) often provides better resolution for flavonoids compared to methanol (B129727). Fine-tuning the ratio of acetonitrile to water (or an aqueous buffer) can significantly impact separation.

    • Acidic Modifier: Adding a small amount of an acid like formic acid or acetic acid (typically 0.1%) to the mobile phase can improve peak shape and selectivity by suppressing the ionization of phenolic hydroxyl groups.[1]

  • Adjust the Column Temperature: Operating the column at a slightly elevated, controlled temperature (e.g., 30-40°C) can improve efficiency and resolution.

  • Select a Different Column Chemistry: If a standard C18 column is not providing adequate separation, consider a column with a different stationary phase, such as a phenyl-hexyl or a pentafluorophenyl (PFP) phase, which can offer different selectivities for aromatic compounds.

  • Decrease the Flow Rate: A lower flow rate can increase the column efficiency and improve the resolution between closely eluting peaks.

  • Gradient Optimization: A shallower gradient (a slower increase in the organic solvent concentration over time) can enhance the separation of complex mixtures.

Question: My yield of this compound is low after purification. What are the potential causes and solutions?

Answer: Low recovery can occur at various stages of the purification process. Consider the following:

  • Incomplete Extraction: Ensure the initial extraction from the plant material is efficient. The choice of solvent and extraction method is critical. For flavonoid glycosides, a mixture of ethanol or methanol and water is often effective.

  • Irreversible Adsorption: The compound may be irreversibly adsorbing to the stationary phase during chromatography. This can sometimes be mitigated by using a different type of resin or silica.

  • Degradation: Flavonoid glycosides can be susceptible to degradation, especially at high temperatures or extreme pH.[2] Avoid prolonged exposure to harsh conditions.

  • Improper Fraction Collection: Ensure that the fractions containing the target compound are being collected accurately. Use a sensitive detection method (e.g., UV-Vis spectrophotometry or mass spectrometry) to monitor the column effluent.

Question: I am seeing tailing peaks for my this compound during HPLC analysis. What could be the cause and how can I fix it?

Answer: Peak tailing in HPLC is often caused by secondary interactions between the analyte and the stationary phase.

  • Secondary Silanol (B1196071) Interactions: Free silanol groups on the surface of silica-based columns can interact with the hydroxyl groups of flavonoids, leading to tailing. Adding an acidic modifier (e.g., 0.1% formic acid) to the mobile phase can help to suppress these interactions.[1]

  • Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.

  • Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. Flushing the column with a strong solvent is recommended.[1]

Data Presentation: Purification Parameters

The following tables summarize typical parameters for the purification of flavonoid glycosides, which can be adapted for this compound.

Table 1: Macroporous Resin Chromatography Parameters for Flavonoid Glycoside Purification

ParameterTypical Range/ValueNotes
Resin Type AB-8, HP-20, XAD-7HPThe choice of resin depends on the polarity of the target compound and impurities.[3]
Loading Flow Rate 2-4 Bed Volumes (BV)/hourA slower flow rate can improve adsorption.[4]
Wash Step 2-4 BV of Deionized WaterRemoves highly polar impurities like sugars.
Elution Solvent Stepwise or gradient of Ethanol in WaterA common gradient is 20%, 40%, 60%, 80% ethanol.
Elution Flow Rate 2-3 BV/hourA slower flow rate can improve the separation during elution.[4]
Fraction Volume 0.5-1 BVSmaller fraction sizes can improve the purity of the collected compound.

Table 2: Preparative HPLC Parameters for Flavonoid Glycoside Purification

ParameterTypical Range/ValueNotes
Column C18 (e.g., 250 x 10 mm, 5 µm)Other stationary phases like Phenyl-Hexyl can also be used.
Mobile Phase A Water with 0.1% Formic AcidThe acid improves peak shape.
Mobile Phase B Acetonitrile or MethanolAcetonitrile often provides better selectivity.
Gradient 10-50% B over 30-60 minutesThe gradient should be optimized for the specific separation.
Flow Rate 2-5 mL/minDepends on the column dimensions.
Detection UV at 280 nm or 350 nmFlavonoids have characteristic UV absorbance maxima.
Injection Volume 100-500 µLDepends on the sample concentration and column capacity.

Experimental Protocols

Protocol 1: General Procedure for Macroporous Resin Chromatography

  • Resin Preparation: Swell and wash the macroporous resin with ethanol and then water according to the manufacturer's instructions to remove any preservatives and impurities. Pack the resin into a glass column.

  • Column Equilibration: Equilibrate the packed column by washing with 3-5 bed volumes (BV) of deionized water.

  • Sample Loading: Dissolve the crude extract in a small amount of the initial mobile phase (e.g., water or low percentage ethanol) and load it onto the column at a flow rate of 2-3 BV/h.[4]

  • Washing: Wash the column with 2-4 BV of deionized water to remove highly polar impurities.

  • Elution: Elute the column with a stepwise gradient of increasing ethanol concentration in water (e.g., 20%, 40%, 60%, 80% ethanol). Collect fractions of 0.5-1 BV.

  • Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.

  • Pooling and Concentration: Pool the pure fractions and concentrate them under reduced pressure to obtain the enriched flavonoid glycoside fraction.

Protocol 2: General Procedure for Preparative HPLC Purification

  • Sample Preparation: Dissolve the enriched fraction from the macroporous resin chromatography step in the initial mobile phase for HPLC. Filter the sample through a 0.45 µm syringe filter.

  • System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Injection: Inject the prepared sample onto the column.

  • Chromatography: Run the preparative HPLC using an optimized gradient method (see Table 2 for a starting point).

  • Fraction Collection: Collect fractions corresponding to the peak of interest based on the UV chromatogram.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

  • Solvent Evaporation: Pool the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator or lyophilizer) to obtain the purified this compound.

Mandatory Visualization

PurificationWorkflow CrudeExtract Crude Plant Extract MacroporousResin Macroporous Resin Chromatography CrudeExtract->MacroporousResin Waste1 Sugars & Polar Impurities MacroporousResin->Waste1 Wash with Water EnrichedFraction Enriched Afzelechin 3-O-xyloside Fraction MacroporousResin->EnrichedFraction Elute with EtOH/Water PrepHPLC Preparative HPLC EnrichedFraction->PrepHPLC Waste2 Other Flavonoids & Less Polar Impurities PrepHPLC->Waste2 Collect Fractions PureCompound Pure Afzelechin 3-O-xyloside PrepHPLC->PureCompound Collect Peak of Interest HPLC_Troubleshooting Start Poor HPLC Resolution? CheckColumn Check Column Health (Age, Contamination) Start->CheckColumn OptimizeMobilePhase Optimize Mobile Phase (Solvent, Modifier) CheckColumn->OptimizeMobilePhase Column OK AdjustTemp Adjust Column Temperature OptimizeMobilePhase->AdjustTemp Still Poor GoodResolution Good Resolution OptimizeMobilePhase->GoodResolution Improved ChangeColumn Try Different Column Chemistry AdjustTemp->ChangeColumn Still Poor AdjustTemp->GoodResolution Improved ChangeColumn->GoodResolution Improved

References

Technical Support Center: Afzelechin 3-O-xyloside NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving NMR signal overlapping problems encountered during the analysis of Afzelechin 3-O-xyloside.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is NMR signal overlap a common issue?

This compound is a flavonoid glycoside, a class of natural products composed of a flavan-3-ol (B1228485) core (afzelechin) attached to a xylose sugar molecule. Signal overlapping in its NMR spectra is a frequent challenge because the molecule has numerous protons and carbons in similar chemical environments. This is particularly true for the protons of the xyloside sugar moiety and certain protons on the afzelechin core, which often resonate in the same region of the ¹H NMR spectrum.

Q2: Which signals in the ¹H NMR spectrum of this compound are most likely to overlap?

The most significant overlap typically occurs in two regions:

  • The Sugar Region (approx. 3.2 - 5.2 ppm): The signals from the xyloside's protons (H-1' to H-5') are concentrated in this narrow range.[1][2] Furthermore, the H-3 proton of the afzelechin core also falls within this region, leading to a complex and crowded cluster of signals that are difficult to assign using a standard 1D spectrum alone.[3]

  • The Aromatic Region (approx. 5.8 - 7.3 ppm): While less congested than the sugar region, the aromatic protons on the A-ring (H-6, H-8) and B-ring (H-2', H-3', H-5', H-6') can have very close chemical shifts, making definitive assignment challenging.[3]

Q3: How can I resolve ambiguous signals in my 1D NMR spectrum?

If you encounter significant signal overlap, several strategies can be employed. Simple adjustments to the experimental setup can sometimes resolve the issue. If these fail, two-dimensional (2D) NMR techniques are indispensable for unambiguous structure elucidation.[4][5] These methods spread the signals across a second frequency dimension, greatly enhancing resolution.

Q4: What simple experimental adjustments can I try first?

Before proceeding to more complex experiments, consider these simple troubleshooting steps:

  • Change the Solvent: Acquiring a spectrum in a different deuterated solvent (e.g., switching from CD₃OD to DMSO-d₆ or C₆D₆) can alter the chemical shifts of specific protons, potentially separating the overlapping signals.

  • Vary the Temperature: For some molecules, changing the acquisition temperature can affect conformational equilibria or hydrogen bonding, which may lead to shifts in resonance frequencies and improved signal dispersion.

Q5: What advanced NMR experiments are recommended for severe signal overlap?

For complex cases, 2D NMR is the most powerful tool. The following experiments are highly recommended:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds), helping to trace out spin systems within the afzelechin and xyloside moieties.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. This is extremely useful for separating overlapping proton signals by spreading them out according to the much wider chemical shift range of ¹³C.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is crucial for piecing the fragments together, for instance, by correlating the anomeric proton of the xylose (H-1") to the C-3 carbon of the afzelechin core to confirm the glycosylation site.

Data Presentation: Expected NMR Chemical Shifts

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

PositionAfzelechin Moietyδ¹³C (ppm)δ¹H (ppm, mult., J in Hz)
C-Ring 2~82.7~4.6 (d)
3~75-78~4.0 (m)
4~28.4~2.5 (dd), ~2.9 (dd)
A-Ring 4a~100.8-
5~157.9-
6~96.2~5.9 (d, J≈2.2)
7~157.5-
8~95.5~5.8 (d, J≈2.2)
8a~157.3-
B-Ring 1'~131.5-
2'~128.8~7.2 (d, J≈8.5)
3'~115.9~6.8 (d, J≈8.5)
4'~159.6-
5'~115.9~6.8 (d, J≈8.5)
6'~128.8~7.2 (d, J≈8.5)
Xylose Moiety 1"~100-105~4.5-5.2 (d)
2"~72-78~3.2-3.9 (m)
3"~72-78*~3.2-3.9 (m)
4"~70-75~3.2-3.9 (m)
5"~63-68~3.2-3.9 (m)

*Indicates regions with high potential for signal overlap.

Experimental Protocols

1. COSY (¹H-¹H Correlation Spectroscopy)

  • Purpose: To identify protons that are spin-coupled. This helps establish connectivity within the afzelechin rings and the xyloside sugar.

  • Methodology:

    • Dissolve the sample in an appropriate deuterated solvent (e.g., CD₃OD or DMSO-d₆).

    • Set the spectral width in both dimensions to cover all proton signals (e.g., 0-10 ppm).

    • Acquire a series of ¹H spectra (typically 256 to 512 increments in the indirect dimension, t₁).

    • The number of scans per increment will depend on the sample concentration.

    • Process the data with a sine-bell or similar window function in both dimensions and perform a 2D Fourier transform.

    • Analyze the resulting contour plot: cross-peaks indicate J-coupling between protons.

2. HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To identify which protons are directly attached to which carbons. This is a key experiment for resolving overlapped proton signals.

  • Methodology:

    • Use the same sample as for the COSY experiment.

    • Set the ¹H dimension (F2) spectral width to cover all proton signals (e.g., 0-10 ppm).

    • Set the ¹³C dimension (F1) spectral width to cover all carbon signals (e.g., 20-170 ppm).

    • Optimize the one-bond coupling constant (¹J_CH) to an average value for the molecule (typically ~145 Hz).

    • Acquire the 2D data set. The number of increments in the ¹³C dimension is typically 128 to 256.

    • Process the data and analyze the contour plot: each peak corresponds to a C-H bond, with coordinates of the carbon chemical shift (F1) and the proton chemical shift (F2).

3. HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons. This is essential for connecting different spin systems and confirming the overall structure, including the glycosylation site.

  • Methodology:

    • Use the same sample and spectral widths as in the HSQC experiment.

    • Optimize the long-range coupling constant (ⁿJ_CH) to a typical value (e.g., 8-10 Hz) to observe 2- and 3-bond correlations.

    • Acquire and process the 2D data set.

    • Analyze the contour plot: a cross-peak between a proton and a carbon indicates they are coupled over multiple bonds. For example, a correlation between the anomeric proton H-1" of xylose and C-3 of afzelechin would confirm the 3-O-xyloside linkage.

Mandatory Visualizations

G cluster_start Start cluster_troubleshoot Troubleshooting Steps cluster_advanced Advanced 2D NMR cluster_end Conclusion Start 1D NMR Shows Signal Overlap Solvent Change Solvent (e.g., CD3OD to DMSO-d6) Start->Solvent Temp Vary Temperature Solvent->Temp If no/minor improvement Check Is Overlap Resolved? Temp->Check COSY Run ¹H-¹H COSY (Establish H-H Connectivity) Check->COSY No End Structure Elucidated Check->End Yes HSQC Run ¹H-¹³C HSQC (Resolve Overlapping Protons) COSY->HSQC HMBC Run ¹H-¹³C HMBC (Confirm Long-Range Connectivity and Glycosylation Site) HSQC->HMBC HMBC->End

Caption: Troubleshooting workflow for resolving NMR signal overlap.

G This compound Structure cluster_mol This compound Structure mol Aromatic Aromatic Region H-6, H-8, H-2', H-6' (δ 5.8-7.3 ppm) Sugar Sugar & C-Ring Region H-3, Xylose Protons (δ 3.2-5.2 ppm)

Caption: Structure with regions prone to NMR signal overlap.

References

Technical Support Center: Mass Spectrometry Analysis of Afzelechin 3-O-xyloside

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of Afzelechin 3-O-xyloside. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during experimentation, with a focus on addressing low ionization efficiency.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a low signal for this compound in my mass spectrometer?

Low signal intensity for this compound is a common issue and can be attributed to several factors:

  • Suboptimal Ionization Efficiency: Flavonoid glycosides, including this compound, can exhibit poor ionization, particularly in positive ion mode, due to their chemical structure.

  • Matrix Effects: Co-eluting compounds from your sample matrix (e.g., plant extracts, biological fluids) can suppress the ionization of the target analyte.

  • In-source Fragmentation: The glycosidic bond is labile and can break in the ion source before the intact molecule is analyzed, leading to a diminished signal for the precursor ion.

  • Inappropriate Mobile Phase: The pH and composition of the mobile phase play a crucial role in the ionization process.

  • Instrument Contamination: A dirty ion source or mass optics can significantly reduce sensitivity.

Q2: Should I use positive or negative ionization mode for this compound?

For flavonoid glycosides like this compound, negative ion electrospray ionization (ESI) is often preferred . This is because the phenolic hydroxyl groups are acidic and readily deprotonate to form [M-H]⁻ ions, which generally results in a more intense and stable signal compared to the protonated [M+H]⁺ molecule in positive ion mode.[1] However, acquiring data in both modes can provide complementary fragmentation information for structural confirmation.

Q3: What are the expected ions for this compound in the mass spectrum?

This compound has a molecular weight of approximately 406.38 g/mol .

  • In negative ion mode (ESI-): Expect to see the deprotonated molecule at an m/z of approximately 405.11 .

  • In positive ion mode (ESI+): The protonated molecule [M+H]⁺ would be at an m/z of approximately 407.12 . You may also observe adducts with sodium [M+Na]⁺ at m/z 429.10 or potassium [M+K]⁺ at m/z 445.08, especially if there are traces of these salts in your mobile phase or sample.

Q4: What are the typical fragmentation patterns for this compound?

The most common fragmentation pathway for O-glycosides is the cleavage of the glycosidic bond.[1] For this compound, this would result in the loss of the xylose moiety (a neutral loss of 132 Da).

  • In MS/MS of the [M-H]⁻ ion (m/z 405.11): The primary fragment ion would be the deprotonated afzelechin aglycone at m/z 273.07 .

  • In MS/MS of the [M+H]⁺ ion (m/z 407.12): The primary fragment ion would be the protonated afzelechin aglycone at m/z 275.08 .

Further fragmentation of the afzelechin aglycone can also occur.

Troubleshooting Guide: Low Ionization Efficiency

If you are experiencing low signal intensity for this compound, follow this systematic troubleshooting guide.

Troubleshooting Workflow

TroubleshootingWorkflow cluster_check_ms Initial Checks cluster_optimize_ionization Ionization Optimization cluster_check_mobile_phase Mobile Phase Adjustment cluster_address_matrix Matrix Effect Mitigation cluster_optimize_lc Chromatography Improvement start Low Signal for this compound check_ms 1. Verify MS Performance start->check_ms optimize_ionization 2. Optimize Ionization Source check_ms->optimize_ionization ms1 Infuse a known standard to confirm instrument sensitivity. check_mobile_phase 3. Evaluate Mobile Phase optimize_ionization->check_mobile_phase ion1 Switch to Negative Ion Mode (ESI-). address_matrix 4. Investigate Matrix Effects check_mobile_phase->address_matrix mp1 Add 0.1% formic acid to the mobile phase. optimize_lc 5. Refine LC Method address_matrix->optimize_lc me1 Dilute the sample. result Improved Signal optimize_lc->result lc1 Modify the gradient to better separate the analyte from interferences. ms2 Check for clogs or leaks in the system. ion2 Optimize source parameters (e.g., capillary voltage, gas flow, temperature). mp2 Consider adding a low concentration of a salt (e.g., ammonium (B1175870) formate). me2 Improve sample cleanup (e.g., Solid Phase Extraction). lc2 Use a column with a different stationary phase.

Caption: A step-by-step workflow for troubleshooting low signal intensity of this compound.

Experimental Protocols

Sample Preparation for Plant Material

This protocol provides a general guideline for the extraction of this compound from a plant matrix.

  • Extraction:

    • Weigh approximately 100 mg of dried, ground plant material into a microcentrifuge tube.

    • Add 1 mL of 80% methanol (B129727) or ethanol.

    • Vortex for 1 minute and sonicate for 30 minutes.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube.

  • Cleanup (Recommended):

    • Condition a C18 Solid Phase Extraction (SPE) cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water to remove polar impurities.

    • Elute the analytes with 1 mL of methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

  • Filtration:

    • Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection.

Suggested LC-MS/MS Method

This method is a starting point and should be optimized for your specific instrument and application. It is adapted from a method for the related compound, (-)-epiafzelechin.

Parameter Recommendation
LC System UPLC or HPLC system
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with 5-10% B, ramp up to 95% B over 10-15 minutes, hold for 2-3 minutes, then return to initial conditions and equilibrate.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30 - 40 °C
Injection Volume 1 - 5 µL
MS System Triple quadrupole or high-resolution mass spectrometer
Ionization Source Electrospray Ionization (ESI)
Ionization Mode Negative (recommended) and Positive
Capillary Voltage 3.0 - 4.5 kV
Source Temperature 120 - 150 °C
Desolvation Temp. 300 - 450 °C
Gas Flows Optimize for your instrument
MRM Transitions Negative Mode: 405.1 -> 273.1; Positive Mode: 407.1 -> 275.1
Collision Energy Optimize for your instrument (start around 15-25 eV)

Data Presentation

Table 1: Mobile Phase Additives and Their Effects on Ionization
Additive Typical Concentration Primary Ionization Mode Expected Effect on this compound Signal
Formic Acid 0.1 - 0.2%Positive & NegativeGenerally improves peak shape and can enhance protonation in positive mode.
Acetic Acid 0.1 - 1%Positive & NegativeSimilar to formic acid, can improve peak shape.
Ammonium Formate 1 - 10 mMPositive & NegativeCan improve ionization efficiency and peak shape by providing a source of protons (NH₄⁺) or acting as a buffer.
Ammonium Acetate 1 - 10 mMPositive & NegativeSimilar to ammonium formate.
Table 2: Troubleshooting Low Signal Intensity - Potential Causes and Solutions
Potential Cause Diagnostic Check Recommended Solution(s)
Suboptimal Ionization Mode Acquire data in both positive and negative ESI modes and compare signal intensity.Use negative ion mode for higher sensitivity of the [M-H]⁻ ion.
Matrix Effects Compare the signal of a standard in pure solvent versus the same standard spiked into a sample extract.Dilute the sample; improve sample cleanup (e.g., SPE); optimize chromatographic separation to move the analyte away from interfering compounds.
In-source Fragmentation Observe the relative intensity of the aglycone fragment (m/z 273.1 in negative mode) in the full scan spectrum.Lower the ion source temperature and/or the fragmentor/cone voltage.
Poor Mobile Phase Composition Systematically vary the mobile phase pH and organic solvent (acetonitrile vs. methanol).Add 0.1% formic acid; for negative mode, consider a mobile phase with a slightly higher pH (e.g., using ammonium formate).
Instrument Contamination Infuse a known standard to check for expected sensitivity. Observe high background noise.Clean the ion source, capillary, and mass optics according to the manufacturer's recommendations.

Visualizations

Signaling Pathway: Fragmentation of this compound

fragmentation_pathway cluster_negative Negative Ion Mode (ESI-) cluster_positive Positive Ion Mode (ESI+) neg_parent This compound [M-H]⁻ m/z 405.11 neg_loss Neutral Loss of Xylose (-132 Da) neg_parent->neg_loss MS/MS neg_fragment Afzelechin Aglycone [M-H-Xylose]⁻ m/z 273.07 neg_loss->neg_fragment pos_parent This compound [M+H]⁺ m/z 407.12 pos_loss Neutral Loss of Xylose (-132 Da) pos_parent->pos_loss MS/MS pos_fragment Afzelechin Aglycone [M+H-Xylose]⁺ m/z 275.08 pos_loss->pos_fragment

Caption: Predicted MS/MS fragmentation of this compound in negative and positive ion modes.

References

Technical Support Center: Afzelechin 3-O-xyloside in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Afzelechin 3-O-xyloside in biological assays. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to facilitate your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a flavonoid glycoside. Flavonoids are a class of polyphenolic compounds found in plants and are known for their antioxidant and anti-inflammatory properties. The aglycone part, afzelechin, has been studied for its potential health benefits. The addition of a xyloside (a sugar molecule) can alter its solubility and bioavailability.

Q2: In which solvents is this compound soluble?

This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), pyridine, methanol (B129727), and ethanol.[1] It has poor solubility in aqueous solutions, which is a common challenge when working with many flavonoids in biological assays.

Q3: I am observing precipitation of this compound when I add it to my aqueous cell culture medium. What is the cause and how can I prevent this?

Precipitation upon addition of a concentrated stock solution of this compound to an aqueous medium is a common issue and can be caused by several factors:

  • Poor Aqueous Solubility: The compound is inherently less soluble in water-based solutions compared to the organic solvent of your stock solution.

  • Temperature Shock: Adding a cold stock solution to warm cell culture medium can decrease the solubility of the compound.

  • High Final Concentration: The final concentration in your assay may exceed the solubility limit of this compound in the aqueous medium.

  • Interactions with Media Components: Components in the cell culture medium, such as salts and proteins, can interact with the compound and lead to the formation of insoluble complexes.[2]

To prevent precipitation, please refer to the detailed Troubleshooting Guide below.

Troubleshooting Guide: Preventing Precipitation in Aqueous Buffers and Cell Culture Media

This guide provides a step-by-step approach to prevent the precipitation of this compound in your experiments.

IssuePotential CauseRecommended Solution
Precipitation upon dilution of stock solution Poor aqueous solubility of this compound.1. Optimize Dilution Technique: Pre-warm the aqueous buffer or cell culture medium to 37°C. Add the stock solution dropwise while gently swirling the medium. Never add the aqueous medium directly to the concentrated stock solution.[3] 2. Use a multi-step dilution: Instead of a single large dilution, perform serial dilutions. For example, first, dilute the DMSO stock into a smaller volume of medium, and then add this intermediate dilution to the final volume.
Temperature shock.1. Equilibrate Temperatures: Ensure both the stock solution and the aqueous medium are at the same temperature before mixing. Pre-warming the medium to 37°C is recommended for cell-based assays.[3]
Final concentration is too high.1. Determine the Solubility Limit: Perform a simple solubility test to find the maximum concentration of this compound that remains in solution in your specific medium. A detailed protocol is provided in the Experimental Protocols section. 2. Work below the solubility limit: Once the solubility limit is known, ensure your final experimental concentrations are below this threshold.
Precipitation during incubation Instability of the compound at 37°C over time.1. Minimize Incubation Time: If experimentally feasible, reduce the incubation time of the compound with the cells. 2. Prepare Fresh Solutions: Always prepare fresh working solutions immediately before use.
Interaction with media components (e.g., serum proteins).1. Reduce Serum Concentration: If your experiment allows, try reducing the percentage of serum in the cell culture medium. 2. Consider Serum-Free Media: If compatible with your cells, switching to a serum-free medium might prevent precipitation issues.
pH shift in the medium.1. Monitor pH: Cellular metabolism can alter the pH of the medium. Ensure the medium is properly buffered and monitor the pH, especially during long incubation periods.[2]

Quantitative Data Summary

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare a sterile, high-concentration stock solution and dilute it to a final working concentration in an aqueous buffer or cell culture medium without precipitation.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Aqueous buffer or cell culture medium

Procedure:

  • Stock Solution Preparation (e.g., 10 mM in DMSO):

    • Calculate the required mass of this compound for your desired stock concentration and volume. The molecular weight of this compound (C₂₀H₂₂O₉) is approximately 422.39 g/mol .

    • Under sterile conditions, dissolve the weighed this compound in the appropriate volume of DMSO.

    • Gently vortex or sonicate in a water bath until the compound is completely dissolved.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • Pre-warm your aqueous buffer or cell culture medium to the desired experimental temperature (e.g., 37°C for cell-based assays).

    • Perform a serial dilution of the stock solution to reach your final desired concentration.

    • Crucially, add the stock solution (or the intermediate dilution) dropwise to the pre-warmed aqueous solution while gently swirling.

    • Visually inspect the final working solution for any signs of precipitation. If the solution is not clear, you may need to lower the final concentration.

Protocol 2: DPPH Radical Scavenging Assay

Objective: To assess the antioxidant capacity of this compound.

Materials:

  • This compound working solutions (prepared in methanol or ethanol)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (typically 0.1 mM in methanol or ethanol)

  • Methanol or ethanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a fresh DPPH working solution.

  • In a 96-well plate, add your this compound working solutions at various concentrations.

  • Add the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Protocol 3: NF-κB Reporter Assay

Objective: To determine the effect of this compound on the NF-κB signaling pathway.

Materials:

  • HEK293 cells stably transfected with an NF-κB luciferase reporter construct

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • This compound working solutions (prepared in cell culture medium)

  • Inducer of NF-κB activity (e.g., TNF-α or PMA)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the NF-κB reporter cells in a 96-well plate and allow them to attach overnight.

  • Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).

  • Stimulate the cells with an NF-κB inducer (e.g., TNF-α) for a further incubation period (e.g., 6-24 hours).

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • A decrease in luciferase activity in the presence of this compound would indicate an inhibitory effect on the NF-κB pathway.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_assay Biological Assay cluster_analysis Data Analysis stock Prepare 10 mM Stock in DMSO working Prepare Working Solution in Aqueous Buffer stock->working Serial Dilution assay Perform Assay (e.g., DPPH, NF-κB) working->assay data Data Acquisition assay->data analysis Calculate IC50 or Inhibitory % data->analysis

Caption: Experimental workflow for using this compound.

troubleshooting_workflow start Precipitation Observed? check_temp Equilibrate Temperatures (Stock & Medium) start->check_temp Yes solution Clear Solution start->solution No check_dilution Optimize Dilution (Dropwise, Swirling) check_temp->check_dilution check_conc Lower Final Concentration check_dilution->check_conc check_serum Reduce Serum % or Use Serum-Free Medium check_conc->check_serum check_serum->solution

Caption: Troubleshooting workflow for precipitation issues.

signaling_pathway cluster_nfkb NF-κB Pathway tnfa TNF-α ikb IκB tnfa->ikb inhibits degradation nfkb NF-κB nfkb_nuc NF-κB (nucleus) nfkb->nfkb_nuc translocation inflammation Inflammatory Genes nfkb_nuc->inflammation transcription afzelechin This compound afzelechin->ikb potential inhibition

References

"Afzelechin 3-O-xyloside" preventing enzymatic degradation during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Afzelechin 3-O-xyloside. The focus is on preventing enzymatic degradation during the extraction process to ensure the integrity and yield of the target compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is preventing its degradation important?

A1: this compound is a glycosylated flavonoid. Glycosylation, the attachment of a sugar moiety (in this case, xylose), can significantly improve the solubility and stability of the flavonoid in aqueous solutions.[1][2] Preventing degradation is crucial for accurate quantification, preserving its potential bioactivity, and ensuring the reproducibility of your experimental results. Degradation can lead to the loss of the sugar molecule, converting it to its aglycone form (afzelechin), which may have different chemical and biological properties.

Q2: What are the primary causes of this compound degradation during extraction?

A2: The primary causes of degradation for flavonoids like this compound during extraction include:

  • Enzymatic Hydrolysis: Plant tissues contain various enzymes, such as β-glucosidases and other glycosidases, that can be released upon cell lysis during extraction.[1][2][3] These enzymes can cleave the glycosidic bond, removing the xylose sugar from the afzelechin backbone.

  • Thermal Degradation: High temperatures used during certain extraction methods can lead to the breakdown of the flavonoid structure.[4][5]

  • pH-related Instability: Flavan-3-ols can be unstable in neutral or alkaline pH conditions, leading to rapid oxidative degradation.[6]

  • Oxidation: The presence of oxygen and certain enzymes can lead to oxidative degradation of the phenolic structure.[7]

Q3: How can I minimize enzymatic degradation of this compound during sample preparation?

A3: To minimize enzymatic activity from the outset, proper sample handling is critical. If using fresh plant material, it is recommended to keep the samples at a low temperature and begin the extraction process as soon as possible after harvesting.[8] This helps to prevent enzymatic and chemical degradation.[8] Common and effective preparation methods to inhibit enzymatic activity include freeze-drying, convection drying, or microwave vacuum drying.[8]

Q4: Are there any solvents that can help inhibit enzymatic activity?

A4: While the choice of solvent is primarily for extraction efficiency, some solvents can help to denature enzymes. Organic solvents like ethanol (B145695) and methanol, often used in flavonoid extraction, can reduce enzyme activity.[9] Using aqueous mixtures of these solvents is a common practice.[10] It is important to optimize the solvent-to-solid ratio to ensure complete extraction and minimize degradation.[10]

Q5: Can the extraction method itself influence the stability of this compound?

A5: Absolutely. Modern extraction techniques are often preferred over traditional methods to reduce extraction time and temperature, thereby preserving thermolabile compounds.[4][5] Methods like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can accelerate the process and often result in higher yields with less degradation.[9][10] Studies have shown that a higher number of hydroxyl groups can promote the degradation of flavonoids, while the presence of a sugar moiety, as in this compound, can offer protection during extraction.[11][12]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of this compound and high yield of its aglycone (afzelechin). Enzymatic hydrolysis by endogenous plant glycosidases.Immediate Inactivation of Enzymes: Blanch the fresh plant material in hot solvent (e.g., ethanol) for a few minutes to denature enzymes before extraction. Low-Temperature Extraction: Perform the extraction at a reduced temperature (e.g., 4°C) to minimize enzyme activity.[8] Use of Enzyme Inhibitors: Consider adding known glycosidase inhibitors to the extraction solvent, though this may complicate downstream purification.
Overall low recovery of all flavonoid compounds. Thermal degradation due to prolonged exposure to high temperatures.Optimize Extraction Time and Temperature: For methods like reflux heating, determine the shortest time necessary for efficient extraction.[12] Employ Modern Extraction Techniques: Switch to ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) which often require shorter extraction times and can be performed at lower temperatures.[4][5]
Inconsistent extraction yields between batches. Variations in sample handling and storage.Standardize Pre-Extraction Protocol: Implement a consistent procedure for sample drying (e.g., freeze-drying) and storage (e.g., -20°C or -80°C in the dark) immediately after harvesting. Control Particle Size: Ensure a uniform and small particle size of the plant material to facilitate consistent and efficient extraction.
Degradation is suspected even with optimized extraction. pH of the extraction solvent may be unsuitable.Buffer the Extraction Solvent: Maintain a slightly acidic pH (e.g., pH 4-6) of your extraction solvent, as flavan-3-ols can be unstable at neutral to alkaline pH.[6] Add Antioxidants: Incorporate antioxidants like ascorbic acid into the extraction solvent to prevent oxidative degradation.[7]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) to Minimize Degradation

This protocol is designed to extract this compound while minimizing enzymatic and thermal degradation.

  • Sample Preparation:

    • Immediately after harvesting, flash-freeze the plant material in liquid nitrogen or place it on dry ice.

    • Lyophilize (freeze-dry) the material to remove water and inhibit enzymatic activity.

    • Grind the dried material to a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh 1 gram of the powdered plant material into a conical flask.

    • Add 50 mL of 70% ethanol (v/v) in water. The high solvent-to-solid ratio helps ensure complete extraction.[10]

    • Place the flask in an ultrasonic bath.

    • Perform sonication at a controlled temperature (e.g., 40°C) for 30 minutes.

    • Monitor the temperature of the water bath to prevent overheating.

  • Post-Extraction Processing:

    • Immediately after extraction, centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.

    • Decant the supernatant and filter it through a 0.45 µm syringe filter.

    • Store the extract at -20°C in the dark until analysis to prevent further degradation.

Protocol 2: Analysis of Extraction Efficiency and Degradation by HPLC

This protocol allows for the quantification of both this compound and its potential degradation product, afzelechin.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).

    • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A linear gradient starting from 5% B to 40% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 280 nm.

  • Quantification:

    • Prepare standard solutions of authentic this compound and afzelechin at known concentrations.

    • Generate a calibration curve for each compound.

    • Inject the prepared extracts and quantify the compounds by comparing their peak areas to the calibration curves.

Data Presentation

Table 1: Comparison of Extraction Methods on Flavonoid Yield and Degradation

Extraction MethodTemperature (°C)Time (min)This compound Yield (mg/g)Afzelechin (Aglycone) Yield (mg/g)
Maceration2514405.2 ± 0.41.8 ± 0.2
Reflux Heating801206.1 ± 0.53.5 ± 0.3
Ultrasound-Assisted50308.5 ± 0.60.9 ± 0.1
Microwave-Assisted6058.9 ± 0.71.1 ± 0.1

Note: Data are hypothetical and for illustrative purposes.

Visualizations

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post Post-Extraction cluster_degradation Potential Degradation Pathway Harvest Fresh Plant Material Freeze Freeze-Drying Harvest->Freeze Grind Grinding Freeze->Grind Solvent Add Extraction Solvent (e.g., 70% Ethanol) Grind->Solvent UAE Ultrasound-Assisted Extraction (UAE) Solvent->UAE Centrifuge Centrifugation UAE->Centrifuge Enzymes Endogenous Glycosidases UAE->Enzymes minimized by low temp & solvent Filter Filtration Centrifuge->Filter Analysis HPLC Analysis Filter->Analysis Degradation Degradation to Afzelechin (Aglycone) Enzymes->Degradation Heat Excessive Heat Heat->Degradation

Caption: Workflow for minimizing enzymatic degradation during extraction.

Logical_Relationship cluster_factors Factors Influencing Stability cluster_outcome Extraction Outcome cluster_methods Mitigation Strategies Temp Temperature Yield High Yield of This compound Temp->Yield Inverse Relationship (if excessive) Time Extraction Time Time->Yield Inverse Relationship (if excessive) Enzyme Enzyme Activity Enzyme->Yield Inverse Relationship pH Solvent pH Integrity Preserved Structural Integrity pH->Integrity Optimal Range (Slightly Acidic) LowTemp Low Temperature Processing LowTemp->Temp Rapid Rapid Extraction (UAE/MAE) Rapid->Time Blanch Solvent Blanching Blanch->Enzyme Buffer Buffered Solvent Buffer->pH

Caption: Factors influencing the stability of this compound.

References

Technical Support Center: Afzelechin 3-O-xyloside Scale-Up Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up purification of Afzelechin 3-O-xyloside.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what makes its scale-up purification challenging?

This compound is a flavonoid glycoside, a class of natural products known for their potential therapeutic properties. Like many phenolic compounds, its purification on a larger scale presents several challenges:

  • Structural Similarity: It often exists in complex mixtures with other structurally similar flavonoids and polyphenols, making selective separation difficult.

  • Secondary Interactions: The presence of multiple hydroxyl groups can lead to secondary interactions with stationary phases in chromatography, often resulting in peak tailing and poor resolution.[1][2]

  • Degradation: Flavonoids can be sensitive to factors like prolonged heating, pH changes, and oxidation, which can lead to degradation during long purification runs.[3]

  • Solubility: Its glycosidic nature influences its solubility, requiring careful selection of solvent systems for both extraction and chromatography.[4]

Q2: What are the primary methods for the scale-up purification of this compound?

For isolating larger quantities of natural products like this compound, several chromatographic techniques are employed:

  • Medium-Pressure Liquid Chromatography (MPLC): This technique is often used for initial fractionation of crude extracts due to its high sample capacity and relatively low cost.[5]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a high-resolution technique used for final purification to achieve high purity. It involves larger columns, higher flow rates, and larger sample loads compared to analytical HPLC.[6][7]

  • High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid chromatography technique that avoids solid stationary phases, which can be beneficial for preventing irreversible adsorption of the target compound. It is particularly useful for separating components from crude samples.[8][9]

  • Macroporous Resin Adsorption: This method is effective for enriching and purifying flavonoids from crude extracts and is known for being non-polluting and efficient.[3]

Q3: My HPLC chromatogram shows significant peak tailing for my target compound. What are the common causes and how can I fix it?

Peak tailing is a common issue when purifying phenolic compounds like this compound.[1][2] The primary causes often relate to secondary interactions between the analyte and the stationary phase.[1]

  • Secondary Silanol (B1196071) Interactions: The hydroxyl groups of the flavonoid can interact with residual silanol groups on silica-based columns (like C18).[2]

    • Solution: Use an end-capped column where these silanol groups are deactivated. Adjusting the mobile phase pH to suppress the ionization of the silanol groups can also be effective.[1]

  • Column Overload: Injecting too much sample can lead to asymmetrical peaks.

    • Solution: Reduce the injection volume or the concentration of the sample.[10]

  • Column Contamination or Degradation: A worn-out or contaminated column can have active sites that cause tailing.[1]

    • Solution: Wash the column according to the manufacturer's instructions or replace it if it's old.[1]

Q4: I'm experiencing a sudden increase in backpressure during my purification run. What are the immediate troubleshooting steps?

High backpressure can indicate a blockage in the system. A systematic approach is best for diagnosis.[11]

  • Check for System-Wide Issues: If the pressure is high even without the column, the problem lies within the HPLC system (e.g., blocked tubing, injector, or inline filter).

  • Isolate the Column: If the pressure drops to normal without the column, the column itself is likely the source of the high pressure.

  • Column-Related Issues:

    • Precipitated Buffer: Buffer salts may have precipitated if the mobile phase composition was changed too abruptly. Flush the system and column with a high-aqueous wash (ensure miscibility).[11]

    • Column Void: A void at the head of the column can cause pressure issues. This may require replacing the column.[11]

    • Particulate Contamination: The column inlet frit may be blocked by particulates from the sample or mobile phase. Reverse-flushing the column (if permitted by the manufacturer) can sometimes resolve this.

Q5: How can I improve the final purity of my isolated this compound?

  • Optimize Chromatography Conditions: Experiment with different stationary phases, mobile phase compositions (including pH and additives), and temperature to improve resolution between your target compound and impurities.

  • Multi-Step Purification: A single purification step is often insufficient.[5] Consider a multi-step approach, such as an initial fractionation by MPLC followed by a final polishing step with preparative HPLC.[5]

  • Sample Preparation: Ensure your crude extract is properly filtered to remove any particulate matter before injecting it onto the column.

  • Recrystallization: If a suitable solvent system can be found, crystallization can be a highly effective final purification step.[12]

Troubleshooting Guides

Low Yield and Purity
SymptomPossible CauseSuggested Solution
Low recovery of the target compound.Irreversible Adsorption: The compound may be strongly and irreversibly binding to the stationary phase.Try a different stationary phase or a liquid-liquid chromatography method like HSCCC.
Degradation: The compound may be degrading during extraction or purification.[3]Minimize exposure to high temperatures and extreme pH. Consider using antioxidants during the process.
Inefficient Extraction: The initial extraction from the source material may be incomplete.[4]Optimize extraction parameters such as solvent type, temperature, and time.[3][4]
Co-elution with impurities.Poor Resolution: The chromatographic method is not adequately separating the target from similar compounds.Optimize the mobile phase gradient, change the stationary phase, or adjust the pH.
Column Overload: Injecting too much sample can cause peaks to broaden and merge.[10]Reduce the sample load or use a column with a larger diameter.
HPLC System and Peak Shape Issues
SymptomPossible CauseSuggested Solution
High backpressure.Blocked Frit/Column: Particulates from the sample or mobile phase have clogged the column inlet.[11]Filter all samples and mobile phases. Try back-flushing the column (if recommended by the manufacturer).
Buffer Precipitation: Incompatible solvent mixing has caused buffer salts to precipitate.[11]Flush the system with a solvent in which the buffer is soluble (e.g., water).
System Blockage: A blockage exists in the tubing, injector, or guard column.[10]Systematically check each component by disconnecting them to locate the source of the pressure.
Broad or split peaks.Column Void: A void has formed at the head of the column.[11]Replace the column. Ensure proper handling to avoid pressure shocks.[11]
Solvent Mismatch: The sample is dissolved in a solvent much stronger than the mobile phase.[10]Dissolve the sample in the initial mobile phase whenever possible.[10]
Extra-column Volume: Excessive tubing length or diameter between the injector and detector.Use shorter, narrower-bore tubing.

Experimental Protocols

Protocol 1: Extraction of Flavonoid Glycosides from Plant Material

This protocol outlines a general procedure for solvent extraction.[5]

  • Preparation of Plant Material: Dry the plant material at a moderate temperature (e.g., 40-50°C) to prevent degradation of thermolabile compounds. Grind the dried material into a fine powder to increase the surface area for extraction.

  • Solvent Selection: Choose a suitable solvent based on the polarity of this compound. A common choice for flavonoid glycosides is a mixture of ethanol (B145695) or methanol (B129727) and water (e.g., 70-80% ethanol).[3]

  • Extraction Process:

    • Macerate the powdered plant material with the selected solvent (e.g., a 1:10 solid-to-liquid ratio) at room temperature with agitation for 24-48 hours.[5]

    • Alternatively, use reflux extraction at a controlled temperature (e.g., 60-70°C) for a shorter duration (e.g., 2-3 hours) to improve efficiency. Be mindful of potential degradation at higher temperatures.[3]

  • Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Solvent Partitioning (Optional): To pre-purify the extract, it can be suspended in water and partitioned successively with solvents of increasing polarity (e.g., hexane, ethyl acetate (B1210297), and n-butanol). Flavonoid glycosides typically concentrate in the ethyl acetate or n-butanol fractions.

Protocol 2: Scale-Up Purification using MPLC

This protocol is for the initial fractionation of the crude extract.

  • Column Selection: Choose a large-diameter glass column packed with a suitable stationary phase, such as reversed-phase C18 silica (B1680970) gel.

  • Sample Preparation: Dissolve the crude extract in a minimal amount of the initial mobile phase. Ensure the sample is fully dissolved and filtered before loading.

  • Mobile Phase and Gradient:

    • Mobile Phase A: Water with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

    • Mobile Phase B: Methanol or acetonitrile.

    • Run a step or linear gradient from a low to a high concentration of Mobile Phase B.

  • Fraction Collection: Collect fractions based on the UV chromatogram (monitoring at wavelengths like 280 nm and 320 nm is common for flavonoids).[1]

  • Analysis: Analyze the collected fractions using analytical HPLC or TLC to identify those containing the highest concentration of this compound. Pool the relevant fractions for further purification.

Protocol 3: Preparative HPLC for Final Purification

This protocol is for the final purification of the enriched fractions from MPLC.

  • Column: Use a preparative reversed-phase C18 column (e.g., >20 mm internal diameter).

  • Mobile Phase: Use a similar mobile phase system as in MPLC (e.g., water/acetonitrile with 0.1% formic acid), but optimize the gradient for high resolution around the elution time of the target compound. Isocratic elution might be suitable if separation from impurities is sufficient.

  • Sample Injection: Dissolve the pooled, concentrated fractions in the mobile phase and inject a suitable volume. The injection volume will depend on the column dimensions and sample concentration.

  • Purification and Collection: Monitor the separation via a UV detector and collect the peak corresponding to this compound.

  • Purity Check: Analyze the purity of the collected fraction using analytical HPLC.

  • Solvent Removal: Remove the mobile phase solvent from the pure fraction using a rotary evaporator or freeze-dryer to obtain the purified solid compound.

Data Presentation

Table 1: Typical Chromatographic Parameters for Method Development
ParameterMPLC (Initial Fractionation)Preparative HPLC (Final Purification)Analytical HPLC (Purity Check)
Column Type Reversed-Phase C18Reversed-Phase C18 (End-capped)Reversed-Phase C18 (End-capped)
Particle Size 25-40 µm5-10 µm3-5 µm
Column I.D. > 30 mm20-50 mm4.6 mm
Flow Rate 20-100 mL/min15-50 mL/min0.8-1.2 mL/min
Mobile Phase Water/Methanol or Acetonitrile (with 0.1% acid)Water/Methanol or Acetonitrile (with 0.1% acid)Water/Methanol or Acetonitrile (with 0.1% acid)
Gradient Step or broad linear gradientShallow linear or isocraticOptimized gradient for resolution
Detection (UV) 280 nm, 320 nm280 nm, 320 nm280 nm, 320 nm
Sample Load GramsMilligrams to GramsMicrograms

Visualizations

G Troubleshooting Workflow for HPLC Peak Tailing Start Peak Tailing Observed CheckSystem Check All Peaks Start->CheckSystem AllTailing All Peaks Tailing? CheckSystem->AllTailing SomeTailing Only Phenolic Peaks Tailing? AllTailing->SomeTailing No SystemIssue System Issue Likely: - Column Void - Extra-column Volume AllTailing->SystemIssue Yes SecondaryInteractions Secondary Interactions Likely SomeTailing->SecondaryInteractions Yes CheckOverload Check for Overload SomeTailing->CheckOverload No AdjustpH Adjust Mobile Phase pH SecondaryInteractions->AdjustpH EndCapped Use End-Capped Column SecondaryInteractions->EndCapped Resolved Problem Resolved AdjustpH->Resolved EndCapped->Resolved Overloaded Overloaded? CheckOverload->Overloaded ReduceLoad Reduce Sample Concentration/Volume Overloaded->ReduceLoad Yes CheckColumnAge Column is Not Overloaded Overloaded->CheckColumnAge No ReduceLoad->Resolved OldColumn Column Old/Contaminated? CheckColumnAge->OldColumn ReplaceColumn Wash or Replace Column OldColumn->ReplaceColumn Yes OldColumn->Resolved No ReplaceColumn->Resolved

Caption: Troubleshooting workflow for HPLC peak tailing.

G Scale-Up Purification Workflow for this compound PlantMaterial Plant Material Extraction Solvent Extraction (e.g., 80% Ethanol) PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract InitialPurification Initial Purification Step (e.g., MPLC or Macroporous Resin) CrudeExtract->InitialPurification EnrichedFractions Enriched Fractions InitialPurification->EnrichedFractions PurityAnalysis1 Purity Check (Analytical HPLC) EnrichedFractions->PurityAnalysis1 FinalPurification Final Purification (Preparative HPLC) EnrichedFractions->FinalPurification PureCompound Pure this compound FinalPurification->PureCompound PurityAnalysis2 Final Purity & ID Check (HPLC, MS, NMR) PureCompound->PurityAnalysis2 FinalProduct Final Product (>95% Purity) PurityAnalysis2->FinalProduct

Caption: General workflow for scale-up purification.

References

Validation & Comparative

A Comparative Guide to the Bioactivity of Afzelechin Glycosides: 3-O-xyloside vs. 3-O-rhamnoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reported biological activities of two afzelechin glycosides: Afzelechin 3-O-xyloside and Afzelechin 3-O-rhamnoside. While research into the therapeutic potential of afzelechin and its derivatives is ongoing, this document summarizes the available experimental data to facilitate further investigation and drug development efforts.

Introduction

Afzelechin is a flavan-3-ol, a type of flavonoid, known for its presence in various medicinal plants. Its glycosidic forms, where a sugar moiety is attached to the afzelechin backbone, are of significant interest due to their potential for altered bioavailability and pharmacological activity. This guide focuses on a direct comparison of the bioactivity of this compound and Afzelechin 3-O-rhamnoside, with a particular emphasis on their antioxidant and anti-inflammatory properties.

It is important to note that while data is available for Afzelechin 3-O-rhamnoside and the aglycone (+)-afzelechin, extensive literature searches did not yield specific quantitative bioactivity data for this compound. The information presented herein reflects the current state of published research.

Quantitative Bioactivity Data

The following table summarizes the available quantitative data for the antioxidant and anti-inflammatory activities of Afzelechin 3-O-rhamnoside and the related compound (+)-afzelechin. No quantitative data for this compound was found in the reviewed literature.

CompoundBioactivity AssayTest SystemResult (IC50/EC50)Reference
Afzelechin 3-O-rhamnoside DPPH Radical ScavengingChemical Assay14.6 µg/mL[1]
(+)-Afzelechin ABTS Cation Radical ScavengingChemical Assay23.7 µM
This compound --Data not available-

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further study.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.

  • Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured.

  • Protocol (General):

    • A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

    • Various concentrations of the test compound (Afzelechin 3-O-rhamnoside) are added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

    • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

    • A control (without the test compound) and a blank (without DPPH) are also measured.

    • The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A is the absorbance.

    • The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.[1]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Cation Radical Scavenging Assay

This assay is another widely used method for assessing antioxidant activity.

  • Principle: The pre-formed ABTS radical cation is blue-green in color. In the presence of an antioxidant, the color intensity decreases, and this change is measured spectrophotometrically.

  • Protocol (General):

    • The ABTS radical cation is generated by reacting ABTS solution with a strong oxidizing agent (e.g., potassium persulfate) and allowing the mixture to stand in the dark for 12-16 hours.

    • The ABTS radical solution is diluted with a suitable solvent (e.g., ethanol) to a specific absorbance at a particular wavelength (e.g., 734 nm).

    • Different concentrations of the test compound ((+)-afzelechin) are added to the diluted ABTS radical solution.

    • The absorbance is measured after a set incubation time (e.g., 6 minutes).

    • The percentage of inhibition is calculated, and the IC50 value is determined.

Signaling Pathways and Mechanisms of Action

While specific signaling pathways for the glycosides are not extensively detailed, studies on the aglycone, (+)-afzelechin, have elucidated its anti-inflammatory mechanisms.

Anti-inflammatory Signaling Pathway of (+)-Afzelechin

(+)-Afzelechin has been shown to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. In lipopolysaccharide (LPS)-stimulated human umbilical vein endothelial cells (HUVECs), (+)-afzelechin has been observed to:

  • Inhibit the NF-κB pathway: Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of pro-inflammatory genes. (+)-Afzelechin can suppress the activation of NF-κB, thereby reducing the production of inflammatory mediators.

  • Activate the Nrf2 pathway: Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. (+)-Afzelechin can promote the nuclear translocation of Nrf2, leading to an enhanced antioxidant defense system.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS IKK IKK LPS->IKK NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates IkB IκB IKK->IkB phosphorylates Keap1 Keap1 Keap1->Nrf2 sequesters Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_nuc->Inflammatory_Genes activates Antioxidant_Genes Antioxidant Gene Expression Nrf2_nuc->Antioxidant_Genes activates Afzelechin (+)-Afzelechin Afzelechin->Nrf2 promotes dissociation Afzelechin->IKK inhibits

Caption: Anti-inflammatory signaling pathway of (+)-Afzelechin.

Experimental Workflow for In Vitro Anti-inflammatory Assay

The following diagram illustrates a typical workflow for assessing the anti-inflammatory activity of a test compound in a cell-based assay.

G cluster_0 Cell Culture and Treatment cluster_1 Analysis of Inflammatory Markers cluster_2 Data Analysis A Seed cells (e.g., HUVECs) in culture plates B Induce inflammation (e.g., with LPS) A->B C Treat with varying concentrations of test compound B->C D Collect cell lysates and supernatants C->D E Measure pro-inflammatory cytokine levels (e.g., ELISA) D->E F Measure inflammatory enzyme expression (e.g., Western Blot) D->F G Measure nitric oxide production (e.g., Griess Assay) D->G H Determine dose-dependent inhibition E->H F->H G->H I Calculate IC50 values H->I

Caption: General workflow for in vitro anti-inflammatory assays.

Discussion and Future Directions

The available data suggests that Afzelechin 3-O-rhamnoside possesses antioxidant properties. The anti-inflammatory activity of the aglycone, (+)-afzelechin, is well-documented and involves the modulation of the NF-κB and Nrf2 signaling pathways.

A significant knowledge gap exists regarding the bioactivity of this compound. The source of this compound is reported to be from the barks of Cassipourea gerrardii. While some studies have investigated the general antioxidant and anti-inflammatory properties of extracts from the Cassipourea genus, the specific contribution and activity of this compound remain uncharacterized.

Future research should prioritize the following:

  • Isolation and purification of this compound: Obtaining a pure sample of the compound is essential for accurate bioactivity assessment.

  • In vitro and in vivo evaluation of this compound: Comprehensive studies are needed to determine its antioxidant, anti-inflammatory, and other potential pharmacological activities.

  • Direct comparative studies: Once data for this compound is available, direct comparative studies against Afzelechin 3-O-rhamnoside under identical experimental conditions are crucial to understand the influence of the sugar moiety on bioactivity.

  • Structure-activity relationship (SAR) studies: Investigating a broader range of afzelechin glycosides will help elucidate the structure-activity relationships and guide the design of more potent and selective therapeutic agents.

Conclusion

This guide consolidates the current understanding of the bioactivities of this compound and Afzelechin 3-O-rhamnoside. While promising data exists for the rhamnoside derivative and its aglycone, the lack of information on the xyloside derivative highlights a critical area for future research. A deeper understanding of the pharmacological profiles of these compounds will be instrumental in unlocking their full therapeutic potential.

References

Evaluating the Cytotoxic Potential of Afzelechin 3-O-xyloside: A Methodological Comparison Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide outlines a comprehensive framework for assessing the cytotoxic properties of Afzelechin 3-O-xyloside against various cancer cell lines. Due to a lack of publicly available experimental data on the specific cytotoxic effects of this compound, this document serves as a methodological guide, providing standardized protocols and data presentation formats to facilitate objective comparison with other potential anti-cancer compounds.

Introduction to this compound

This compound is a flavonoid, a class of natural compounds known for their diverse biological activities. Flavonoids have garnered significant interest in cancer research due to their potential to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in cancer cells. While the broader class of flavonoids has been studied, specific data on the cytotoxicity of this compound remains limited in published literature. This guide provides the necessary experimental framework to systematically investigate its anti-cancer potential.

Comparative Cytotoxicity Assessment: A Proposed Experimental Workflow

To evaluate the efficacy of this compound and compare it with other potential therapeutic agents, a multi-faceted approach is recommended. This involves determining its impact on cell viability, its ability to induce programmed cell death (apoptosis), and its effect on the cell division cycle.

Table 1: Comparative IC50 Values of this compound and a Reference Compound

The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. This table provides a template for recording and comparing the IC50 values of this compound against various cancer cell lines alongside a known anticancer drug (e.g., Doxorubicin).

Cancer Cell LineTissue of OriginThis compound IC50 (µM)Doxorubicin IC50 (µM)
MCF-7 Breast AdenocarcinomaExperimental DataExperimental Data
HeLa Cervical AdenocarcinomaExperimental DataExperimental Data
HepG2 Hepatocellular CarcinomaExperimental DataExperimental Data
A549 Lung CarcinomaExperimental DataExperimental Data
HCT-116 Colorectal CarcinomaExperimental DataExperimental Data
Table 2: Comparative Analysis of Apoptosis Induction

This table is designed to compare the percentage of apoptotic cells induced by this compound and a reference compound in a selected cancer cell line. Data is typically obtained through flow cytometry analysis after Annexin V and Propidium Iodide (PI) staining.

TreatmentConcentration (µM)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Total Apoptotic Cells (%)
Vehicle Control 0Experimental DataExperimental DataExperimental Data
This compound IC50Experimental DataExperimental DataExperimental Data
Doxorubicin IC50Experimental DataExperimental DataExperimental Data
Table 3: Comparative Cell Cycle Analysis

This table allows for the comparison of the effects of this compound and a reference compound on the distribution of cells in different phases of the cell cycle. This can reveal if the compound induces cell cycle arrest at a specific phase.

TreatmentConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control 0Experimental DataExperimental DataExperimental Data
This compound IC50Experimental DataExperimental DataExperimental Data
Doxorubicin IC50Experimental DataExperimental DataExperimental Data

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following are standard protocols for the key experiments mentioned above.

Cell Viability and Cytotoxicity Assays

Several assays can be used to determine cell viability and cytotoxicity, including the MTT, XTT, and Trypan Blue exclusion assays.[1][2]

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay

Annexin V-FITC and Propidium Iodide (PI) Staining Protocol

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound at its predetermined IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[3]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[3]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Cell Cycle Analysis

Propidium Iodide (PI) Staining and Flow Cytometry Protocol

This method quantifies the DNA content of cells, allowing for the determination of the percentage of cells in each phase of the cell cycle.

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Visualizing Experimental Workflows and Potential Signaling Pathways

To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Cancer Cell Culture cell_seeding Cell Seeding in Plates cell_culture->cell_seeding treatment Treat Cells cell_seeding->treatment compound_prep Prepare this compound Dilutions compound_prep->treatment viability_assay Cell Viability Assay (MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) treatment->cell_cycle_assay ic50_calc IC50 Calculation viability_assay->ic50_calc apoptosis_quant Apoptosis Quantification apoptosis_assay->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle_assay->cell_cycle_dist

Caption: A generalized workflow for evaluating the in vitro cytotoxicity of a test compound.

potential_apoptosis_pathway cluster_stimulus External Stimulus cluster_pathway Potential Intrinsic Apoptosis Pathway afzelechin This compound bax Bax (Pro-apoptotic) afzelechin->bax activation? bcl2 Bcl-2 (Anti-apoptotic) afzelechin->bcl2 inhibition? mitochondrion Mitochondrion bax->mitochondrion bcl2->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A hypothetical intrinsic apoptosis signaling pathway that could be investigated.

Conclusion

While direct experimental evidence for the cytotoxicity of this compound is currently lacking in the scientific literature, this guide provides a robust framework for its evaluation. By employing the standardized protocols for assessing cell viability, apoptosis, and cell cycle arrest, researchers can generate the necessary data to objectively compare the anti-cancer potential of this compound with other compounds. The provided templates for data presentation and workflow visualizations are intended to facilitate clear and concise reporting of findings, ultimately contributing to the broader search for novel cancer therapeutics.

References

Unveiling the Enzyme Inhibition Profile of Afzelechin and its Glycosides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between natural compounds and enzymes is paramount. This guide provides a comparative analysis of the enzyme inhibition kinetics and mechanisms of afzelechin, the aglycone of Afzelechin 3-O-xyloside, and other relevant flavonoid glycosides. While direct experimental data for this compound is not currently available in the public domain, this guide synthesizes existing research on its core structure and related compounds to offer valuable insights into its potential bioactivity.

Executive Summary

Afzelechin, a flavan-3-ol, has demonstrated inhibitory activity against key enzymes implicated in metabolic and neurodegenerative diseases. Notably, it has been identified as an inhibitor of α-glucosidase, an enzyme crucial for carbohydrate digestion. Furthermore, computational studies suggest its potential to interact with and inhibit cholinesterases, enzymes central to neuro-transmission. The addition of a sugar moiety, such as xyloside, to a flavonoid core is generally observed to influence its enzyme inhibitory activity, often leading to a decrease in potency compared to the aglycone. This guide will delve into the available quantitative data for afzelechin and compare it with other well-studied flavonoid glycosides, namely quercetin (B1663063) and kaempferol (B1673270) derivatives, to provide a predictive framework for the potential activity of this compound.

Comparative Enzyme Inhibition Kinetics

The following tables summarize the available quantitative data on the enzyme inhibitory activities of afzelechin and comparable flavonoid glycosides. It is important to note the absence of specific data for this compound.

Table 1: α-Glucosidase Inhibition

CompoundIC50 / ID50Enzyme SourceSubstrateInhibition TypeReference
(+)-Afzelechin 0.13 mM (ID50)Not SpecifiedNot SpecifiedNot Determined[1]
Quercetin Varies (µM range)Yeast, Rat IntestinepNPG, Sucrose, MaltoseMixed/Non-competitive[2][3][4]
Quercetin-3-O-glucoside Generally higher IC50 than QuercetinYeastpNPGNot Specified[5]
Kaempferol Varies (µM range)Human IntestineSucrose, Maltose, IsomaltaseNot Specified[4]
Acarbose (Standard) Varies (µM to mM range)VariousVariousCompetitive[3]

Table 2: Cholinesterase Inhibition (Theoretical and Experimental Data)

CompoundTarget EnzymeMethodPredicted Binding Affinity / IC50Inhibition TypeReference
Afzelechin AChE, BChEMolecular DynamicsStrong attractive interaction with AChENot Determined
Luteolin (B72000) AChE, BChEin vitro assayIC50 values reportedNot Specified[6]
Luteolin-7-O-glucoside AChEin vitro assayIC50 of 1.65 µM to 18.24 µMNot Specified[7]

Table 3: Tyrosinase Inhibition

CompoundIC50Enzyme SourceSubstrateInhibition TypeReference
Kaempferol Varies (µM range)MushroomL-DOPACompetitive[8][9]
Quercetin Varies (µM range)MushroomL-DOPACompetitive[10]
Kojic Acid (Standard) Varies (µM range)MushroomL-DOPA, L-TyrosineCompetitive[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of standard experimental protocols for the key enzyme inhibition assays discussed.

α-Glucosidase Inhibition Assay

This assay is commonly used to screen for inhibitors of carbohydrate-digesting enzymes.

  • Principle: The enzyme α-glucosidase hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which is a yellow-colored product. The rate of p-nitrophenol formation, measured spectrophotometrically at 405 nm, is proportional to the enzyme's activity. Inhibitors will reduce the rate of this reaction.

  • Reagents:

    • α-Glucosidase from Saccharomyces cerevisiae

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

    • Phosphate buffer (pH 6.8)

    • Test compound (e.g., Afzelechin)

    • Positive control (e.g., Acarbose)

    • Sodium carbonate (to stop the reaction)

  • Procedure:

    • Pre-incubate the enzyme with the test compound or buffer.

    • Initiate the reaction by adding the pNPG substrate.

    • Incubate at a controlled temperature (e.g., 37°C).

    • Stop the reaction by adding sodium carbonate.

    • Measure the absorbance at 405 nm.

    • Calculate the percentage of inhibition and the IC50 value.

Tyrosinase Inhibition Assay

This assay is employed to identify compounds that can inhibit the production of melanin.

  • Principle: Tyrosinase catalyzes the oxidation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone (B1195961). The formation of dopachrome (B613829), a colored product, from dopaquinone can be monitored spectrophotometrically at approximately 475-492 nm. Inhibitors will decrease the rate of dopachrome formation.

  • Reagents:

    • Mushroom tyrosinase

    • L-DOPA or L-Tyrosine (substrate)

    • Phosphate buffer (pH 6.8)

    • Test compound

    • Positive control (e.g., Kojic acid)

  • Procedure:

    • Pre-incubate the enzyme with the test compound or buffer.

    • Add the substrate (L-DOPA or L-Tyrosine) to start the reaction.

    • Monitor the change in absorbance over time at the appropriate wavelength.

    • Calculate the initial velocity of the reaction.

    • Determine the percentage of inhibition and the IC50 value.

Cholinesterase Inhibition Assay (Ellman's Method)

This assay is a widely used method for screening inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

  • Principle: The enzyme hydrolyzes the substrate acetylthiocholine (B1193921) (or butyrylthiocholine) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.

  • Reagents:

    • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)

    • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI)

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

    • Phosphate buffer (pH 8.0)

    • Test compound

    • Positive control (e.g., Galantamine)

  • Procedure:

    • Add buffer, DTNB, and the test compound to a microplate well.

    • Add the enzyme and incubate.

    • Initiate the reaction by adding the substrate (ATCI or BTCI).

    • Measure the absorbance at 412 nm at regular intervals.

    • Calculate the rate of the reaction.

    • Determine the percentage of inhibition and the IC50 value.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Test Compound (e.g., Afzelechin) Incubation Pre-incubation (Enzyme + Compound/Control) Compound->Incubation Enzyme Enzyme Solution (e.g., α-Glucosidase) Enzyme->Incubation Substrate Substrate Solution (e.g., pNPG) Reaction Reaction Initiation (Addition of Substrate) Substrate->Reaction Buffer Buffer Solution Buffer->Incubation Control Positive Control (e.g., Acarbose) Control->Incubation Incubation->Reaction Measurement Spectrophotometric Measurement Reaction->Measurement Inhibition_Calc Calculate % Inhibition Measurement->Inhibition_Calc IC50_Calc Determine IC50 Value Inhibition_Calc->IC50_Calc Kinetics_Plot Lineweaver-Burk Plot (Determine Ki and Inhibition Type) IC50_Calc->Kinetics_Plot

A generalized workflow for in vitro enzyme inhibition assays.

Inhibition_Types cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) I Inhibitor (I) ES->E - S P Product (P) ES->P EI->E - I ESI Enzyme-Substrate-Inhibitor Complex (ESI) E2 Enzyme (E) ES2 Enzyme-Substrate Complex (ES) E2->ES2 + S EI2 Enzyme-Inhibitor Complex (EI) E2->EI2 + I S2 Substrate (S) I2 Inhibitor (I) ESI2 Enzyme-Substrate-Inhibitor Complex (ESI) ES2->ESI2 + I P2 Product (P) ES2->P2 EI2->ESI2 + S

Simplified models of competitive and non-competitive enzyme inhibition.

Discussion and Future Directions

The available data, though limited, suggests that afzelechin possesses enzyme inhibitory properties, particularly against α-glucosidase. The lack of experimental data for this compound highlights a significant knowledge gap. Based on general structure-activity relationships observed in flavonoids, it is plausible that the addition of a xyloside moiety at the 3-O position could decrease its inhibitory potency compared to the aglycone, afzelechin. This is often attributed to steric hindrance at the enzyme's active site or altered physicochemical properties such as polarity.

Future research should prioritize the in vitro evaluation of this compound against a panel of relevant enzymes, including α-glucosidase, cholinesterases, and tyrosinase. Determining its IC50 values, inhibition kinetics (Ki), and the precise mechanism of inhibition (competitive, non-competitive, etc.) will be crucial for understanding its therapeutic potential. Furthermore, comparative studies with its aglycone, afzelechin, and other afzelechin glycosides would provide a comprehensive understanding of the role of glycosylation in modulating its bioactivity. Such studies will be instrumental in guiding the development of novel therapeutics derived from this natural product scaffold.

References

A Comparative Guide to the Efficient Extraction of Flavonoid Glycosides: A Focus on Afzelechin 3-O-xyloside Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Afzelechin 3-O-xyloside, a member of the flavonoid family, holds significant interest for its potential therapeutic properties. The efficient extraction of this and similar flavonoid glycosides from plant matrices is a critical first step in research and development. This guide provides an objective comparison of common extraction methodologies, supported by experimental data from studies on analogous flavonoid compounds. Due to a lack of specific comparative studies on this compound, this guide draws upon data from the extraction of total flavonoids and other structurally related glycosides to provide a valuable reference for researchers. The primary methods compared are conventional solvent extraction (CSE), ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE).

Comparison of Extraction Method Efficiency

The efficiency of an extraction method is determined by several factors, including the yield of the target compound, the purity of the extract, the required time and energy, and the consumption of solvents. Modern techniques like UAE and MAE have been developed to overcome some of the limitations of conventional methods.[1][2]

Data Presentation: Quantitative Comparison of Extraction Methods for Flavonoids

The following table summarizes quantitative data from various studies, comparing the efficiency of different extraction methods for total flavonoids from various plant sources. These results can be considered indicative of the relative performance for the extraction of afzelechin glycosides.

Extraction MethodPlant MaterialKey ParametersTotal Flavonoid Yield/ContentReference
Conventional Solvent Extraction (CSE) Pomelo FlavedoSolvent: Absolute Ethanol; Temperature: 80°C; Time: 4 reflux cycles (35 min/cycle)76.84 ± 1.48% (yield)[3]
Orange PeelSolvent: 80% Ethanol; Temperature: 35°C; Time: 30 min (3 successive extractions)Lower than MAE and UAE[4]
Ultrasound-Assisted Extraction (UAE) Pomelo FlavedoSolvent: Absolute Ethanol; Power: 120 W; Temperature: 60°C; Time: 20 minHigher than CSE[3]
Passion Fruit PeelsSolvent: Ethanol/Acetone/Water; Power: 608 W; Temperature: 63°C; Time: 20 min25.79 mg RE/g db[5]
Olive LeavesSolvent: Not specified; Power: 270 W; Temperature: 50°C; Time: 50 min74.95 mg RE/g dm[6]
Lactuca indicaSolvent: 58.86% Ethanol; Power: 411.43 W; Time: 30 min48.01 mg/g[7]
Microwave-Assisted Extraction (MAE) Pomelo FlavedoSolvent: Absolute Ethanol; Power: 150 W; Time: 25 minHigher than CSE and UAE[3]
Passion Fruit PeelsSolvent: Ethanol/Acetone/Water; Power: 606 W; Time: 2 min8.11 mg RE/g db[5]
Orange PeelSolvent: 80% Ethanol; Power: 170 W; Temperature: 35°C; Time: 10 s (3 successive extractions)2.363 ± 0.014 g GAE/100g (Total Phenols)[4]
Syzygium nervosum FruitsSolvent: Ethanol; Power: 350 W; Time: 38 min1409 ± 24 µg/g dry sample (DMC)[8]
Ultrasound-Microwave Assisted Extraction (UMAE) Eucommia ulmoides LeavesSolvent: 41% Ethanol; Microwave Power: 178 W; Ultrasound Time: 26 min2.454% ± 0.230%[9]

Note: The yields and contents are reported as in the original studies and may not be directly comparable due to different units and quantification methods. "RE/g db" refers to rutin (B1680289) equivalents per gram of dry basis, "mg/g" refers to milligrams per gram of sample, and "DMC" refers to 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethyl chalcone.

Experimental Protocols

Below are detailed methodologies for the key extraction experiments cited in the comparison table. These protocols provide a foundation for developing a specific extraction procedure for this compound.

Conventional Solvent Extraction (Soxhlet)
  • Objective: To extract flavonoids from plant material using a continuous reflux of solvent.

  • Apparatus: Soxhlet extractor, heating mantle, round-bottom flask, condenser.

  • Procedure:

    • A known weight of dried and powdered plant material (e.g., 5 g of pomelo flavedo) is placed in a thimble.[3]

    • The thimble is placed into the main chamber of the Soxhlet extractor.

    • The extraction solvent (e.g., 150 mL of absolute ethanol) is placed in the round-bottom flask.[3]

    • The apparatus is assembled and heated to the boiling point of the solvent (e.g., 80°C).[3]

    • The solvent vapor travels up the distillation arm, condenses, and drips into the thimble containing the plant material.

    • Once the solvent level in the thimble reaches the top of the siphon arm, the solvent and extracted compounds are siphoned back into the round-bottom flask.

    • This process is repeated for a set number of cycles (e.g., 4 cycles of approximately 35 minutes each).[3]

    • After extraction, the solvent is evaporated to yield the crude extract.

Ultrasound-Assisted Extraction (UAE)
  • Objective: To use acoustic cavitation to enhance the extraction of flavonoids.

  • Apparatus: Ultrasonic bath or probe system, extraction vessel.

  • Procedure:

    • A known weight of dried and powdered plant material (e.g., passion fruit peels) is placed in an extraction vessel.[5]

    • The extraction solvent (e.g., a mixture of ethanol, acetone, and water) is added to the plant material at a specific liquid-to-solid ratio (e.g., 28 mL/g).[5]

    • The vessel is placed in an ultrasonic bath or the ultrasonic probe is immersed in the mixture.

    • The ultrasonic device is operated at a specific power (e.g., 608 W) and temperature (e.g., 63°C) for a defined period (e.g., 20 minutes).[5]

    • After sonication, the mixture is typically centrifuged or filtered to separate the extract from the solid residue.

    • The supernatant (extract) is collected for analysis.

Microwave-Assisted Extraction (MAE)
  • Objective: To utilize microwave energy to heat the solvent and plant material, thereby accelerating the extraction process.

  • Apparatus: Microwave extraction system.

  • Procedure:

    • A known weight of dried and powdered plant material (e.g., Syzygium nervosum fruits) is placed in a microwave-safe extraction vessel.[8]

    • The extraction solvent (e.g., ethanol) is added at a specific sample-to-solvent ratio (e.g., 1:35 g/mL).[8]

    • The vessel is sealed and placed in the microwave reactor.

    • The microwave program is set to the desired power (e.g., 350 W) and time (e.g., 38 minutes).[8]

    • The temperature inside the vessel increases due to microwave energy, leading to the rupture of plant cells and release of target compounds.

    • After the extraction is complete and the vessel has cooled, the mixture is filtered to obtain the extract.

Mandatory Visualizations

Experimental Workflow for Comparison of Extraction Methods

G cluster_prep Sample Preparation cluster_extraction Extraction Methods cluster_analysis Analysis & Comparison cluster_result Outcome plant_material Plant Material drying Drying plant_material->drying grinding Grinding & Sieving drying->grinding cse Conventional Solvent Extraction (CSE) grinding->cse uae Ultrasound-Assisted Extraction (UAE) grinding->uae mae Microwave-Assisted Extraction (MAE) grinding->mae filtration Filtration / Centrifugation cse->filtration uae->filtration mae->filtration analysis Quantitative Analysis (e.g., HPLC, UV-Vis) filtration->analysis comparison Comparison of Efficiency (Yield, Purity, Time) analysis->comparison optimal_method Optimal Extraction Method comparison->optimal_method

Caption: General workflow for the comparison of different extraction methods for flavonoids.

References

A Researcher's Guide to Method Validation for the Quantification of Afzelechin 3-O-xyloside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides a comprehensive comparison of analytical methods for the quantification of Afzelechin 3-O-xyloside, a flavonoid glycoside of interest for its potential therapeutic properties. We will delve into the validation of a representative High-Performance Liquid Chromatography (HPLC) method and compare its performance with alternative techniques, including Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry.

Introduction to this compound and the Need for Validated Quantification

This compound belongs to the flavan-3-ol (B1228485) class of flavonoids, which are known for their antioxidant and other health-promoting activities.[1] Accurate and precise quantification of this compound in various matrices, such as plant extracts or biological samples, is crucial for pharmacological studies, quality control of herbal products, and formulation development. Method validation ensures that the chosen analytical procedure is suitable for its intended purpose, providing reliable and reproducible data.[2][3]

Comparison of Quantification Methods

The selection of a quantification method depends on several factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. Below is a comparative overview of common techniques used for flavonoid analysis.

MethodPrincipleSelectivitySensitivityThroughputCost
HPLC-UV Chromatographic separation followed by UV detection.GoodModerateModerateModerate
UPLC-MS/MS High-resolution chromatographic separation coupled with mass spectrometric detection.ExcellentHighHighHigh
HPTLC Planar chromatographic separation followed by densitometric quantification.ModerateModerateHighLow
UV-Vis Spectrophotometry Formation of a colored complex with a reagent (e.g., aluminum chloride) and measurement of absorbance.Low (Total Flavonoids)LowHighLow

Experimental Protocols

Representative HPLC Method for Flavonoid Glycoside Quantification

This protocol is based on established methods for the quantification of similar flavonoid glycosides.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 280 nm.

  • Sample Preparation: Plant extracts are prepared by a suitable extraction method (e.g., ultrasound-assisted extraction) using a solvent like methanol (B129727) or ethanol. The extract is then filtered through a 0.45 µm syringe filter before injection.

  • Standard Preparation: A stock solution of this compound reference standard is prepared in methanol and serially diluted to create calibration standards.

UPLC-MS/MS Method for (-)-Epiafzelechin (A Closely Related Compound)

This highly sensitive and selective method is suitable for complex matrices.

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column with a smaller particle size (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative ESI.

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and an internal standard are monitored.

  • Sample Preparation: Similar to HPLC, with potential for simpler cleanup due to the high selectivity of MS detection.

HPTLC Method for Flavonoid Quantification

This method is advantageous for high sample throughput and simultaneous analysis of multiple samples.

  • Instrumentation: HPTLC system including an automatic TLC sampler, a developing chamber, a TLC scanner (densitometer), and visualization software.

  • Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates.

  • Mobile Phase: A mixture of solvents such as ethyl acetate, butanone, formic acid, and water.

  • Sample Application: Samples and standards are applied as bands using an automated applicator.

  • Densitometric Analysis: The plates are scanned at a specific wavelength (e.g., 254 nm or after derivatization) to quantify the separated compounds.

UV-Visible Spectrophotometric Method for Total Flavonoid Content

This is a simple and rapid method for estimating the total flavonoid content, not a specific compound.

  • Principle: The method is based on the formation of a stable complex between flavonoids and aluminum chloride, which can be measured colorimetrically.

  • Procedure:

    • An aliquot of the sample extract is mixed with a solution of aluminum chloride.

    • After an incubation period, the absorbance of the mixture is measured at a specific wavelength (e.g., 415 nm).

    • The total flavonoid content is calculated using a calibration curve prepared with a standard flavonoid like quercetin (B1663063) or rutin (B1680289) and is expressed as quercetin or rutin equivalents.[4][5]

Method Validation Data

The following tables summarize typical validation parameters for the different analytical methods. The data for the HPLC method is a representative example based on validated methods for similar flavonoid glycosides.

Table 1: HPLC Method Validation Parameters
ParameterResult
Linearity (R²) > 0.999
Range 1 - 200 µg/mL
Precision (RSD%) < 2%
Accuracy (Recovery %) 98 - 102%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Specificity Resolved from other components in the matrix.
Table 2: Comparison of Method Performance
ParameterHPLC-UVUPLC-MS/MSHPTLCUV-Vis Spectrophotometry
Linearity (R²) > 0.999> 0.995> 0.99> 0.99
Precision (RSD%) < 2%< 15%< 5%< 5%
Accuracy (Recovery %) 98 - 102%85 - 115%95 - 105%90 - 110%
LOD ~0.1 µg/mL~1 ng/mL~10 ng/band~1 µg/mL
LOQ ~0.3 µg/mL~5 ng/mL~30 ng/band~3 µg/mL

Visualizing the Workflow

The following diagrams illustrate the logical workflow for HPLC method validation and a comparison of the analytical workflows.

HPLC_Validation_Workflow start Start: Method Development linearity Linearity & Range start->linearity precision Precision (Repeatability & Intermediate) start->precision accuracy Accuracy (Recovery) start->accuracy specificity Specificity start->specificity lod_loq LOD & LOQ start->lod_loq robustness Robustness start->robustness system_suitability System Suitability linearity->system_suitability precision->system_suitability accuracy->system_suitability specificity->system_suitability lod_loq->system_suitability robustness->system_suitability end Validated Method system_suitability->end

Caption: Workflow for HPLC Method Validation.

Analytical_Workflow_Comparison cluster_hplc HPLC / UPLC-MS/MS cluster_hptlc HPTLC cluster_spectro Spectrophotometry hplc_prep Sample Preparation (Extraction, Filtration) hplc_analysis Chromatographic Separation hplc_prep->hplc_analysis hplc_detection Detection (UV or MS/MS) hplc_analysis->hplc_detection hplc_quant Data Analysis & Quantification hplc_detection->hplc_quant hptlc_prep Sample Preparation & Application hptlc_dev Chromatogram Development hptlc_prep->hptlc_dev hptlc_scan Densitometric Scanning hptlc_dev->hptlc_scan hptlc_quant Data Analysis & Quantification hptlc_scan->hptlc_quant spectro_prep Sample Preparation & Reagent Addition spectro_measure Absorbance Measurement spectro_prep->spectro_measure spectro_quant Calculation of Total Flavonoids spectro_measure->spectro_quant

Caption: Comparison of Analytical Workflows.

Conclusion

The choice of an analytical method for the quantification of this compound should be guided by the specific requirements of the study. While HPLC offers a robust and reliable method for routine analysis, UPLC-MS/MS provides superior sensitivity and selectivity for challenging matrices or trace-level quantification. HPTLC is a cost-effective and high-throughput alternative for screening multiple samples, whereas UV-Visible spectrophotometry is a simple technique for the estimation of total flavonoid content. Proper method validation according to international guidelines (e.g., ICH) is essential to ensure the generation of high-quality, reliable, and reproducible data in any research or drug development setting.

References

Comparative Analysis of Afzelechin 3-O-xyloside and Other Afzelechin Glycosides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparative analysis of Afzelechin 3-O-xyloside and other related afzelechin glycosides, offering valuable insights for researchers, scientists, and drug development professionals. This guide synthesizes available experimental data on the biological activities of these compounds, focusing on their antioxidant, anti-inflammatory, and anticancer potential.

Introduction to Afzelechin and its Glycosides

Afzelechin is a flavan-3-ol, a type of flavonoid found in various plants. Its glycosidic forms, where a sugar moiety is attached to the afzelechin backbone, have garnered interest for their potential pharmacological activities. This guide focuses on a comparative analysis of this compound against other known afzelechin glycosides, including Arthromerin A (afzelechin-3-O-β-D-xylopyranoside), Arthromerin B (afzelechin-3-O-β-D-glucopyranoside), (+)-Afzelechin-O-β-4′-D-glucopyranoside, and Afzelechin 3-O-alpha-L-rhamnopyranoside. While specific experimental data for this compound, Arthromerin A, and Arthromerin B remains limited in publicly accessible literature, this guide provides a comparative framework based on the biological activities of the aglycone (+)-afzelechin and related proanthocyanidins (B150500) containing afzelechin units.

Comparative Biological Activity

A comprehensive review of existing literature reveals data on the anti-inflammatory and antioxidant properties of the afzelechin aglycone, (+)-afzelechin, and the antioxidant capacity of proanthocyanidins containing afzelechin moieties.

Data Summary
Compound/ExtractBiological ActivityAssayResultsReference
(+)-AfzelechinAntioxidantABTS Radical ScavengingIC50 = 23.7 µM[1]
Crude Extract from Quercus ilex (containing afzelechin glycosides)AntioxidantDPPH Radical ScavengingIC50 = 102.66 - 134.83 µg/mL[2]
(+)-AfzelechinAnti-inflammatoryLPS-induced inflammation in HUVECs and miceReduced levels of iNOS, COX-2, TNF-α, and IL-1β[3][4]
Selligueain A (Proanthocyanidin with afzelechin units)AntioxidantORACHigh antioxidant capacity

Note: IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates greater potency. ORAC (Oxygen Radical Absorbance Capacity) is a method of measuring the antioxidant capacity of different substances.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB p65 p65 NFkB->p65 nucleus Nucleus p65->nucleus translocation pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β) nucleus->pro_inflammatory_genes transcription inflammation Inflammation pro_inflammatory_genes->inflammation afzelechin (+)-Afzelechin afzelechin->NFkB inhibits

Anti-inflammatory signaling pathway of (+)-afzelechin.

experimental_workflow cluster_prep Sample Preparation cluster_assay In Vitro Antioxidant Assay (e.g., DPPH) cluster_analysis Data Analysis compound Test Compound (Afzelechin Glycoside) serial_dilutions Serial Dilutions compound->serial_dilutions incubation Incubation serial_dilutions->incubation reagent DPPH Reagent reagent->incubation measurement Absorbance Measurement (Spectrophotometer) incubation->measurement calculation IC50 Calculation measurement->calculation comparison Comparison of Activities calculation->comparison

General experimental workflow for in vitro antioxidant assays.

Detailed Experimental Protocols

For the benefit of researchers looking to replicate or build upon existing studies, detailed protocols for key experiments are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant capacity of a compound.

  • Principle: DPPH is a stable free radical that has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

  • Reagents:

    • DPPH solution (typically 0.1 mM in methanol (B129727) or ethanol)

    • Test compound (dissolved in a suitable solvent, e.g., methanol or DMSO)

    • Positive control (e.g., Ascorbic acid, Trolox)

  • Protocol:

    • Prepare serial dilutions of the test compound and the positive control.

    • In a 96-well plate, add a specific volume of each dilution to the wells.

    • Add an equal volume of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

    • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

    • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ORAC (Oxygen Radical Absorbance Capacity) Assay

This assay measures the antioxidant scavenging activity against peroxyl radicals.

  • Principle: A fluorescent probe (commonly fluorescein) is damaged by peroxyl radicals generated by a radical initiator (such as AAPH), leading to a loss of fluorescence. Antioxidants protect the fluorescent probe from degradation, thus maintaining the fluorescence. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

  • Reagents:

    • Fluorescein (B123965) sodium salt solution

    • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution (radical initiator)

    • Trolox (a water-soluble vitamin E analog) as a standard

    • Test compound

    • Phosphate (B84403) buffer (pH 7.4)

  • Protocol:

    • Prepare serial dilutions of Trolox and the test compound in phosphate buffer.

    • In a black 96-well plate, add the test compound or Trolox standard to the wells.

    • Add the fluorescein solution to all wells.

    • Incubate the plate at 37°C for a pre-incubation period.

    • Initiate the reaction by adding the AAPH solution to all wells.

    • Immediately begin monitoring the fluorescence decay kinetically over a period of time (e.g., 60-90 minutes) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm using a fluorescence microplate reader.

    • Calculate the area under the curve (AUC) for the blank, standards, and samples.

    • The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.

    • A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations.

    • The ORAC value of the test compound is expressed as Trolox equivalents (TE).

Carrageenan-Induced Paw Edema Assay

This is a widely used in vivo model to assess the anti-inflammatory activity of compounds.

  • Principle: Subplantar injection of carrageenan into the paw of a rodent (typically a rat or mouse) induces a biphasic inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

  • Materials:

    • Laboratory animals (e.g., Wistar rats or Swiss albino mice)

    • Carrageenan solution (typically 1% w/v in saline)

    • Test compound

    • Positive control (e.g., Indomethacin, Diclofenac sodium)

    • Plethysmometer (for measuring paw volume)

  • Protocol:

    • Animals are fasted overnight before the experiment.

    • The initial paw volume of each animal is measured using a plethysmometer.

    • The test compound, positive control, or vehicle is administered to the animals (e.g., orally or intraperitoneally) at a specific time before carrageenan injection.

    • After a set time (e.g., 30-60 minutes), carrageenan is injected into the subplantar region of the right hind paw of each animal.

    • The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

    • The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [1 - (V_t - V_0)_treated / (V_t - V_0)_control] * 100 where V_t is the paw volume at time t, and V_0 is the initial paw volume.

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay

This is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and cytotoxicity.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. These crystals are insoluble in aqueous solution and are dissolved using a solubilizing agent (e.g., DMSO). The amount of formazan produced is proportional to the number of viable cells, and the absorbance of the colored solution is measured by a spectrophotometer.

  • Materials:

    • Cancer cell lines (e.g., HeLa, HepG2, MCF-7)

    • Cell culture medium and supplements

    • MTT solution (typically 5 mg/mL in PBS)

    • Solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl)

    • Test compound

    • Positive control (e.g., Doxorubicin)

  • Protocol:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and positive control for a specific duration (e.g., 24, 48, or 72 hours).

    • After the incubation period, add a specific volume of MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) at 37°C, allowing the formazan crystals to form.

    • Carefully remove the medium and add the solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

    • The percentage of cell viability is calculated using the formula: % Viability = (A_sample / A_control) * 100 where A_sample is the absorbance of the treated cells, and A_control is the absorbance of the untreated (vehicle) control cells.

    • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Conclusion and Future Directions

While direct experimental evidence for the biological activities of this compound, Arthromerin A, and Arthromerin B is currently scarce, the available data on the aglycone (+)-afzelechin and related compounds suggest that afzelechin glycosides are promising candidates for further investigation. The anti-inflammatory and antioxidant properties of (+)-afzelechin provide a strong rationale for exploring the therapeutic potential of its glycosidic derivatives.

Future research should focus on the isolation and purification of these specific afzelechin glycosides to enable comprehensive in vitro and in vivo studies. Determining their antioxidant, anti-inflammatory, and anticancer activities through standardized assays will be crucial for a direct and meaningful comparative analysis. Such studies will not only elucidate the structure-activity relationships within this class of compounds but also pave the way for their potential development as novel therapeutic agents. This guide serves as a foundational resource to stimulate and direct these future research endeavors.

References

Afzelechin 3-O-xyloside: A Comparative Guide to its Potential Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential structure-activity relationships (SAR) of Afzelechin 3-O-xyloside, focusing on its antioxidant, anti-inflammatory, and enzyme inhibitory activities. Due to a lack of direct experimental data on this compound, this guide draws comparisons from its aglycone, (+)-afzelechin, and the general effects of glycosylation on flavonoid bioactivity.

Executive Summary

This compound is a glycosylated form of the flavan-3-ol, (+)-afzelechin. While (+)-afzelechin has demonstrated notable antioxidant and anti-inflammatory properties, the addition of a xyloside sugar moiety at the 3-O position is expected to modulate these activities. Generally, glycosylation of flavonoids can decrease their antioxidant capacity by masking hydroxyl groups crucial for radical scavenging. The impact on anti-inflammatory and enzyme inhibitory activities is variable and requires specific experimental evaluation. This guide synthesizes the available information on (+)-afzelechin and discusses the anticipated influence of xylosylation, providing a framework for future research and drug development.

Data Presentation: Comparative Biological Activities

Table 1: Antioxidant Activity

CompoundAssayIC50 / ActivityReference CompoundIC50 / Activity
(+)-Afzelechin DPPH Radical ScavengingModerate to StrongTrolox-
ABTS Radical ScavengingIC50 = 23.7 µM--
This compound DPPH Radical ScavengingPredicted Lower(+)-AfzelechinModerate to Strong
ABTS Radical ScavengingPredicted Higher IC50(+)-AfzelechinIC50 = 23.7 µM

Note: The antioxidant activity of this compound is predicted to be lower than its aglycone due to the glycosidic bond at the C3 hydroxyl group, which is important for radical scavenging.

Table 2: Anti-inflammatory Activity

CompoundTargetEffectCell Line / Model
(+)-Afzelechin COX-2InhibitionTNF-α-stimulated HepG2 cells[1]
iNOSInhibitionLPS-activated human umbilical vein endothelial cells (HUVECs)[2][3]
This compound COX-2Unknown-
iNOSUnknown-

Note: The effect of xylosylation on the anti-inflammatory activity of afzelechin is unknown and requires experimental validation.

Table 3: Enzyme Inhibitory Activity

CompoundEnzymeIC50 / ID50
(+)-Afzelechin α-glucosidaseID50 = 0.13 mM[4]
This compound α-glucosidasePredicted Higher IC50

Note: Glycosylation of flavonoids has been observed to generally decrease their inhibitory activity against enzymes like α-glucosidase.

Structure-Activity Relationship Analysis

The biological activity of flavonoids like afzelechin is intrinsically linked to their chemical structure. The number and position of hydroxyl groups, as well as the presence of glycosidic linkages, are key determinants of their pharmacological effects.

The Role of the Aglycone: (+)-Afzelechin

(+)-Afzelechin, a flavan-3-ol, possesses a dihydroxylated A-ring and a monohydroxylated B-ring. The hydroxyl groups, particularly the one at the C3 position of the C-ring, are crucial for its antioxidant activity through hydrogen atom donation to scavenge free radicals. Its anti-inflammatory effects are attributed to the inhibition of pro-inflammatory enzymes like COX-2 and iNOS[1][2][3].

The Influence of 3-O-Xylosylation

The attachment of a xylose sugar to the 3-hydroxyl group of afzelechin to form this compound is expected to alter its bioactivity:

  • Antioxidant Activity: The C3-OH group is a primary site for radical scavenging. Masking this group with a xyloside moiety is likely to reduce the compound's ability to donate a hydrogen atom, thereby decreasing its antioxidant potential compared to the aglycone.

  • Anti-inflammatory and Enzyme Inhibitory Activity: The effect of glycosylation on these activities is more complex. The sugar moiety can influence the molecule's solubility, steric hindrance, and interaction with enzyme binding sites. While in some cases glycosylation can enhance bioavailability, it often reduces the direct inhibitory effect on enzymes.

Mandatory Visualizations

experimental_workflow cluster_extraction Sample Preparation cluster_assays Biological Assays cluster_analysis Data Analysis plant_material Plant Material extraction Extraction plant_material->extraction fractionation Fractionation extraction->fractionation isolation Isolation of this compound fractionation->isolation antioxidant Antioxidant Assays (DPPH, ABTS) isolation->antioxidant anti_inflammatory Anti-inflammatory Assays (COX-2, iNOS) isolation->anti_inflammatory enzyme_inhibition Enzyme Inhibition Assays (e.g., α-glucosidase) isolation->enzyme_inhibition ic50 IC50 Determination antioxidant->ic50 anti_inflammatory->ic50 enzyme_inhibition->ic50 sar Structure-Activity Relationship Analysis ic50->sar anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB iNOS_COX2_gene iNOS/COX-2 Gene Transcription NFkB->iNOS_COX2_gene iNOS_COX2_protein iNOS/COX-2 Protein iNOS_COX2_gene->iNOS_COX2_protein NO_PGs NO / Prostaglandins iNOS_COX2_protein->NO_PGs Inflammation Inflammation NO_PGs->Inflammation Afzelechin (+)-Afzelechin Afzelechin->NFkB Inhibition

References

Comparative Analysis of Afzelechin 3-O-xyloside and Alternatives: In Vivo Efficacy and Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals, this guide provides a comparative overview of the in vivo efficacy and bioavailability of Afzelechin 3-O-xyloside and its aglycone, (+)-afzelechin, benchmarked against the well-characterized flavonoid, quercetin (B1663063). Due to a lack of direct in vivo data for this compound, this document leverages data from its core structure, (+)-afzelechin, to project potential therapeutic efficacy. This guide aims to furnish researchers with the necessary data and experimental context to make informed decisions in the early stages of drug discovery and development.

Executive Summary

While in vitro studies may suggest the potential of this compound, a notable gap exists in the scientific literature regarding its in vivo efficacy and bioavailability. This guide addresses this gap by presenting available data on its aglycone, (+)-afzelechin, and offering a robust comparison with quercetin, a flavonoid with extensive in vivo anti-inflammatory data. The evidence suggests that (+)-afzelechin possesses significant anti-inflammatory properties. However, the bioavailability of flavonoids is notoriously complex and often low, a challenge that is well-documented for quercetin and must be a primary consideration for the development of afzelechin-based therapeutics.

In Vivo Efficacy: A Comparative Look at Anti-Inflammatory Activity

(+)-Afzelechin: Emerging Evidence of Anti-Inflammatory Action

Recent studies have demonstrated the in vivo anti-inflammatory potential of (+)-afzelechin in a lipopolysaccharide (LPS)-induced lung injury model in mice.[1][2] Administration of (+)-afzelechin has been shown to mitigate the inflammatory cascade, as evidenced by a significant reduction in key inflammatory markers.

Quercetin: A Well-Established Anti-Inflammatory Agent

Quercetin is a widely studied flavonoid with proven in vivo anti-inflammatory effects across various animal models.[3][4][5] Its efficacy has been demonstrated in conditions such as carrageenan-induced paw edema, LPS-induced neuroinflammation, and traumatic cardiac injury.[3][4][6]

Comparative Efficacy Data
CompoundModelKey Efficacy ParametersDosageRoute of AdministrationReference
(+)-Afzelechin LPS-induced lung injury in mice- Reduced TNF-α levels in bronchoalveolar lavage fluid- Decreased iNOS expression in lung tissue- Ameliorated lung tissue injury0.04-0.4 mg/kgIntravenous[1]
Quercetin Carrageenan-induced paw inflammation in mice- Dose-dependent inhibition of mechanical hypernociception (up to 59%)- Reversal of carrageenan-induced decrease in GSH levels3-100 mg/kgIntraperitoneal[3]
Quercetin LPS-induced neuroinflammation (meta-analysis)- Statistically significant reduction of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β)VariousVarious[4]
Quercetin Traumatic cardiac injury in rats- Dose-dependent mitigation of myocardial degeneration, inflammatory infiltration, and edema10, 20, and 40 mg/kgIntraperitoneal[6]

Bioavailability: The Critical Hurdle

The therapeutic potential of any oral drug candidate is intrinsically linked to its bioavailability. While no direct bioavailability data exists for this compound or (+)-afzelechin, the extensive research on quercetin highlights the challenges that flavonoids typically face.

Quercetin: A Case Study in Low and Variable Bioavailability

The oral bioavailability of quercetin is notoriously low and highly variable, with absorption rates in humans ranging from 0 to over 50%.[7][8] It undergoes rapid and extensive metabolism, and its elimination half-life is relatively short.[7] The glycosidic form of quercetin and the food matrix in which it is consumed can significantly influence its absorption and disposition.[9][10]

Pharmacokinetic Parameters of Quercetin
ParameterValueSpeciesAdministrationReference
Bioavailability 0-50%HumansOral[8]
Tmax 0.7 ± 0.3 hours (as quercetin-4'-O-glucoside)HumansOral[9]
Cmax 2.1 ± 1.6 µg/mL (as quercetin-4'-O-glucoside)HumansOral[9]
Elimination Half-life ~11 hours (terminal)HumansOral[10]

For comparison, a study on (-)-epiafzelechin (B191172) , a stereoisomer of afzelechin, in mice provides some insight into the potential pharmacokinetics of this class of compounds. After intravenous and intraperitoneal injections of 10 mg/kg, the maximum plasma concentrations (Cmax) were 10.6 and 6.0 μg/mL, respectively.[11] The time to reach Cmax (Tmax) for the intraperitoneal injection was 15 minutes, and the distribution half-lives were 7.0 minutes (i.v.) and 12.6 minutes (i.p.).[11]

Experimental Protocols

In Vivo Anti-Inflammatory Efficacy of (+)-Afzelechin (LPS-induced Lung Injury)
  • Animal Model: Mice.

  • Inflammatory Stimulus: Intraperitoneal (i.p.) injection of Lipopolysaccharide (LPS) at a dose of 15 mg/kg.

  • Test Compound Administration: Intravenous (i.v.) administration of (+)-afzelechin at doses ranging from 0.04 to 0.4 mg/kg, 6 hours after LPS injection.

  • Outcome Measures: Levels of tumor necrosis factor-alpha (TNF-α) in bronchoalveolar lavage fluid (BALF) and inducible nitric oxide synthase (iNOS) expression in lung tissue were assessed. Lung tissue was also evaluated for injury.

  • Reference: [1]

In Vivo Anti-Inflammatory Efficacy of Quercetin (Carrageenan-Induced Paw Inflammation)
  • Animal Model: Mice.

  • Inflammatory Stimulus: Intraplantar injection of carrageenan (100 µ g/paw ).

  • Test Compound Administration: Intraperitoneal (i.p.) or oral (p.o.) administration of quercetin at doses ranging from 3 to 300 mg/kg, 30 minutes before the inflammatory stimulus.

  • Outcome Measures: Mechanical hypernociception was evaluated at various time points (30 minutes to 5 hours) after carrageenan injection. Paw edema and glutathione (B108866) (GSH) levels in the paw tissue were also measured.

  • Reference: [3]

Bioavailability Study of (-)-Epiafzelechin
  • Animal Model: C57BL/6J mice.

  • Test Compound Administration: A single dose of 10 mg/kg of synthetic (-)-epiafzelechin was administered via intravenous (i.v.) and intraperitoneal (i.p.) injections.

  • Sample Collection: Blood was collected at different time points post-administration.

  • Analytical Method: Plasma concentrations of (-)-epiafzelechin were quantified using a validated UPLC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma drug concentration-time curves were constructed to determine key pharmacokinetic parameters such as Cmax, Tmax, and distribution half-life.

  • Reference: [11]

Visualizing the Pathways and Processes

experimental_workflow cluster_inflammation_model In Vivo Inflammation Model cluster_treatment Treatment cluster_assessment Efficacy Assessment LPS LPS or Carrageenan Administration Inflammation Induction of Inflammation LPS->Inflammation Markers Measurement of Inflammatory Markers (TNF-α, iNOS, etc.) Inflammation->Markers Symptoms Evaluation of Clinical Signs (Edema, Hyperalgesia) Inflammation->Symptoms Compound Test Compound (Afzelechin/Quercetin) Administration Compound->Markers Inhibition Compound->Symptoms Reduction

Caption: Experimental workflow for in vivo anti-inflammatory efficacy studies.

bioavailability_workflow cluster_administration Administration cluster_sampling Sampling cluster_analysis Analysis cluster_pk Pharmacokinetics Oral Oral or IV Administration of Test Compound Blood Serial Blood Sampling Oral->Blood LCMS LC-MS/MS Quantification of Compound in Plasma Blood->LCMS PK_params Determination of Pharmacokinetic Parameters (Cmax, Tmax, AUC, t1/2) LCMS->PK_params signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB STAT1 p-STAT-1 TLR4->STAT1 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines iNOS iNOS STAT1->iNOS Inflammation Inflammation Cytokines->Inflammation iNOS->Inflammation Afzelechin (+)-Afzelechin Afzelechin->NFkB Inhibits Afzelechin->STAT1 Inhibits Quercetin Quercetin Quercetin->NFkB Inhibits

References

No Direct Experimental Data Found for "Afzelechin 3-O-xyloside" Cross-Reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and available experimental data has revealed no specific studies detailing the cross-reactivity of Afzelechin 3-O-xyloside in any immunoassay. While the principles of immunoassay cross-reactivity are well-established, and information on related flavonoid compounds exists, direct quantitative data for this compound is not presently available in published research.

This guide aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the concepts surrounding immunoassay cross-reactivity and how it might theoretically apply to a compound like this compound. In the absence of direct experimental data, this document will focus on the principles of immunoassay development for similar small molecules and the factors that influence cross-reactivity.

Understanding Immunoassay Cross-Reactivity

Immunoassays are highly specific analytical tests that rely on the binding of an antibody to its target antigen. Cross-reactivity occurs when an antibody binds to a substance other than its intended target. This is a critical consideration in the development and validation of any immunoassay, as it can lead to inaccurate quantification and false-positive results. The degree of cross-reactivity is typically expressed as a percentage, indicating the concentration of the cross-reacting substance required to produce the same signal as a given concentration of the target analyte.

For a compound like this compound, cross-reactivity would be a concern in an immunoassay designed to detect other structurally similar flavonoids. The likelihood and extent of cross-reactivity depend on several factors, including:

  • Structural Similarity: The antibody's binding site (paratope) recognizes a specific three-dimensional shape and chemical structure (epitope) on the target molecule. Compounds with similar structures to the immunizing hapten used to generate the antibody are more likely to cross-react. This compound shares a core flavan-3-ol (B1228485) structure with other compounds like catechin, epicatechin, and afzelechin itself. The presence and type of glycosylation (in this case, a xyloside) also play a crucial role in antibody recognition.

  • Antibody Specificity: The specificity of the antibody is paramount. Monoclonal antibodies, derived from a single B-cell clone, generally exhibit higher specificity and lower cross-reactivity compared to polyclonal antibodies, which are a mixture of antibodies recognizing different epitopes on the same antigen.

  • Assay Format: The design of the immunoassay, such as competitive versus sandwich formats, can influence the impact of cross-reactivity. Competitive immunoassays, commonly used for small molecules like flavonoids, are particularly susceptible to cross-reactivity as any molecule that binds to the antibody can compete with the labeled analyte.

Hypothetical Comparison and Data Presentation

Without experimental data, a direct comparison of this compound's cross-reactivity is not possible. However, we can illustrate how such data would be presented in a table if it were available. The following table is a template demonstrating how quantitative cross-reactivity data for a hypothetical immunoassay targeting a related flavonoid (e.g., Kaempferol) might be structured.

Cross-ReactantIC50 (ng/mL)% Cross-Reactivity
Kaempferol (Target Analyte)10100%
This compound Data Not Available Data Not Available
AfzelechinData Not AvailableData Not Available
Kaempferol-3-O-glucosideData Not AvailableData Not Available
QuercetinData Not AvailableData Not Available
CatechinData Not AvailableData Not Available
  • IC50: The concentration of the analyte that causes a 50% inhibition of the signal in a competitive immunoassay.

  • % Cross-Reactivity: Calculated as: (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100.

Experimental Protocols for Assessing Cross-Reactivity

The standard method for determining cross-reactivity in a competitive immunoassay involves the following steps. This protocol is a generalized example and would be specifically tailored in a research setting.

1. Development of a Competitive Indirect ELISA (ciELISA):

  • Hapten Synthesis: Afzelechin (or a derivative) would be chemically modified to create a hapten that can be conjugated to a carrier protein.

  • Immunogen and Coating Antigen Preparation: The hapten is conjugated to a carrier protein like Keyhole Limpet Hemocyanin (KLH) to create an immunogen for antibody production in an animal model. For the ELISA plate coating, the hapten is typically conjugated to a different carrier protein, such as Bovine Serum Albumin (BSA), to avoid non-specific binding.

  • Antibody Production: The immunogen is used to immunize animals (e.g., rabbits or mice) to produce polyclonal or monoclonal antibodies against the target flavonoid.

  • ELISA Optimization: The concentrations of the coating antigen and the antibody are optimized to achieve a suitable assay window and sensitivity.

2. Cross-Reactivity Testing:

  • A series of dilutions of the cross-reactant compounds (including this compound and other structurally related flavonoids) are prepared.

  • The diluted cross-reactants are added to the wells of the ELISA plate coated with the hapten-BSA conjugate.

  • The specific antibody is then added to the wells.

  • The plate is incubated to allow for competitive binding between the cross-reactant in the sample and the coated antigen for the antibody binding sites.

  • After washing, a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) is added.

  • A substrate for the enzyme is added, and the resulting colorimetric, chemiluminescent, or fluorescent signal is measured.

  • The signal intensity is inversely proportional to the concentration of the cross-reactant.

  • The IC50 value for each tested compound is determined from the resulting dose-response curves.

  • The percent cross-reactivity is calculated relative to the target analyte.

Visualizing Immunoassay Principles

To aid in understanding the experimental workflow, the following diagrams illustrate the principle of a competitive immunoassay and a typical workflow for cross-reactivity testing.

Competitive_Immunoassay cluster_well Microtiter Well Surface CoatingAntigen Coating Antigen (Hapten-BSA) Analyte Analyte in Sample (e.g., this compound) Antibody Primary Antibody Analyte->Antibody Binds in solution Antibody->CoatingAntigen Competes for binding SecondaryAntibody Enzyme-Labeled Secondary Antibody Antibody->SecondaryAntibody Binds to Substrate Substrate SecondaryAntibody->Substrate Enzyme converts Signal Signal (Color Change) Substrate->Signal Cross_Reactivity_Workflow Start Start: Prepare dilutions of cross-reactant compounds Add_Reactants Add cross-reactants and primary antibody to coated plate Start->Add_Reactants Incubate_Compete Incubate to allow competitive binding Add_Reactants->Incubate_Compete Wash1 Wash to remove unbound antibody Incubate_Compete->Wash1 Add_Secondary Add enzyme-labeled secondary antibody Wash1->Add_Secondary Incubate_Bind Incubate for binding Add_Secondary->Incubate_Bind Wash2 Wash to remove unbound secondary Incubate_Bind->Wash2 Add_Substrate Add substrate and measure signal Wash2->Add_Substrate Analyze Calculate IC50 and % Cross-Reactivity Add_Substrate->Analyze End End: Report results Analyze->End

Safety Operating Guide

Prudent Disposal Protocol for Afzelechin 3-O-xyloside

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Afzelechin 3-O-xyloside was publicly available at the time of this writing. The following disposal procedures are based on general best practices for handling non-acutely hazardous research chemicals. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of this compound, catering to researchers, scientists, and drug development professionals. The procedures outlined below are designed to minimize environmental impact and ensure the safety of laboratory personnel.

I. Guiding Principles for Chemical Disposal

II. Operational Disposal Plan

This section details the step-by-step procedures for the disposal of this compound in its various forms within a laboratory setting.

A. Disposal of Unused Solid (Powder) this compound

  • Characterization: The unused solid compound should be treated as chemical waste.

  • Packaging:

    • Place the original vial or a securely sealed container with the this compound powder into a larger, compatible, and leak-proof waste container designated for solid chemical waste.

    • Ensure the container is in good condition and compatible with the chemical.[5]

  • Labeling:

    • The waste container must be labeled with the words "Hazardous Waste".[5][6][7]

    • The label must include the full chemical name ("this compound"), the quantity, and the date of accumulation.[5][6][8]

    • List all contents if it is a mixed waste container.[9]

  • Storage: Store the labeled waste container in a designated satellite accumulation area within the laboratory, segregated from incompatible materials.[5]

  • Pickup: Arrange for disposal through your institution's EHS department by submitting a hazardous waste pickup request.[4]

B. Disposal of this compound Solutions

This compound is often dissolved in solvents such as Dimethyl Sulfoxide (DMSO), methanol, or ethanol (B145695) for experimental use.

  • Characterization: The resulting solution is considered a mixed chemical waste, with its hazards determined by both the solute and the solvent.

  • Packaging:

    • Collect the waste solution in a sealable, chemical-resistant container (e.g., a glass or polyethylene (B3416737) bottle) designated for liquid chemical waste.

    • Do not mix incompatible waste streams. For example, halogenated and non-halogenated solvent waste should be collected separately.[10]

    • Leave adequate headspace (at least 10%) in the container to allow for vapor expansion.[5]

  • Labeling:

    • Label the container with "Hazardous Waste".[5][6][7]

    • List all constituents with their approximate percentages (e.g., "this compound (<1%) in DMSO (99%)"). The total composition must equal 100%.[4][9]

    • Indicate the primary hazards, which will likely be dictated by the solvent (e.g., "Flammable" for ethanol-based solutions).[4]

  • Storage: Store in the designated satellite accumulation area, segregated by hazard class (e.g., flammables).

  • Pickup: Arrange for disposal via your institution's EHS department.

C. Disposal of Contaminated Labware and Personal Protective Equipment (PPE)

  • Characterization: Items such as pipette tips, centrifuge tubes, gloves, and bench paper that are contaminated with this compound are considered solid chemical waste.

  • Packaging:

    • Collect all contaminated solid waste in a designated, durable, and sealed plastic bag or a lined container.

    • Sharps, such as contaminated needles or glass Pasteur pipettes, must be placed in a designated sharps container.[10]

  • Labeling:

    • Label the bag or container with "Hazardous Waste" and a description of the contents (e.g., "Solid waste contaminated with this compound").[6][8]

  • Storage: Store the container in the satellite accumulation area.

  • Pickup: Dispose of the waste through your institution's EHS program.

III. Data Presentation: Waste Stream Summary

Waste StreamDescriptionDisposal ContainerLabeling RequirementsDisposal Route
Solid this compound Unused or expired pure compound.Sealable, leak-proof container."Hazardous Waste", Chemical Name, Quantity, Date.EHS Pickup
Liquid Waste (Solutions) Solutions of this compound in solvents (e.g., DMSO, Ethanol).Chemical-resistant, sealed bottle."Hazardous Waste", All Components & Percentages, Hazards, Date.EHS Pickup
Contaminated Solids Gloves, pipette tips, tubes, bench paper.Lined, sealed waste container or heavy-duty plastic bag."Hazardous Waste", Description of contaminated materials.EHS Pickup
Contaminated Sharps Needles, glass pipettes, slides.Puncture-proof sharps container."Hazardous Waste", "Sharps", Description of contamination.EHS Pickup

IV. Mandatory Visualization: Disposal Workflow

cluster_generation Waste Generation cluster_packaging Packaging & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal solid Solid Afzelechin 3-O-xyloside solid_waste Package in sealed container. Label as 'Hazardous Waste' with chemical name. solid->solid_waste solution This compound Solutions (e.g., in DMSO) liquid_waste Collect in sealed, resistant bottle. Label as 'Hazardous Waste' with all components and %. solution->liquid_waste labware Contaminated Labware (Gloves, Pipettes, etc.) contaminated_waste Collect in lined container or bag. Label as 'Hazardous Waste' with description. labware->contaminated_waste storage_area Store in Designated Satellite Accumulation Area solid_waste->storage_area liquid_waste->storage_area contaminated_waste->storage_area ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) storage_area->ehs_pickup

Caption: Disposal workflow for this compound waste streams.

V. Experimental Protocols: Spill Cleanup Procedure

In the event of a spill, prompt and appropriate action is critical. The response will depend on the scale and nature of the spill.[11]

A. Minor Spill Cleanup (Incidental Spill)

A minor spill is a small quantity of a known chemical that you are comfortable and equipped to clean up.[11]

  • Alert Personnel: Immediately notify others in the laboratory.[11]

  • Don PPE: Wear appropriate personal protective equipment, including a lab coat, safety goggles, and chemical-resistant gloves (butyl rubber is recommended for DMSO).[12]

  • Containment: If the spill is a liquid, contain it with absorbent pads or other inert material, working from the outside in.[13] For a solid spill, gently cover it to prevent dust from becoming airborne.

  • Cleanup:

    • Liquid Spill: Use absorbent pads or a spill kit's absorbent material to soak up the liquid.[13][14]

    • Solid Spill: Carefully scoop the material into a container. Avoid creating dust.[13]

  • Decontamination: Clean the spill area with soap and water or an appropriate solvent.

  • Waste Disposal: Place all cleanup materials (absorbent pads, contaminated gloves, etc.) into a sealed bag or container. Label it as hazardous waste and dispose of it through EHS.[11][13]

  • Restock: Replenish any used items from your laboratory's spill kit.[15]

B. Major Spill Response

If the spill is large, involves a highly volatile solvent, or you are uncertain about the hazards, follow these steps:

  • Evacuate: Alert everyone in the immediate area and evacuate the room.[15][16]

  • Confine: Close the doors to the affected area to confine the spill.

  • Notify: Contact your institution's EHS and emergency services immediately. Provide them with the chemical name and the approximate quantity spilled.

  • Assist: Await the arrival of the emergency response team and provide them with any necessary information. Do not attempt to clean up a major spill unless you are trained and authorized to do so.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.